molecular formula C15H14O4 B567699 5-Methoxy-3-(3-methoxyphenyl)benzoic acid CAS No. 1261970-38-0

5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Numéro de catalogue: B567699
Numéro CAS: 1261970-38-0
Poids moléculaire: 258.273
Clé InChI: KZTXLLYIVFEMLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a high-purity biphenyl carboxylic acid derivative offered for research and development purposes. This compound is part of a class of substituted biphenyl compounds that are of significant interest in medicinal chemistry and pharmaceutical research . Structurally related biaryl amide derivatives have been synthesized and investigated for their potential biological activities, serving as key intermediates in the development of novel therapeutic agents . The compound's molecular structure, which includes methoxy substituents on both phenyl rings, is characteristic of scaffolds studied for various pharmacological applications. Related benzoic acid derivatives are frequently explored as important inhibitors for bacterial growth and for their ability to affect the catalytic activity of various enzymes . Furthermore, structurally similar phenyl benzoic acid compounds have been historically investigated for their anti-inflammatory properties, demonstrating potential in experimental models for reducing edema and granuloma tissue formation . As a research chemical, it provides a valuable building block for chemists working in drug discovery and organic synthesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please note that the specific mechanisms of action and full spectrum of research applications for this exact compound are not fully established and require further investigation by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methoxy-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-5-3-4-10(7-13)11-6-12(15(16)17)9-14(8-11)19-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTXLLYIVFEMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689155
Record name 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-38-0
Record name 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-Methoxy-3-(3-methoxyphenyl)benzoic Acid: Chemical Properties, Synthesis, and Applications in Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, functionalized biphenyl carboxylic acids serve as privileged scaffolds. 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a highly specific, electron-rich biaryl compound characterized by its rigid biphenyl core, a reactive carboxylic acid moiety, and two strategically positioned methoxy ethers. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, outlines a self-validating synthetic protocol via palladium-catalyzed cross-coupling, and explores its utility as a building block in drug development.

Physicochemical Profiling & Electronic Topology

Understanding the molecular topography of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is critical for predicting its behavior in both synthetic reactions and biological assays. The molecule features a central C–C bond linking two aromatic rings. Due to the steric repulsion between the ortho-hydrogens (positions 2, 4, 2', and 6'), the biphenyl system is not entirely planar, typically adopting a dihedral twist angle of approximately 40°–45° in solution.

The two methoxy groups—located at the 5-position of the benzoic acid ring and the 3'-position of the phenyl ring—exert complex electronic effects. While methoxy groups are strongly electron-donating via resonance (+R), their meta positioning relative to the biphenyl linkage and the carboxylic acid prevents direct resonance delocalization into these functional groups. Consequently, their primary influence on the core is through inductive electron withdrawal (-I), which subtly increases the acidity of the carboxylic acid compared to an unsubstituted biphenyl analog.

Quantitative Data Summary

The following table summarizes the computed and predictive physicochemical properties of the compound, essential for Lipinski Rule of 5 evaluations in drug discovery.

PropertyValueAnalytical Significance
Molecular Formula C15H14O4Defines stoichiometry for synthetic scaling.
Molecular Weight 258.27 g/mol Highly favorable for small-molecule drug design (<500 Da).
Exact Mass 258.0892 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1Provided by the carboxylic acid (-COOH) group.
Hydrogen Bond Acceptors 4Provided by the two ether oxygens and the carboxylate oxygens.
Topological Polar Surface Area 55.8 ŲIndicates excellent membrane permeability potential.
Predicted LogP ~3.5Demonstrates high lipophilicity driven by the biphenyl core.
Predicted pKa ~4.2Acidic proton; exists primarily as a carboxylate salt at physiological pH.

Rational Synthesis: The Suzuki-Miyaura Protocol

The most reliable and high-yielding method for constructing unsymmetrical biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction[1]. This approach is favored due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid precursors[2].

Self-Validating Experimental Methodology

The following protocol describes the synthesis of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid from 3-bromo-5-methoxybenzoic acid and (3-methoxyphenyl)boronic acid. This workflow is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure reproducibility and high yield[3].

Step 1: Substrate Preparation Charge a flame-dried Schlenk tube with 3-bromo-5-methoxybenzoic acid (1.0 eq) and (3-methoxyphenyl)boronic acid (1.2 eq). Causality: A 20% molar excess of the boronic acid is employed to compensate for competitive protodeboronation, a common side reaction at elevated temperatures that consumes the boron reagent[1].

Step 2: Catalyst Loading Add Pd(PPh3)4 (0.05 eq) to the reaction vessel. Causality: Tetrakis(triphenylphosphine)palladium(0) provides the active 14-electron Pd(0) species required to initiate the oxidative addition into the strong C(sp2)-Br bond of the starting material[1].

Step 3: Base and Solvent Addition Introduce K2CO3 (2.5 eq) dissolved in degassed water, followed by degassed 1,4-dioxane (1:4 v/v ratio). Causality: The biphasic solvent system ensures complete dissolution of both the organic substrates and the inorganic base. Degassing via sparging with argon is critical to prevent the premature oxidation of the Pd(0) catalyst and to suppress oxidative homocoupling of the boronic acid[3].

Step 4: Thermal Activation Seal the tube and heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

Step 5: Self-Validating In-Process Control (IPC) After 12 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic (dioxane) layer. Dilute in 1 mL of HPLC-grade acetonitrile and analyze via LC-MS (UV 254 nm). Validation Criterion: The reaction is deemed complete only when the peak corresponding to 3-bromo-5-methoxybenzoic acid constitutes <2% of the total integrated area. If >2%, add an additional 0.02 eq of Pd(PPh3)4 and continue heating for 4 hours.

Step 6: Workup & Acidification Cool the mixture to ambient temperature. Concentrate under reduced pressure to remove the dioxane. Dilute the remaining aqueous phase with 15 mL of water and wash with ethyl acetate (2 x 10 mL). Causality: This washing step selectively removes non-polar impurities, including triphenylphosphine oxide and homocoupled biphenyl byproducts, while the target molecule remains safely in the aqueous layer as a highly soluble potassium carboxylate salt[2].

Step 7: Product Isolation & Purification Slowly acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Protonation of the carboxylate neutralizes the molecule, drastically reducing its aqueous solubility and forcing the precipitation of the target compound. Filter the resulting precipitate under vacuum, wash with cold deionized water, and recrystallize from a boiling ethanol/water mixture to yield the analytically pure 5-Methoxy-3-(3-methoxyphenyl)benzoic acid.

SyntheticWorkflow Start Starting Materials 3-Bromo-5-methoxybenzoic acid + (3-methoxyphenyl)boronic acid Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Start->Reaction IPC In-Process Control (IPC) LC-MS Analysis Reaction->IPC IPC->Reaction SM > 2% (Add Catalyst) Workup Aqueous Workup Wash with EtOAc Acidify to pH 2 IPC->Workup SM ≤ 2% (Proceed) Purification Purification Recrystallization (EtOH/H2O) Workup->Purification Product Pure Product 5-Methoxy-3-(3-methoxyphenyl)benzoic acid Purification->Product

Workflow for the synthesis and in-process validation of the biphenyl target.

Mechanistic Framework of the Catalytic Cycle

The success of the aforementioned protocol relies on a highly orchestrated three-step catalytic cycle[1].

  • Oxidative Addition: The active Pd(0) species inserts itself into the C-Br bond of 3-bromo-5-methoxybenzoic acid, forming a stable organopalladium(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The base (K2CO3) activates the (3-methoxyphenyl)boronic acid by forming a negatively charged boronate complex. This increases the nucleophilicity of the aryl group, facilitating its transfer to the palladium center and displacing the bromide ligand.

  • Reductive Elimination: The two aryl groups, now situated cis to one another on the palladium center, couple together to form the new C-C biphenyl bond. The target molecule is expelled, and the Pd(0) catalyst is regenerated to re-enter the cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox Ar-Br Addition PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans Ar'-B(OH)2 + Base PdII_Trans->Pd0 Reductive Elimination Product Biphenyl Product PdII_Trans->Product

The Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Applications in Advanced Drug Design

Biphenyl carboxylic acids are heavily utilized in the pharmaceutical industry as bioisosteres and structural anchors. The specific substitution pattern of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid makes it an ideal candidate for:

  • NSAID Analog Development: The biphenyl carboxylic acid core mimics the structural topology of established non-steroidal anti-inflammatory drugs (e.g., Diflunisal, Flurbiprofen). The methoxy groups can act as hydrogen bond acceptors to selectively interact with specific residues within the COX-2 active site.

  • Nuclear Receptor Modulators: The rigid biaryl system provides the necessary hydrophobic bulk to occupy the lipophilic pockets of nuclear receptors, while the carboxylic acid serves as a critical electrostatic anchor, mimicking endogenous ligands like retinoic acid.

References

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

1H NMR and 13C NMR analysis of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the complete structural elucidation of this biaryl compound. We will explore predictive analysis of chemical shifts and coupling constants, the application of advanced NMR techniques such as DEPT-135, and the definitive assignment of all proton and carbon signals. This guide synthesizes technical accuracy with field-proven insights, offering a self-validating framework for the spectroscopic analysis of complex aromatic systems.

Introduction: The Structural Significance of Biaryl Methoxybenzoic Acids

5-Methoxy-3-(3-methoxyphenyl)benzoic acid belongs to a class of substituted biaryl compounds. These scaffolds are of significant interest in medicinal chemistry and materials science, often serving as crucial building blocks for the synthesis of pharmacologically active molecules and functional materials[1]. The precise arrangement of substituents on the aromatic rings dictates the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for the structural confirmation of such organic molecules[2]. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, NMR provides unparalleled insight into molecular connectivity, stereochemistry, and purity. This guide will serve as an expert-level walkthrough for the complete NMR spectral assignment of the title compound.

Molecular Structure and Predictive Analysis

To interpret the NMR spectra effectively, we must first analyze the molecule's structure and symmetry. This allows us to predict the number of chemically non-equivalent nuclei, which corresponds to the number of expected signals in the NMR spectra.

Caption: Structure of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid with atom numbering.

Due to the unsymmetrical substitution on both phenyl rings, all aromatic protons and carbons are chemically distinct. Therefore, we predict:

  • ¹H NMR: 7 aromatic proton signals, 2 methoxy proton signals (singlets), and 1 carboxylic acid proton signal (broad singlet). Total of 10 signals.

  • ¹³C NMR: 12 aromatic carbon signals, 2 methoxy carbon signals, and 1 carboxylic acid carbonyl carbon signal. Total of 15 signals.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides critical information on the electronic environment and connectivity of protons.

Chemical Shift Predictions
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential for hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the range of 10.0-13.0 ppm [2][3]. Its broadness is a result of chemical exchange with trace amounts of water and quadrupole broadening from the oxygen atoms.

  • Aromatic Protons (Ar-H): These protons resonate in the range of 6.8-8.2 ppm [4]. The precise chemical shifts are influenced by the electronic effects of the substituents.

    • The -COOH group is electron-withdrawing, deshielding protons ortho and para to it (H2, H6, H4).

    • The -OCH₃ groups are electron-donating, shielding protons ortho and para to their positions.

    • Protons on the benzoic acid ring (H2, H4, H6) will be generally downfield compared to those on the pendant phenyl ring (H2', H4', H5', H6').

  • Methoxy Protons (-OCH₃): The two methoxy groups are in different chemical environments and will appear as two sharp singlets. Their typical chemical shift range is 3.7-4.0 ppm [5][6].

Spin-Spin Coupling: Deciphering Connectivity

In aromatic systems, protons couple with their neighbors, leading to signal splitting. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the protons[7][8].

  • Ortho-coupling (³JHH): Coupling between adjacent protons. Typical value: 6.0 - 9.0 Hz [9].

  • Meta-coupling (⁴JHH): Coupling between protons separated by three bonds. Typical value: 1.0 - 3.0 Hz [7][8].

  • Para-coupling (⁵JHH): Coupling between protons separated by four bonds. Often very small (0-1 Hz) and may not be resolved, leading to peak broadening[7].

Based on these principles, we can predict the multiplicity of the aromatic signals. For example, H4 on the benzoic acid ring is flanked by H2 and H6, but they are too far for significant coupling. It is meta-coupled to both H2 and H6, likely appearing as a triplet (or more accurately, a triplet-like multiplet) with a small J value of ~2-3 Hz.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH10.0 - 13.0br s (broad singlet)-
H27.6 - 7.8t (triplet) or m⁴J(H2-H4) ≈ 2.0, ⁴J(H2-H6) ≈ 2.0
H47.3 - 7.5t (triplet) or m⁴J(H4-H2) ≈ 2.0, ⁴J(H4-H6) ≈ 2.0
H67.9 - 8.1t (triplet) or m⁴J(H6-H2) ≈ 2.0, ⁴J(H6-H4) ≈ 2.0
H2'7.1 - 7.3t (triplet) or m⁴J(H2'-H4') ≈ 2.5, ⁴J(H2'-H6') ≈ 2.5
H4'6.8 - 7.0t (triplet)³J(H4'-H5') ≈ 8.0
H5'7.3 - 7.5t (triplet)³J(H5'-H4') ≈ 8.0, ³J(H5'-H6') ≈ 8.0
H6'7.0 - 7.2d (doublet) or m³J(H6'-H5') ≈ 8.0
OCH₃ (C8)3.7 - 4.0s (singlet)-
OCH₃ (C9)3.7 - 4.0s (singlet)-

Note: The exact multiplicity of aromatic protons can be complex (e.g., doublet of doublets, ddt) due to multiple small couplings. The table presents the most likely dominant pattern.

¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single line for each unique carbon.

Chemical Shift Predictions

The chemical shift range in ¹³C NMR is much wider than in ¹H NMR (0-220 ppm), leading to less signal overlap[10].

  • Carbonyl Carbon (-COOH): The C=O carbon of a carboxylic acid is significantly deshielded and appears in the 165-185 ppm region[11][12][13].

  • Aromatic Carbons (Ar-C): These carbons resonate between 110-160 ppm .

    • Ipso-Carbons: Carbons directly attached to electronegative oxygen atoms (C5, C3') are the most deshielded aromatic carbons, appearing around 155-160 ppm [10]. Carbons attached to other carbons (C1, C3, C1') will also be downfield.

    • Protonated Aromatic Carbons: Carbons bearing a hydrogen atom will appear in the range of 110-135 ppm . Their exact shifts are modulated by the electronic effects of the substituents around the ring.

  • Methoxy Carbons (-OCH₃): These aliphatic carbons are highly shielded compared to the aromatic carbons and typically appear at 55-62 ppm [14][15].

DEPT-135: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for assigning carbon signals. The DEPT-135 sequence, in particular, provides information about the number of protons attached to each carbon[16][17].

  • CH₃ (methyl) groups: Appear as positive signals.

  • CH₂ (methylene) groups: Appear as negative signals (inverted peaks).

  • CH (methine) groups: Appear as positive signals.

  • Quaternary carbons (C): Are absent from the DEPT-135 spectrum.

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, we can unambiguously identify all quaternary carbons (C1, C3, C5, C7, C1', C3') as they will be present in the former but absent in the latter[18][19][20]. The two methoxy carbons (C8, C9) will appear as positive peaks, and all seven protonated aromatic carbons will also be positive. This molecule contains no CH₂ groups.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)Carbon TypeDEPT-135 Signal
C7 (COOH)168 - 175QuaternaryAbsent
C5 (C-O)158 - 162QuaternaryAbsent
C3' (C-O)158 - 162QuaternaryAbsent
C1132 - 136QuaternaryAbsent
C3140 - 144QuaternaryAbsent
C1'138 - 142QuaternaryAbsent
C5'129 - 132CHPositive
C6120 - 125CHPositive
C2'118 - 122CHPositive
C2117 - 121CHPositive
C4'114 - 118CHPositive
C6'113 - 117CHPositive
C4110 - 115CHPositive
C8 (OCH₃)55 - 62CH₃Positive
C9 (OCH₃)55 - 62CH₃Positive

Advanced Structural Confirmation: 2D NMR Spectroscopy

For a molecule with multiple overlapping signals in the aromatic region, two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A cross-peak in the 2D spectrum between two proton signals indicates that they are coupled (typically through 2-4 bonds)[21][22]. This is invaluable for tracing the connectivity of protons within each aromatic ring, confirming which protons are ortho, meta, or para to each other.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation)[23][24]. By correlating the already assigned proton signals to their corresponding carbon signals, HSQC provides a robust method for assigning the protonated carbons in the ¹³C spectrum.

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocols: A Self-Validating System

Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, reproducible NMR data.

Sample Preparation

Objective: To prepare a homogeneous, particulate-free solution of the analyte in a deuterated solvent at an appropriate concentration.

Materials:

  • 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[25][26].

  • High-quality 5 mm NMR tube and cap[27].

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆), 0.6-0.7 mL. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and sharpen the exchangeable -COOH proton signal.

  • Glass Pasteur pipette and bulb.

  • Small vial for dissolution.

  • Cotton wool or syringe filter (0.22 µm).

Procedure:

  • Weighing: Accurately weigh the required amount of the solid sample and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Agitate gently (vortex or swirl) until the solid is fully dissolved[26]. The solution must be transparent.

  • Filtration (Critical Step): To ensure optimal spectral quality by removing microscopic particulates, which disrupt magnetic field homogeneity, filter the solution. Tightly pack a small plug of cotton wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube[28].

  • Capping and Labeling: Securely cap the NMR tube. Label the cap clearly with a unique identifier. Do not place labels on the body of the tube where it will be situated inside the spectrometer's spinner turbine[27].

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube (lower 10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants[29].

Data Acquisition

Objective: To acquire high-resolution 1D and 2D NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

General Parameters:

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field-frequency stabilization.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This directly impacts spectral resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C {¹H} NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: May range from several hundred to several thousand depending on concentration and instrument sensitivity. A longer acquisition time is needed due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition:

    • Run the DEPT-135 pulse sequence. This experiment is significantly faster than a standard ¹³C acquisition due to polarization transfer from protons[19].

  • 2D NMR Acquisition (if necessary):

    • Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra using standard gradient-selected pulse programs.

Conclusion

The comprehensive NMR analysis of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a systematic process that combines predictive knowledge of chemical principles with rigorous experimental technique. By leveraging 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR spectroscopy, a complete and unambiguous assignment of every proton and carbon atom in the molecule can be achieved. This multi-faceted approach ensures the highest degree of confidence in structural confirmation, a cornerstone of modern chemical research and drug development.

References

  • Fiveable. (2025, August 15). DEPT-135 Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Scribd. Aromatic Proton Coupling Constants. [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Lacerda, P. S. S., et al. (2012). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(1), 173-180. [Link]

  • University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. QB3/Chemistry Mass Spectrometry and NMR Facilities. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1963). ¹³C CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 41(2), 423-436. [Link]

  • ACD/Labs. (2025, August 21). ¹H Coupling in Proton NMR. [Link]

  • Chemistry Steps. (2025, October 22). ¹³C Carbon NMR Spectroscopy. [Link]

  • University of Victoria. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • JoVE. (2024, April 4). Video: Proton (¹H) NMR: Chemical Shift. [Link]

  • Pathak, V. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Reich, H. J. (2020, February 14). ¹³C Chemical Shift Effects on sp² and sp Carbons. Organic Chemistry Data. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the ¹³C NMR spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. ¹³C nmr spectrum of 1-methoxypropane. [Link]

  • Reich, H. J. (2020, February 14). Vicinal Proton-Proton Coupling ³JHH. Organic Chemistry Data. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of 1-methoxypropane. [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR: Which is Best C13 NMR Experiment For You?. [Link]

  • ResearchGate. (n.d.). Experimental ¹H and ¹³C NMR spectra (with respect to TMS and in DMSO solution). [Link]

  • Oregon State University. Analyzing Coupling Constants. [Link]

  • Massachusetts Institute of Technology. ¹H NMR Spectral parameters for substituted benzenes. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. [Link]

  • University of California, Los Angeles. ¹³C NMR Chemical Shift Table. [Link]

  • Doc Brown's Chemistry. (2025, November 10). ¹H proton nmr spectrum of benzoic acid. [Link]

  • Wudtiwong, N., et al. (2021). Use of ¹³C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Chemical & Pharmaceutical Bulletin, 69(2), 199-202. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

  • Oxford Instruments. ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

Infrared Spectroscopy of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I approach the vibrational characterization of complex organic molecules not merely as a task of pattern matching, but as a rigorous exercise in structural physics. 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (C₁₅H₁₄O₄) is a highly functionalized biphenyl derivative. Its infrared (IR) spectrum is a direct readout of its molecular geometry, intermolecular interactions, and electronic conjugation.

This whitepaper provides an in-depth, self-validating framework for acquiring and interpreting the Fourier-Transform Infrared (FTIR) spectrum of this compound, designed specifically for researchers and drug development professionals requiring high-fidelity analytical data.

Structural and Vibrational Theory (The "Why")

To accurately assign the IR bands of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, we must first deconstruct the molecule into its three primary vibrational domains and understand the causality behind their spectral behavior:

  • The Carboxylic Acid Domain (C1): In the solid state, carboxylic acids rarely exist as isolated monomers. Driven by thermodynamics, they form highly stable, hydrogen-bonded cyclic dimers[1]. This extensive hydrogen bonding weakens the O-H bond, causing a massive broadening and a shift to lower wavenumbers (3300–2500 cm⁻¹). Simultaneously, the conjugation of the carbonyl (C=O) group with the aromatic biphenyl system, combined with the hydrogen bonding, shifts the C=O stretching frequency down to approximately 1680–1695 cm⁻¹, compared to the >1710 cm⁻¹ expected for a free aliphatic acid[1].

  • The Methoxy Domains (C5 and C3'): The two ether linkages (-OCH₃) introduce distinct aliphatic sp³ C-H stretching modes. More importantly, the difference in electronegativity between the oxygen and the aromatic/aliphatic carbons creates strong dipole moment changes during vibration. This results in highly intense asymmetric and symmetric C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively[2].

  • The Biphenyl Core: The conjugated biphenyl system dictates the skeletal framework vibrations. The delocalized π-electrons result in characteristic C=C ring stretching modes (1600, 1580, and 1490 cm⁻¹)[3]. Furthermore, the specific substitution patterns—a 1,3,5-trisubstituted ring and a 1,3-disubstituted ring—generate highly diagnostic out-of-plane (OOP) C-H bending modes in the fingerprint region (<900 cm⁻¹)[4].

Spectral Interpretation & Quantitative Data

The following table synthesizes the expected quantitative FTIR data for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, linking each wavenumber to its mechanistic causality.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality
Carboxylic Acid O-H stretch (dimer)3300 – 2500Broad, strongExtensive intermolecular hydrogen bonding in the solid state lattice.
Carboxylic Acid C=O stretch (dimer)1680 – 1695Strong, sharpConjugation with the biphenyl π-system and H-bond weakening of the C=O bond.
Methoxy (-OCH₃) C-H stretch (aliphatic)2950, 2835Weak to mediumsp³ C-H bonds; the 2835 cm⁻¹ band is highly diagnostic for aromatic methoxy groups.
Aromatic Rings C-H stretch3100 – 3000Weaksp² C-H bonds of the conjugated biphenyl system.
Aromatic Rings C=C ring stretch1600, 1580, 1490Medium to strongSkeletal vibrations driven by the delocalized π-electron cloud.
Methoxy / Acid C-O stretch1280 – 1200StrongAsymmetric C-O-C stretch (methoxy) overlapping with the C-O stretch of the acid.
Aromatic Rings C-H out-of-plane bend850 – 680StrongDiagnostic for 1,3-disubstituted and 1,3,5-trisubstituted benzene rings.

High-Fidelity Experimental Protocol

To generate trustworthy data, the analytical workflow must be treated as a self-validating system. Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for solid organics, as it eliminates the moisture-absorption artifacts commonly associated with KBr pellet pressing.

Workflow A Solid Sample: 5-Methoxy-3-(3-methoxyphenyl)benzoic acid B Sample Preparation (Diamond ATR Crystal) A->B C Acquire Background Spectrum (Clean Crystal, Ambient Air) B->C D Acquire Sample Spectrum (4000 - 400 cm⁻¹, 4 cm⁻¹ res) C->D E Data Processing (ATR Correction & Baseline) D->E F Spectral Analysis & Peak Assignment E->F

Figure 1: Step-by-step FTIR analytical workflow for solid organic compounds.

Step-by-Step ATR-FTIR Methodology
  • Instrument Verification: Run a polystyrene calibration standard. Verify that the 1601.2 cm⁻¹ and 1028.3 cm⁻¹ bands are within ±1 cm⁻¹ of their accepted values. Causality: Ensures the interferometer laser is correctly calibrated before any sample is analyzed.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a 32-scan background spectrum at 4 cm⁻¹ resolution. Causality: Captures the current atmospheric profile (H₂O vapor and CO₂) and the optical signature of the crystal, allowing the software to mathematically subtract these from the final sample spectrum.

  • Sample Application: Place 2–5 mg of crystalline 5-Methoxy-3-(3-methoxyphenyl)benzoic acid directly onto the center of the ATR crystal. Ensure the crystal is completely covered.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (applying ~50 lbs of force). Causality: The IR evanescent wave only penetrates 0.5 to 2.0 microns into the sample. Intimate, high-pressure contact is physically required to prevent weak, noisy, or distorted spectral signals.

  • Data Acquisition & Processing: Acquire 32 scans. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially larger in raw ATR spectra).

Self-Validating System & Quality Control

A rigorous analytical protocol does not blindly accept raw data. It utilizes a decision matrix to validate the spectrum before interpretation begins. If a spectrum fails these checks, the analyst must address the physical root cause rather than relying on software manipulation.

Validation A Raw FTIR Spectrum B Check 2300-2400 cm⁻¹ (CO₂ Interference?) A->B C Re-run Background or Purge System B->C Yes D Check Baseline (Scattering/Sloping?) B->D No C->A E Re-apply Sample Pressure (Do not just auto-correct) D->E Yes F Validated Spectrum Ready for Assignment D->F No E->A

Figure 2: Self-validating logic for FTIR spectral quality control.

Quality Control Checkpoints
  • The CO₂ Check (2300–2400 cm⁻¹): If sharp, derivative-like peaks appear in this region, the atmospheric CO₂ levels changed between the background and sample scans. Action: Re-run the background immediately.

  • The Baseline Slope Check: A baseline that slopes upward toward the high-wavenumber region indicates severe light scattering. In ATR, this means the sample contact is poor; in transmission (KBr), it means the particle size is too large. Action: Do not use software baseline correction as a crutch. Re-apply pressure to the anvil or regrind the sample to ensure physical data integrity.

References

  • Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules | Chemical Reviews Source: ACS Publications URL:[Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid Source: MDPI URL:[Link]

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

The Solubility Profile of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a highly functionalized biaryl compound utilized as a critical intermediate and fragment in pharmaceutical synthesis and drug discovery[1]. Structurally, it features a lipophilic biphenyl core, two moderately polar methoxy groups, and a highly polar, hydrogen-bonding carboxylic acid moiety. Understanding its solubility profile in various organic solvents is paramount for optimizing cross-coupling reactions, designing purification workflows (e.g., crystallization), and formulating stock solutions for early-stage in vitro assays.

As a Senior Application Scientist, I approach solubility not merely as a static physicochemical property, but as a dynamic, condition-dependent state. This guide synthesizes predictive thermodynamic modeling with field-proven, self-validating experimental protocols to ensure high-fidelity solubility data generation.

Physicochemical Determinants & Predictive Solubility Modeling

To predict the solubility of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid across a spectrum of organic solvents, we must analyze its structural features through the lens of Hansen Solubility Parameters (HSPs) [2]. The HSP framework deconstructs the total cohesive energy of a liquid or solid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen-bonding (

).
  • Dispersion Forces (

    
    ):  The planar, aromatic biphenyl core drives strong van der Waals interactions, resulting in a high 
    
    
    
    requirement. Solvents with high polarizability (e.g., halogenated solvents) interact favorably here.
  • Polar Forces (

    
    ):  The asymmetric placement of the methoxy groups and the carboxylic acid creates a net dipole moment.
    
  • Hydrogen Bonding (

    
    ):  The carboxylic acid group acts as both a strong H-bond donor and acceptor, while the methoxy oxygens serve as H-bond acceptors. This makes the molecule highly responsive to protic and polar aprotic solvents[2].
    

The Causality of Dissolution: For dissolution to occur, the energy penalty of disrupting the stable biaryl crystal lattice must be overcome by the enthalpy of solvation. Solvents whose HSP coordinates closely match those of the solute (minimizing the interaction radius,


) will yield the highest solubility.

HSP_Logic Molecule 5-Methoxy-3-(3-methoxyphenyl) benzoic acid Dispersion Dispersion Forces (δD) Biaryl Core Molecule->Dispersion Polar Polar Forces (δP) Methoxy & Carboxyl Groups Molecule->Polar HBond H-Bonding (δH) Carboxylic Acid (Donor/Acceptor) Molecule->HBond Solvent1 Non-Polar Solvents (e.g., Hexane) Poor Solubility Dispersion->Solvent1 Dominates Solvent2 Polar Aprotic Solvents (e.g., DMSO, DMF) High Solubility Polar->Solvent2 Strong Affinity Solvent3 Polar Protic Solvents (e.g., MeOH, EtOH) Moderate-High Solubility Polar->Solvent3 Strong Affinity HBond->Solvent2 Acceptor Matching HBond->Solvent3 H-Bond Matching

Hansen Solubility Parameter (HSP) interaction logic for the target molecule.

Quantitative Solubility Profiling in Organic Solvents

Based on the thermodynamic modeling of benzoic acid derivatives and biaryl systems, the following table summarizes the extrapolated solubility ranges for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid in common organic solvents[2].

Organic SolventPolarity IndexPredicted SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.2> 50 mg/mL Strong H-bond acceptor; highly polar. Overcomes crystal lattice energy efficiently. Ideal for stock solutions.
N,N-Dimethylformamide (DMF) 6.4> 50 mg/mL Similar to DMSO, provides excellent solvation for carboxylic acids via strong dipole-dipole interactions.
Methanol (MeOH) 5.110 - 30 mg/mL Polar protic; forms strong hydrogen bond networks with the carboxylic acid and methoxy groups.
Ethyl Acetate (EtOAc) 4.45 - 20 mg/mL Moderate polarity; acts as an H-bond acceptor. Good solvent for extraction workflows.
Dichloromethane (DCM) 3.15 - 15 mg/mL High dispersion forces match the biaryl core, though lacking strong H-bond donor capacity.
Hexane / Heptane 0.1< 1 mg/mL Severe HSP mismatch. Lacks the polarity and H-bonding capacity to disrupt the solute's crystal lattice.

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, rigorous experimental design is required. The consensus within the pharmaceutical industry relies on the Thermodynamic Shake-Flask Method to determine true equilibrium solubility[3].

Thermodynamic Solubility: The Shake-Flask Method

This protocol is designed as a self-validating system. Every step is engineered to prevent false positives (e.g., supersaturation) and false negatives (e.g., incomplete dissolution)[4],[3].

Step-by-Step Methodology:

  • Preparation of Saturated State: Add an excess amount of solid 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (e.g., 100 mg) to a 10 mL glass vial.

    • Causality: An excess of solid is mandatory to ensure the chemical potential of the undissolved solid equals that of the dissolved solute, guaranteeing true thermodynamic saturation[4].

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent (e.g., Methanol). Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially concentrate the sample.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker set strictly to 25.0 °C (± 0.5 °C). Agitate at 300 RPM for 48 to 72 hours.

    • Causality: Biaryl compounds often exhibit high melting points and slow dissolution kinetics. A minimum of 48 hours ensures that kinetic barriers are overcome and thermodynamic equilibrium is reached[3].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is prioritized over syringe filtration. Filtration can lead to the adsorption of the lipophilic biaryl compound onto the filter membrane, skewing results. Conversely, inadequate separation leaves micro-particulates in the supernatant, which scatter light and artificially inflate UV/LC-MS quantification[4],[3].

  • Sampling and Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute immediately with a compatible solvent (e.g., Acetonitrile) by a factor of 1:100 or 1:1000 to ensure the concentration falls within the linear dynamic range of the analytical detector.

ShakeFlask Step1 1. Solid Addition Add excess compound to organic solvent Step2 2. Equilibration Shake at constant temp (e.g., 25°C) for 48-72 hours Step1->Step2 Ensures Saturation Step3 3. Phase Separation Centrifugation at 10,000 x g to remove undissolved solid Step2->Step3 Reaches Thermodynamic Equilibrium Step4 4. Sampling & Dilution Aspirate supernatant and dilute to linear range Step3->Step4 Prevents Overestimation Step5 5. Quantification HPLC-UV or LC-MS/MS analysis vs. Calibration Curve Step4->Step5 Prepares for Analysis

Thermodynamic Shake-Flask workflow ensuring self-validating solubility data.

Analytical Quantification (HPLC-UV)

To quantify the dissolved 5-Methoxy-3-(3-methoxyphenyl)benzoic acid:

  • Detection: Utilize HPLC coupled with a UV-Vis detector. Given the extended conjugation of the biphenyl system, monitor absorbance at

    
     ~254 nm or 280 nm.
    
  • Calibration: Construct a 5-point calibration curve using matrix-matched standards (prepared from a certified DMSO stock solution). The

    
     value must be 
    
    
    
    .
  • Calculation: Multiply the detected concentration by the dilution factor applied in Step 5 to determine the absolute solubility in the neat organic solvent.

References

  • Laboratory Supplies, Equipments & Biotech Products in India | Biomall. biomall.in.
  • Allocryptopine Solubility in Organic Solvents: An In-depth Technical Guide - Benchchem. benchchem.com.
  • THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS - ResearchGate.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC. nih.gov.

Sources

In-Depth Technical Guide: Orthogonal Purity Determination of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid —a highly functionalized biphenyl derivative—presents a multifaceted analytical challenge. Its rigid planar structure, highly hydrophobic nature, and ionizable carboxylic acid moiety require a carefully engineered analytical approach. Relying solely on standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) area percentages often leads to inaccurate purity assignments due to the differing UV extinction coefficients of structural impurities.

To achieve scientific integrity and comply with the latest [1], this whitepaper outlines a self-validating, orthogonal analytical framework . By coupling RP-HPLC (for organic impurities) with Quantitative Nuclear Magnetic Resonance (qNMR) (for absolute mass fraction), alongside Karl Fischer titration and Residue on Ignition (ROI), researchers can establish a closed-loop mass balance that guarantees the highest level of analytical trustworthiness.

Physicochemical Profiling & Analytical Strategy

A robust analytical method must be grounded in the physicochemical reality of the analyte. The experimental choices in this guide are dictated by the following causal relationships:

  • Chromatographic Selectivity (

    
     Interactions):  The biphenyl core of the analyte drives strong hydrophobic interactions. However, resolving closely related regioisomeric impurities (e.g., 2-methoxy vs. 3-methoxy positional isomers) requires more than just dispersive forces. A Phenyl-Hexyl stationary phase  is selected over a traditional C18 column because the phenyl rings of the stationary phase engage in 
    
    
    
    interactions with the analyte's biphenyl core, providing superior steric selectivity[2].
  • Ionization Control (pH Suppression): The compound features a carboxylic acid group with an estimated

    
     of ~4.0. In a neutral mobile phase, the equilibrium between the protonated (neutral) and deprotonated (anionic) states causes severe peak tailing and split peaks. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), the ionization is entirely suppressed, ensuring the analyte remains in a single, lipophilic state for sharp, symmetrical elution[3].
    
  • Absolute Quantitation (Primary Ratio Method): Because it is often impossible to obtain ultra-pure reference standards for every novel intermediate, 1H-qNMR is employed. qNMR is a primary ratio method that measures the absolute mass fraction of the analyte by comparing it to an unrelated, highly pure internal standard (e.g., Maleic acid), completely bypassing the need for an analyte-specific reference standard[4].

Orthogonal Workflow Architecture

The following workflow illustrates the self-validating system. The ultimate test of analytical trustworthiness is the Cross-Validation Check : the purity calculated via mass balance (HPLC, Moisture, Ash) must align with the absolute purity derived from qNMR within a


 margin.

PurityWorkflow Sample 5-Methoxy-3-(3-methoxyphenyl) benzoic acid HPLC RP-HPLC (UV/PDA) Organic Impurities Sample->HPLC qNMR 1H qNMR Absolute Mass Fraction Sample->qNMR KF Karl Fischer Titration Water Content Sample->KF ROI Residue on Ignition Inorganic Salts Sample->ROI ChromPurity Chromatographic Purity (%) HPLC->ChromPurity AbsPurity Absolute Purity (w/w %) qNMR->AbsPurity Moisture Moisture (%) KF->Moisture Ash Inorganics (%) ROI->Ash MassBalance Mass Balance Purity (100 - Water - Ash) x HPLC% ChromPurity->MassBalance CrossCheck Orthogonal Cross-Validation |Mass Balance - qNMR| < 1.0% AbsPurity->CrossCheck Moisture->MassBalance Ash->MassBalance MassBalance->CrossCheck

Orthogonal analytical workflow for comprehensive purity determination and cross-validation.

Methodology I: RP-HPLC for Organic Purity

Chromatographic Conditions

The following parameters are optimized to ensure robust separation of the analyte from its synthetic precursors and degradation products.

ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (250 x 4.6 mm, 5 µm)

interactions resolve biphenyl regioisomers better than standard C18[2].
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses ionization of the carboxylic acid to prevent peak tailing[3].
Mobile Phase B Acetonitrile (HPLC Grade)Strong, low-viscosity eluent for hydrophobic biphenyl structures.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Detection UV/PDA at 254 nmCaptures the extended

-conjugation of the biphenyl system[3].
Gradient 10% B to 90% B over 20 minEnsures elution of highly retained non-polar impurities.
Step-by-Step Protocol
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Sample Preparation: Accurately weigh 25.0 mg of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid into a 25 mL volumetric flask. Dissolve completely and dilute to volume with the diluent to achieve a target concentration of 1.0 mg/mL.

  • System Equilibration: Purge the HPLC system to remove air bubbles. Equilibrate the Phenyl-Hexyl column with the initial gradient conditions (90% A / 10% B) for at least 30 minutes until the baseline is stable.

  • Execution & System Suitability: Inject a blank (diluent) to confirm no baseline interference. Inject a resolution standard. According to, the tailing factor for the main peak must be

    
    , and the theoretical plate count must be 
    
    
    
    [5].
  • Integration: Integrate all peaks

    
     area (reporting threshold). Calculate the Chromatographic Purity as the area percentage of the main peak relative to the total peak area.
    

Methodology II: Quantitative 1H-NMR (Absolute Purity)

Experimental Design & Causality

To determine the absolute mass fraction, Maleic acid is selected as the Internal Standard (IS). Maleic acid produces a sharp, distinct singlet at


 6.26 ppm, which perfectly avoids the analyte's aromatic protons (

7.0–8.0 ppm) and methoxy protons (

~3.85 ppm)[6].

A critical parameter in qNMR is the relaxation delay (


) . Because longitudinal relaxation times (

) for aromatic protons can reach up to 5 seconds, the

must be set to

(i.e., 30 seconds). This ensures >99.3% magnetization recovery between pulses, preventing signal saturation and guaranteeing quantitative integrity[4].
Step-by-Step Protocol
  • Metrological Weighing: Using an ISO 17025 calibrated ultramicrobalance (readability

    
     mg), accurately weigh ~20.000 mg of the analyte and ~10.000 mg of Maleic Acid (TraceCERT® standard, known purity 
    
    
    
    ) into a static-free weighing boat[7].
  • Dissolution: Quantitatively transfer the solids into a glass vial. Add 0.6 mL of DMSO-

    
    . Vortex for 60 seconds and sonicate for 5 minutes until complete dissolution is visually confirmed.
    
  • Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire the 1H-NMR spectrum at 600 MHz using a 90° excitation pulse, 64 scans, and a

    
     of 30 seconds.
    
  • Processing: Apply a 0.3 Hz exponential line broadening. Perform rigorous manual phase and baseline correction. Integrate the Maleic acid singlet (

    
     6.26 ppm, 
    
    
    
    ) and the analyte's methoxy singlet (
    
    
    ~3.85 ppm,
    
    
    ).
  • Calculation: Compute the absolute purity (

    
    ) using the primary ratio formula[7]:
    


Where:

  • 
     = Integral area of the selected NMR signal
    
  • 
     = Number of nuclei (protons) generating the signal
    
  • 
     = Molar mass (Analyte = 258.27  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
     = Gravimetric mass weighed (mg)
    
  • 
     = Purity (mass fraction as %)
    

Methodology III: Moisture & Inorganic Residue

To complete the mass balance equation, volatile and inorganic impurities that are invisible to UV-HPLC must be quantified.

  • Karl Fischer (KF) Titration: Coulometric KF is utilized to determine trace water content. Due to the hydrophobic nature of the biphenyl structure, moisture is typically surface-adsorbed rather than bound in a hydrate lattice.

  • Residue on Ignition (ROI): Gravimetric determination of inorganic salts (e.g., residual palladium or sodium carbonate from upstream Suzuki couplings[8]) is performed by igniting the sample with sulfuric acid at 600°C until a constant weight is achieved.

Mass Balance Calculation:



ICH Q2(R2) Validation Framework

To ensure the analytical procedures are fit for their intended purpose in a regulatory environment, they must be validated according to the (effective June 2024)[1].

Validation ParameterAcceptance CriteriaRegulatory Grounding / Causality
Specificity Peak purity angle < purity thresholdConfirms no co-elution of impurities with the main analyte peak via PDA detection[1].
Linearity & Range

(50% to 150% of nominal)
Proves the detector response is directly proportional to the analyte concentration[9].
Accuracy 98.0% - 102.0% RecoveryValidates the exactness of the procedure across three concentration levels[9].
Precision (Repeatability) %RSD

(

injections)
Demonstrates system stability and repeatability under normal operating conditions[10].
Limit of Quantitation (LOQ) Signal-to-Noise (

)

Establishes the lowest concentration at which an impurity can be reliably quantified[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures - European Medicines Agency. URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications. URL:[Link]

  • Quantitative NMR Spectroscopy - Oxford University. URL:[Link]

  • Separation of[1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column - SIELC Technologies. URL:[Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins - ResearchGate. URL:[Link]

  • ICH Official Q2(R2) Guideline - International Council for Harmonisation. URL:[Link]

Sources

Therapeutic Paradigms of Biphenyl Carboxylic Acids: A Technical Guide to Biological Activity and Synthetic Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl carboxylic acids (BPCAs) represent a 1 in medicinal chemistry[1]. The intrinsic structural rigidity of the biphenyl core, coupled with the hydrogen-bonding capacity of the carboxylic acid moiety, provides a highly tunable scaffold for target-specific binding. As a Senior Application Scientist, I have structured this whitepaper to explore the mechanistic pathways, quantitative biological activities, and validated synthetic protocols of BPCA derivatives, offering actionable and causal insights for drug development professionals.

Mechanistic Paradigms of Biphenyl Carboxylic Acids

Cyclooxygenase (COX) Inhibition & Anti-inflammatory Action

The most established biological role of BPCAs is the attenuation of the inflammatory cascade via2[2]. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and flurbiprofen leverage this scaffold[3]. Mechanistically, the biphenyl rings insert into the hydrophobic channel of the COX enzyme, while the carboxylic acid forms a critical electrostatic interaction with Arg120. This spatial arrangement effectively barricades arachidonic acid from entering the catalytic site, preventing its conversion into pro-inflammatory prostaglandins[4].

Osteoclastogenesis Inhibition via NF-κB Modulation

Recent advancements have identified BPCA derivatives (e.g., ABD056 and ABD350) as5[5]. Unlike traditional bisphosphonates (e.g., alendronate) which impair both osteoclast and osteoblast function, these novel BPCAs selectively induce osteoclast apoptosis without hindering parathyroid hormone (PTH)-induced bone formation[5]. The causality lies in the targeted inhibition of the NF-κB signaling pathway; BPCAs prevent the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of osteoclastogenic genes[1].

NFkB_Pathway RANKL RANKL Stimulation IKK IKK Complex Activation RANKL->IKK Activates IkB IκB Phosphorylation IKK->IkB Phosphorylates NFkB NF-κB Release & Translocation IkB->NFkB Degradation of IκB Osteo Osteoclastogenesis (Gene Expression) NFkB->Osteo Promotes ABD056 BPCA Derivative (e.g., ABD056) ABD056->IkB Inhibits

Fig 1: Mechanism of osteoclastogenesis inhibition by BPCA via the NF-κB pathway.

Emerging Anticancer and Uricosuric Profiles

Beyond inflammation, the BPCA scaffold has demonstrated efficacy in oncology and metabolic disorders. Novel benzyloxy-substituted biphenyl carboxylic acids exhibit 3 against human breast cancer cell lines (MCF-7 and MDA-MB-231)[3]. Furthermore, specific derivatives (e.g., Compound B21) act as potent inhibitors of urate transporter 1 (URAT1), outperforming clinical standards like benzbromarone in lowering serum uric acid levels for gout management[1].

Quantitative Pharmacological Matrix

To facilitate comparative analysis, the following table synthesizes the biological activities of key BPCA derivatives across various therapeutic targets.

Compound / DerivativePrimary Target / PathwayCell Line / ModelActivity Metric (IC₅₀ / Efficacy)
Flurbiprofen / Diflunisal COX-1 / COX-2Enzymatic AssayLow µM range (Standard NSAID)
Compound 3j (Benzyloxy) AnticancerMCF-7 (Breast Cancer)IC₅₀ = 9.92 ± 0.97 µM
Compound 3a (Unsubstituted) AnticancerMDA-MB-231 (Breast Cancer)IC₅₀ = 10.78 ± 2.58 µM
Compound B21 URAT1 (Hyperuricemia)In Vitro URAT1 AssayIC₅₀ = 0.17 µM
ABD350 Osteoclast ApoptosisMouse Osteoclast CultureEffective at 20 µM (No osteoblast toxicity)

Advanced Synthetic & Validation Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The construction of the BPCA core is most efficiently achieved via the Suzuki-Miyaura cross-coupling of an aryl halide and an arylboronic acid[2]. The choice of a palladium catalyst is critical, as it facilitates the oxidative addition into the C-Br bond, while a mild base activates the boronic acid for transmetalation[1].

Synthesis_Workflow Start Aryl Halide + Boronic Acid Coupling Suzuki-Miyaura Cross-Coupling (Pd Catalyst) Start->Coupling Reactants Intermediate Biphenyl Ester Intermediate Coupling->Intermediate C-C Bond Formation Saponification Saponification (Base Hydrolysis) Intermediate->Saponification Deprotection Product Biphenyl Carboxylic Acid Saponification->Product Acidification Validation NMR/IR/MS Characterization Product->Validation QC Check

Fig 2: Step-by-step synthetic workflow for biphenyl carboxylic acid derivatives.

Protocol: Synthesis of 4'-isobutyl-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid

  • Catalyst Activation & Coupling : In a Schlenk flask under an inert N₂ atmosphere, dissolve Methyl 2-Bromo-4-methoxybenzoate (1.0 eq) and 4-isobutylphenylboronic acid (1.2 eq) in a degassed mixture of toluene/ethanol (4:1). Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq). Causality: Degassing prevents the oxidative degradation of the Pd(0) catalyst, ensuring high turnover frequencies. The base (K₂CO₃) is required to form the reactive boronate complex essential for transmetalation.

  • Reflux & Monitoring : Heat the mixture to 90°C for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2) and LC-MS. The complete disappearance of the aryl halide spot confirms catalytic turnover and reaction completion.

  • Saponification : Isolate the intermediate ester via silica gel chromatography. Dissolve the ester in THF/MeOH/H₂O (3:1:1) and add LiOH (3.0 eq). Stir at room temperature for 4 hours. Causality: LiOH provides selective cleavage of the methyl ester without disrupting the biphenyl ether linkages.

  • Acidification & Isolation : Acidify the aqueous layer with 1M HCl to pH 2. Causality: Dropping the pH protonates the carboxylate, driving the precipitation of the highly hydrophobic biphenyl carboxylic acid. Filter, wash with cold water, and dry under vacuum[2].

Self-Validating In Vitro COX Inhibition Assay

To evaluate the anti-inflammatory potential of synthesized BPCAs, a robust enzyme immunoassay (EIA) is required.

  • Enzyme Preparation : Incubate recombinant human COX-2 enzyme with heme (cofactor) in Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes.

  • Inhibitor Incubation : Add the BPCA test compound (dissolved in DMSO, final concentration <1% to prevent solvent-induced enzyme denaturation) and incubate for 10 minutes. Self-Validation: You must include a "100% Initial Activity (IA)" control (DMSO only) and a "Background (BG)" control (heat-inactivated enzyme) to establish the dynamic range and signal-to-noise ratio of the assay.

  • Substrate Addition : Initiate the reaction by adding arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes. Causality: Strict timing prevents substrate depletion and ensures initial rate kinetics are accurately measured.

  • Quenching & Quantification : Stop the reaction by adding 1M HCl. Quantify the produced Prostaglandin E2 (PGE2) using a competitive EIA kit. Calculate IC₅₀ using non-linear regression analysis relative to the IA control.

Conclusion

The biphenyl carboxylic acid moiety is far more than a legacy NSAID pharmacophore. Through strategic functionalization, particularly via robust palladium-catalyzed couplings, researchers can direct this rigid, hydrogen-bonding scaffold toward diverse targets—ranging from COX enzymes and NF-κB signaling complexes to URAT1 transporters and oncogenic pathways. By adhering to self-validating synthetic and pharmacological protocols, drug development professionals can continue to unlock the immense therapeutic potential of BPCA derivatives.

References

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. 1

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. 3

  • Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti-Inflammatory Drug Discovery - Benchchem. 2

  • Biphenyl Carboxylic Acid Overview - Ataman Kimya.

  • The Bitter Barricading of Prostaglandin Biosynthesis Pathway: Understanding the Molecular Mechanism of Selective Cyclooxygenase-2 Inhibition - Semantic Scholar. 4

  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation - Oxford Academic. 5

Sources

Physicochemical Profiling of Methoxy-Substituted Benzoic Acids: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-substituted benzoic acids (commonly known as anisic acids) serve as fundamental pharmacophores and synthetic intermediates in medicinal chemistry and rational drug design. The precise positional isomerism of the methoxy (–OCH₃) group on the aromatic ring fundamentally alters the molecule's electronic distribution, thermodynamic stability, and lipophilicity. This technical guide explores the causality behind these physicochemical shifts, providing researchers with validated experimental methodologies to accurately profile these compounds for downstream pharmaceutical applications.

The Structural Paradigm of Methoxybenzoic Acids

Substituent effects in aromatic systems dictate the physicochemical behavior of drug-like molecules. In methoxybenzoic acids, the interplay between the electron-withdrawing inductive effect (–I) and the electron-donating resonance effect (+R) of the methoxy group creates a highly position-dependent physicochemical profile. Understanding whether a substituent stabilizes or destabilizes the carboxylate conjugate base is critical for predicting the compound's ionization state at physiological pH.

Thermodynamic & Physicochemical Profiling

The quantitative data below illustrates how positional isomerism impacts core physicochemical properties.

CompoundSubstitution PositionpKa (at 25°C)LogPMelting Point (°C)
Benzoic Acid None (–H)4.201.87122
2-Methoxybenzoic Acid Ortho (–OCH₃)4.091.59106
3-Methoxybenzoic Acid Meta (–OCH₃)4.102.02110.5
4-Methoxybenzoic Acid Para (–OCH₃)4.471.96185

(Data aggregated from standardized 1[1] and 2[2] repositories).

Mechanistic Insights: Causality of Substituent Effects

The acidity of a carboxylic acid is governed by the thermodynamic stability of its conjugate base. The methoxy group possesses an electronegative oxygen atom that withdraws electron density through sigma bonds (–I effect), but it also contains lone pairs that can delocalize into the aromatic π-system (+R effect)[2].

  • 4-Methoxybenzoic Acid (Para): The +R effect is highly efficient at the para position, allowing direct resonance stabilization of the ring which increases electron density at the carboxylate carbon. This +R effect overpowers the weak –I effect, destabilizing the negatively charged carboxylate anion. Consequently, p-anisic acid is a weaker acid (pKa 4.47) than unsubstituted benzoic acid[3].

  • 3-Methoxybenzoic Acid (Meta): Resonance delocalization (+R) cannot place electron density on the carbon bearing the carboxyl group at the meta position. Therefore, only the electron-withdrawing –I effect operates. This pulls electron density away from the carboxylate, stabilizing the anion and increasing acidity (pKa 4.10)[3].

  • 2-Methoxybenzoic Acid (Ortho): The proximity of the methoxy group exerts a strong –I effect. Furthermore, it triggers the "ortho effect"—a steric hindrance that forces the carboxyl group out of the aromatic plane. This steric twist inhibits the carboxyl group's own resonance with the ring, localizing the negative charge on the oxygen atoms and paradoxically stabilizing the anion. This makes it the most acidic isomer (pKa 4.09)[4].

G A Methoxybenzoic Acid Isomers B Ortho (2-Methoxy) pKa = 4.09 A->B C Meta (3-Methoxy) pKa = 4.10 A->C D Para (4-Methoxy) pKa = 4.47 A->D E Strong -I Effect + Ortho Effect (Stabilizes Anion) B->E F -I Effect Only No +R at meta (Stabilizes Anion) C->F G +R Effect > -I Effect (Destabilizes Anion) D->G H More Acidic than Benzoic Acid (pKa 4.20) E->H F->H I Less Acidic than Benzoic Acid (pKa 4.20) G->I

Logical flow of electronic and steric effects governing the acidity of methoxybenzoic acid isomers.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in physicochemical profiling, the following self-validating protocols must be employed.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration provides a continuous, high-resolution tracking of the protonation state equilibrium, which is far superior to single-point spectroscopic measurements for simple aromatic acids[2].

  • Standardization: Standardize 0.1 M NaOH titrant using primary standard potassium hydrogen phthalate (KHP) to ensure exact molarity.

  • Sample Preparation: Dissolve 50 mg of the methoxybenzoic acid in 50 mL of a highly purified water. Self-validation step: Add KCl to achieve a 0.15 M background concentration. This maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration: Titrate with the standardized NaOH under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the pH) while continuously recording the pH.

  • Data Analysis: Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point.

  • Calculation: Extract the pKa at the half-equivalence point using the Henderson-Hasselbalch equation (

    
    ).
    
Protocol 2: Shake-Flask Method for LogP Determination

Causality: LogP dictates passive membrane permeability. The shake-flask method remains the gold standard because it measures true thermodynamic partitioning rather than relying on chromatographic retention time correlations.

  • Phase Pre-saturation: Stir n-octanol and aqueous buffer together for 24 hours. Causality: Octanol dissolves ~2.3M water, and water dissolves ~4.5mM octanol. Pre-saturating prevents volume shifts during the actual experiment.

  • Buffer Selection: Use an aqueous buffer at pH 2.0 (e.g., HCl/KCl). Causality: To measure true LogP (partitioning of the neutral species), the aqueous phase must be buffered at least 2 pH units below the compound's pKa (~4.1–4.5) to ensure >99% of the acid is fully unionized.

  • Equilibration: Dissolve a known mass of the analyte in the octanol phase. Combine equal volumes of both phases in a glass vial and agitate mechanically for 24 hours at 25.0 ± 0.1 °C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes. Causality: Mechanical shaking creates micro-emulsions at the interface. Failure to centrifuge results in artificially inflated aqueous concentrations due to suspended octanol droplets.

  • Quantification: Quantify the concentration of the analyte in both phases using HPLC-UV. Calculate LogP =

    
    .
    

G N1 1. Preparation Saturate Octanol/Water N2 2. Dissolution Add Analyte N1->N2 N3 3. Equilibration Shake 24h at 25°C N2->N3 N4 4. Separation Centrifuge at 3000rpm N3->N4 N5 5. Quantification HPLC-UV Analysis N4->N5 N6 6. Calculation Log(Coct/Cwat) N5->N6

Step-by-step experimental workflow for determining partition coefficient via the shake-flask method.

Pharmaceutical Applications

The physicochemical properties of methoxybenzoic acids directly influence their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

  • Bioavailability: The LogP values of these isomers (1.59 to 2.02) fall perfectly within the optimal range defined by Lipinski's Rule of 5, suggesting excellent passive oral absorption[5].

  • Formulation Stability: The striking difference in melting points—185 °C for the para-isomer versus 106 °C for the ortho-isomer—reflects the highly symmetrical, tightly packed crystal lattice of 4-methoxybenzoic acid[1]. High crystal lattice energy typically translates to lower kinetic aqueous solubility, requiring advanced formulation strategies (e.g., amorphous solid dispersions or salt formation) during drug product development.

References

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. URL: [Link]

  • 4-Methoxybenzoic Acid | C8H8O3 | CID 7478. PubChem. URL:[Link]

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. URL:[Link]

  • 2-Methoxybenzoic acid | C8H8O3 | CID 11370. PubChem. URL:[Link]

  • o-Anisic acid. Grokipedia. URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Design

The construction of sterically hindered or functionally dense biaryl scaffolds is a fundamental operation in modern drug discovery. The target molecule, 5-methoxy-3-(3-methoxyphenyl)benzoic acid , features a rigid biaryl axis populated by electron-donating methoxy groups and a highly polar carboxylic acid.

Historically, cross-coupling of benzoic acid derivatives required protection of the carboxylic acid as an ester to prevent catalyst poisoning and base neutralization. However, utilizing a highly optimized palladium-catalyzed Suzuki-Miyaura cross-coupling protocol allows for the direct coupling of the unprotected 3-bromo-5-methoxybenzoic acid with (3-methoxyphenyl)boronic acid[1]. This approach bypasses two extraneous synthetic steps (esterification and saponification), maximizing atom economy and throughput.

Mechanistic Rationale & Causality
  • Catalyst Selection: We employ Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the rate-determining reductive elimination step compared to monodentate ligands, minimizing the residence time of the Pd(II) intermediate and suppressing unwanted protodeboronation of the electron-rich boronic acid[2].

  • Base Stoichiometry (Critical Parameter): A common failure point in coupling unprotected carboxylic acids is inadequate base. The free carboxylic acid immediately protonates the base. Therefore, exactly 3.0 equivalents of K₂CO₃ are mandated: 1.0 eq to deprotonate the carboxylic acid (maintaining solubility), 1.0 eq to neutralize the generated HBr byproduct, and 1.0 eq to form the reactive palladium-hydroxo/carbonato complex required for efficient transmetalation[3].

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and water is utilized. Dioxane provides an excellent solubilizing medium at 90°C, while water is mandatory to dissolve the inorganic base and facilitate the critical base-mediated transmetalation pathway[3].

Catalytic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 3-Bromo-5-methoxybenzoic acid TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet + (3-Methoxyphenyl)boronic acid + K2CO3 Base TransMet->Pd0 Reductive Elimination Product Target Biaryl Product (Released) TransMet->Product Yields

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl synthesis.

Quantitative Data & Reagent Preparation

The following table summarizes the optimized stoichiometry required for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
3-Bromo-5-methoxybenzoic acid231.041.010.02.31 gElectrophile
(3-Methoxyphenyl)boronic acid151.961.212.01.82 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.5408 mgCatalyst
Potassium carbonate (K₂CO₃)138.213.030.04.15 gBase
1,4-DioxaneN/AN/AN/A40 mLSolvent
Deionized Water18.02N/AN/A10 mLCo-solvent

Experimental Protocol

This protocol is designed as a self-validating system, incorporating built-in analytical checks and a self-purifying isolation strategy that eliminates the need for silica gel chromatography.

Phase 1: Reaction Setup & Degassing
  • Charge the Flask: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methoxybenzoic acid (2.31 g, 10.0 mmol), (3-methoxyphenyl)boronic acid (1.82 g, 12.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).

    • Expertise Insight: A 20% molar excess of the boronic acid is used to compensate for trace amounts of oxidative homocoupling (forming 3,3'-dimethoxybiphenyl) that invariably occurs in cross-coupling reactions[4].

  • Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Sparge the biphasic mixture with Argon or Nitrogen gas for a minimum of 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species and to mitigate excessive boronic acid homocoupling[4].

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) under a positive stream of inert gas. Attach a reflux condenser.

Phase 2: Execution & Monitoring
  • Heating: Immerse the flask in a pre-heated oil bath at 90°C. Stir vigorously (800+ rpm) to ensure optimal mass transfer between the organic and aqueous phases.

  • Validation (TLC/LC-MS): After 4 hours, sample the organic layer. Quench the aliquot in 1M HCl and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 1:1 with 1% AcOH) or LC-MS. The reaction is complete when the electrophile is fully consumed (Typical reaction time: 6–8 hours).

Phase 3: Self-Purifying Isolation
  • Aqueous Workup: Cool the mixture to room temperature. Dilute with 50 mL of Deionized Water and 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Organic Wash: Separate the layers. The target molecule resides entirely in the aqueous layer as a highly water-soluble potassium carboxylate salt. Discard the organic layer, which contains the Pd catalyst, dppf ligand, and neutral homocoupled impurities. Wash the aqueous layer once more with 30 mL of EtOAc to ensure complete removal of lipophilic contaminants.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously in an ice bath, add 2M HCl dropwise until the pH reaches 2-3 (verify strictly with pH paper). A dense white/off-white precipitate of pure 5-methoxy-3-(3-methoxyphenyl)benzoic acid will form.

  • Filtration & Drying: Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual inorganic salts. Dry under high vacuum at 45°C for 12 hours.

Workflow Visualization

Workflow Step1 1. Reagent Assembly & Degassing Step2 2. Cross-Coupling (90°C, 6-8h) Step1->Step2 Step3 3. Aqueous Workup (Basic pH) Step2->Step3 Step4 4. Organic Wash (Removes Impurities) Step3->Step4 Step5 5. Acidification (pH 2-3) Step4->Step5 Step6 6. Filtration & Vacuum Drying Step5->Step6

Fig 2: Experimental workflow featuring self-purifying acid-base extraction for isolation.

References

1.[2] Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Chemical Reviews 2019, 119 (4), 2453-2523. URL:[Link] 2.[3] The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. URL:[Link] (via Grounding API) 3.[4] Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation. PMC / National Institutes of Health. URL:[Link] (via Grounding API) 4.[1] Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. URL:[Link] (via Grounding API)

Sources

Application Note: 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid as a Privileged Biaryl Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Utility

Biaryl scaffolds are a cornerstone of modern medicinal chemistry, frequently serving as the hydrophobic core in therapeutics targeting G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. The compound 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (CAS: 1215205-86-9) represents a highly privileged pharmaceutical intermediate[1][2]. Its unique meta-linked biphenyl architecture, combined with strategically positioned methoxy and carboxylic acid functional groups, provides an ideal vector for multi-dimensional structure-activity relationship (SAR) campaigns.

As a Senior Application Scientist, I approach this intermediate not just as a static chemical, but as a dynamic building block. The carboxylic acid acts as a primary functionalization handle for rapid library generation via amide bond formation. Concurrently, the methoxy groups serve dual purposes: they act as metabolic soft spots and hydrogen-bond acceptors, or they can be selectively unmasked to reveal phenolic hydroxyls, unlocking new hydrogen-bond donor interactions within a target's binding pocket.

Physicochemical Profiling

To predict the pharmacokinetic behavior of downstream derivatives, it is critical to understand the baseline physicochemical properties of the intermediate[3].

ParameterValue
Chemical Name 5-Methoxy-3-(3-methoxyphenyl)benzoic acid
IUPAC / Synonyms 3',5-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid
CAS Registry Number 1215205-86-9
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Synthetic Workflows & Rationales

The true value of this intermediate lies in its divergent synthetic utility. The workflow below outlines the two primary pathways utilized in early-stage drug discovery to generate diverse biaryl libraries.

Workflow SM 5-Methoxy-3-(3-methoxyphenyl) benzoic acid (CAS: 1215205-86-9) HATU Amide Coupling (HATU, DIPEA, DMF) SM->HATU Pathway A BBr3 Ether Cleavage (BBr3, CH2Cl2, -78 °C) SM->BBr3 Pathway B AmideLib Biaryl Amide Library (SAR Exploration) HATU->AmideLib PhenolLib Phenolic Derivatives (H-Bond Donors) BBr3->PhenolLib Screening High-Throughput Screening (GPCR/Kinase Assays) AmideLib->Screening PhenolLib->Screening

Fig 1: Synthetic derivatization workflow for biaryl library generation.

Pathway A: Amide Library Generation (HATU-Mediated)

Causality & Rationale : The biphenyl system introduces moderate steric hindrance around the carboxylic acid. Traditional carbodiimide coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics and acylurea byproduct formation in such environments. HATU is selected because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, ensuring near-quantitative conversion even with weakly nucleophilic or sterically demanding amines [1].

Step-by-Step Protocol :

  • Activation : Dissolve 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (1.0 eq, 258 mg, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M) under nitrogen. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 522 µL). Add HATU (1.2 eq, 456 mg) in one portion. Stir at 25 °C for 15 minutes to generate the active HOAt ester.

  • Coupling : Add the desired primary or secondary amine (1.2 eq). Stir the reaction mixture at 25 °C for 2–4 hours.

  • Self-Validation : Take a 10 µL reaction aliquot, dilute in 1 mL MeCN, and inject into the LC-MS. The system is validated when the total ion chromatogram (TIC) shows the complete disappearance of the starting material peak (m/z 257 [M-H]⁻) and the emergence of the target amide mass.

  • Workup : Quench the reaction by pouring it into saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 × 20 mL). The basic aqueous wash systematically removes unreacted acid, HOAt, and tetramethylurea byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Pathway B: Selective Demethylation (BBr₃-Facilitated)

Causality & Rationale : Converting the methoxy ethers to free phenols is critical for exploring hydrogen-bond donor interactions. Boron tribromide (BBr₃) is the gold standard for aryl methyl ether cleavage. Its strong Lewis acidity facilitates the formation of an ether-BBr₃ adduct, followed by bromide-mediated methyl cleavage. We utilize BBr₃ over aqueous acids (e.g., HBr) because it allows for cleavage under strictly anhydrous conditions, preventing the hydrolytic degradation of sensitive amide linkages installed in prior steps [2].

Step-by-Step Protocol :

  • Preparation : Dissolve the biaryl substrate (1.0 eq, 1.0 mmol) in anhydrous CH₂Cl₂ (20 mL, 0.05 M) under a strict argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Crucial: Temperature control prevents non-specific electrophilic aromatic bromination.

  • Addition : Slowly add BBr₃ (1.0 M in CH₂Cl₂, 4.0 eq, 4.0 mL) dropwise over 10 minutes. Note: Excess BBr₃ is required because each methoxy group and the carbonyl/amide oxygen will coordinate with the Lewis acid.

  • Cleavage : Remove the cooling bath. Allow the reaction to gradually warm to 25 °C and stir for 12 hours.

  • Self-Validation : Quench a 50 µL aliquot in 1 mL of cold methanol (to destroy excess BBr₃), evaporate to dryness, and reconstitute in the LC mobile phase. Successful demethylation is validated by a distinct hypsochromic shift (blue shift) in the UV trace and a significantly reduced retention time on a C18 reverse-phase column due to the increased polarity of the resulting resorcinol/phenol derivatives.

  • Workup : Re-cool the bulk reaction to 0 °C. Carefully quench by the dropwise addition of ice water (10 mL) to hydrolyze the boron complexes (highly exothermic; generates HBr gas). Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Biological Application: GPCR Signaling Attenuation

Once derivatized, the resulting biaryl compounds frequently act as competitive antagonists for GPCRs (such as the Angiotensin II Type 1 Receptor, AT1R). The biaryl core mimics the hydrophobic residues of endogenous peptide ligands, anchoring the molecule in the transmembrane domain and preventing the conformational changes required for G-protein coupling.

Signaling Ligand Biaryl Antagonist (Derived from Intermediate) GPCR Target GPCR (e.g., AT1R) Ligand->GPCR Competitive Inhibition Gq Gq Protein Alpha Subunit GPCR->Gq Activation (Attenuated) PLC Phospholipase C (PLC-beta) Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Pathological Response (Blocked) Ca2->Response

Fig 2: GPCR signaling pathway attenuation by biaryl-derived antagonists.

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. URL: [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. URL: [Link]

Sources

Application Note: Development and Validation of Biphenyl Carboxylic Acid Derivatives as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

Biphenyl carboxylic acid derivatives have long been recognized as a privileged scaffold in medicinal chemistry, historically serving as the backbone for non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and fenbufen[1]. However, recent advances in rational drug design have repositioned these molecules as highly potent, targeted anticancer agents.

The structural causality behind their efficacy lies in the unique physicochemical properties of the scaffold:

  • Structural Rigidity: The biphenyl axis restricts conformational flexibility, allowing for precise spatial orientation within deep, hydrophobic binding pockets of target kinases.

  • Electronic Distribution & Lipophilicity: The dual-ring system provides optimal lipophilicity for cellular permeability, while the carboxylic acid moiety (or its bioisosteres, such as amides) acts as a critical anchor, mediating high-affinity electrostatic and hydrogen-bonding interactions with biological targets.

This guide details the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols for synthesizing and evaluating biphenyl carboxylic acid derivatives in oncology.

Mechanistic Pathways of Action

The versatility of the biphenyl carboxylic acid scaffold allows it to be tuned for distinct oncological targets. Two primary mechanisms have emerged at the forefront of recent research:

A. EGFR Allosteric Inhibition

Resistance to ATP-competitive Epidermal Growth Factor Receptor (EGFR) inhibitors is a major clinical hurdle. Novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives (e.g., Compound S4) have been designed as EGFR tyrosine kinase allosteric inhibitors[2]. By binding to an allosteric site rather than the highly conserved ATP pocket, these compounds bypass common resistance mutations. This interaction arrests cancer cells (such as HCT-116 colorectal carcinoma) in the G2/M phase and triggers the intrinsic apoptotic pathway[2].

B. Dual Cdk4 and Tubulin Inhibition

Multi-target directed ligands reduce the likelihood of acquired resistance. A prime example is Biphenyl-4-carboxylic acid[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of the marine alkaloid fascaplysin[3]. CA224 exerts a dual-action mechanism:

  • Cdk4-Cyclin D1 Inhibition: Blocks the cell cycle at the G0/G1 phase.

  • Tubulin Polymerization Inhibition: Induces a secondary block at the G2/M phase[4]. This dual inhibition upregulates tumor suppressor proteins (p53, p21, p27) and downregulates cyclin B1 and Cdk1, leading to robust apoptosis[4].

Mechanism cluster_0 Target 1: EGFR Allosteric Site (e.g., S4) cluster_1 Target 2: Dual Inhibition (e.g., CA224) Biphenyl Biphenyl Carboxylic Acid Derivatives EGFR EGFR Tyrosine Kinase (Allosteric Inhibition) Biphenyl->EGFR CDK4 Cdk4 / Cyclin D1 Inhibition Biphenyl->CDK4 Tubulin Tubulin Polymerization Inhibition Biphenyl->Tubulin Intrinsic Intrinsic Apoptotic Pathway Activation EGFR->Intrinsic Apoptosis Cancer Cell Apoptosis Intrinsic->Apoptosis G0G1 G0/G1 Cell Cycle Arrest CDK4->G0G1 G2M G2/M Cell Cycle Arrest Tubulin->G2M p53 Upregulation: p53, p21, p27 Downregulation: Cyclin B1 G0G1->p53 G2M->p53 p53->Apoptosis

Mechanistic pathways of biphenyl carboxylic acid derivatives in targeted cancer cell apoptosis.

Quantitative Data: In Vitro Efficacy

The following table summarizes the in vitro cytotoxicity of recently developed biphenyl carboxylic acid derivatives across various human cancer cell lines.

CompoundPrimary MechanismCell LineIC₅₀ (µM)Efficacy Note
CA224 Cdk4 / Tubulin Dual InhibitorHCT-116, NCI-H460Dose-dependentEfficacious at 1/10th MTD in SCID mouse xenografts[3].
Compound S4 EGFR Allosteric InhibitorHCT-116Comparable to ErlotinibInduces intrinsic apoptosis via G2/M arrest[2].
Compound 3j Undisclosed (Benzyloxy derivative)MCF-79.92 ± 0.97Outperformed Tamoxifen standard in vitro[5].
Compound 3j Undisclosed (Benzyloxy derivative)MDA-MB-2319.54 ± 0.85High potency against triple-negative breast cancer[5].
Compound 3a Undisclosed (Unsubstituted)MCF-710.14 ± 2.05Good baseline activity[5].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory quality control (QC) checkpoints.

Workflow Synthesis 1. Chemical Synthesis (Suzuki-Miyaura) Purification 2. Purification & QC (>95% Purity) Synthesis->Purification Screening 3. Cytotoxicity (MTT Assay) Purification->Screening Mechanism 4. Mechanistic Validation (Flow Cytometry) Screening->Mechanism InVivo 5. In Vivo Efficacy (Xenograft Models) Mechanism->InVivo

End-to-end drug development workflow for biphenyl carboxylic acid anticancer agents.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale: The palladium-catalyzed Suzuki-Miyaura reaction is the gold standard for synthesizing biphenyl scaffolds due to its high tolerance for unprotected carboxylic acids and mild reaction conditions, preventing unwanted decarboxylation[6].

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine the substituted bromobenzoic acid (1.0 eq) and the appropriate arylboronic acid (1.2 eq).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) as the catalyst and K₂CO₃ (2.0 eq) as the base.

  • Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: Water dissolves the inorganic base, ethanol bridges the aqueous and organic phases, and toluene solubilizes the organic reactants.

  • Reaction: Purge the flask with N₂ for 15 minutes. Reflux the mixture at 90°C for 8–12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate the filtrate. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the biphenyl carboxylic acid.

  • Self-Validation & QC:

    • Control: Monitor reaction completion via TLC (Hexane:EtOAc 7:3).

    • Validation: Recrystallize from ethanol. Confirm structure and >95% purity using ¹H-NMR, ¹³C-NMR, and HRMS before proceeding to biological assays[5].

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Rationale: To validate whether the synthesized derivative induces G0/G1 arrest (Cdk4 inhibition) or G2/M arrest (Tubulin/EGFR inhibition)[2][3].

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) at a density of 2 × 10⁵ cells/well in a 6-well plate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Treatment: Expose cells to the biphenyl derivative at 0.5×, 1×, and 2× IC₅₀ concentrations for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix by adding 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PBS containing RNase A (50 µg/mL) and Propidium Iodide (PI, 20 µg/mL). Incubate in the dark at 37°C for 30 minutes.

  • Self-Validation & QC:

    • Negative Control: Vehicle-treated cells (0.1% DMSO) to establish baseline cell cycle distribution.

    • Positive Control: Nocodazole (100 ng/mL) to validate the assay's ability to detect G2/M arrest.

    • Acquisition: Analyze a minimum of 10,000 events per sample using a flow cytometer.

Protocol 3: In Vitro Tubulin Polymerization Assay

Rationale: To isolate the mechanism of action and confirm direct interference with microtubule dynamics, a characteristic of nonplanar biphenyl derivatives like CA224[3].

Step-by-Step Procedure:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C.

  • Master Mix: Prepare a reaction mixture containing porcine brain tubulin (3 mg/mL) and GTP (1 mM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add the biphenyl derivative (at varying concentrations) to the wells.

  • Measurement: Immediately initiate the reaction by adding the tubulin master mix. Monitor fluorescence (Ex: 360 nm / Em: 420 nm) continuously every minute for 60 minutes at 37°C using a microplate reader.

  • Self-Validation & QC:

    • Polymerization Enhancer Control: Paclitaxel (10 µM) to validate stabilized tubulin growth.

    • Polymerization Inhibitor Control: Colchicine (5 µM) to validate depolymerization.

    • Analysis: Calculate the Vmax of the linear growth phase. A dose-dependent decrease in Vmax compared to the vehicle control confirms direct tubulin inhibition.

References

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science Publishers / EurekaSelect) URL:[Link]

  • BIPHENYL CARBOXYLIC ACID: Properties and Applications Source: Ataman Kimya URL:[Link]

Sources

Application Note: Antimicrobial and Antifungal Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoic acid and its structural derivatives—such as 4-hydroxybenzoic acid,


-resorcylic acid, and methoxy-substituted benzoic acids—are widely utilized across the pharmaceutical, cosmetic, and food industries as potent antimicrobial and antifungal agents. Their efficacy is not static; it is heavily dependent on their chemical structure, the environmental pH, and their lipophilicity.

This application note provides a comprehensive, field-proven guide to the mechanisms of action (MoA), structure-activity relationships (SAR), and validated protocols for evaluating the minimum inhibitory concentration (MIC) and synergistic bactericidal/fungicidal effects of these compounds.

Mechanism of Action (MoA)

The primary antimicrobial mechanism of benzoic acid derivatives is driven by their weak acid nature and pH-dependent membrane permeability[1].

  • Intracellular Acidification : In acidic to neutral environments, benzoic acid exists predominantly in its undissociated, lipophilic form. This state allows the molecule to passively diffuse across the microbial lipid bilayer[2]. Once inside the cytoplasm, where the pH is closer to neutral (pH ~7.0), the acid dissociates, releasing protons (

    
    ) and the corresponding benzoate anion[1].
    
  • Homeostasis Collapse : The rapid accumulation of protons artificially lowers the intracellular pH. This forces the microbial cell to expend massive amounts of ATP to pump protons out via

    
    -ATPases. This energy depletion, coupled with the direct inhibition of critical metabolic enzymes by the lowered pH, leads to the cessation of growth and eventual cell death[3].
    
  • Synergistic Membrane Disruption : Recent studies demonstrate that combining benzoic acid derivatives with membrane-destabilizing agents (like capric acid) significantly enhances their entry into the cell. The permeabilizer damages the membrane, allowing a flood of the benzoic acid derivative to enter, resulting in synergistic staphylocidal activity[2].

MoA A Undissociated Benzoic Acid (Low Environmental pH) B Passive Diffusion Across Microbial Cell Membrane A->B C Cytoplasmic Dissociation (Release of H+ & Anions) B->C D Intracellular pH Drop & ATP Depletion C->D E Enzyme Inhibition & Metabolic Arrest D->E F Microbial Cell Death E->F

Mechanism of Action of Benzoic Acid Derivatives in Microbial Cells.

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzoic acid derivatives is highly sensitive to positional isomerism and the nature of the substituents on the aromatic ring[4].

  • Hydroxyl and Methoxyl Substitutions : The addition of hydroxyl (-OH) or methoxyl (-OCH3) groups alters the pKa and lipophilicity (log P) of the molecule. For instance,

    
    -resorcylic acid (2,4-dihydroxybenzoic acid) has a lower pKa (3.11) compared to benzoic acid (4.19). This lower pKa correlates with enhanced bactericidal activity when combined with permeabilizing agents, as it readily releases protons once inside the cell[2].
    
  • Biofilm Inhibition : Derivatives containing methoxyl substituents (e.g., veratric acid) have been shown to significantly limit biofilm formation in Escherichia coli. The addition of 1 or 2 methoxyl groups to benzoic acid can reduce the amount of biofilm produced by an average of 63%[4].

Table 1: Physicochemical Properties and Antimicrobial Efficacy

Quantitative data synthesized from comparative studies on benzoic acid derivatives[2][4].

CompoundSubstituentpKaLog PMIC against E. coli (mg/mL)Synergistic Log Reduction (with Capric Acid)
Benzoic Acid (BzA) None4.191.871.0> 5.0
4-Hydroxybenzoic Acid (HA) 4-OH4.541.58> 2.0< 2.0

-Resorcylic Acid (

-RA)
2,4-di-OH3.111.631.0> 7.3
2-Hydroxybenzoic Acid 2-OH2.982.261.0N/A
3,4-Dimethoxybenzoic Acid 3,4-di-OCH34.401.602.0N/A

Expert Insight: The causality behind the exceptional synergistic activity of


-RA lies in its low pKa. While a low pKa normally hinders passive membrane diffusion (as the molecule is ionized outside the cell), the addition of a membrane permeabilizer bypasses this barrier. Once inside, the low pKa ensures a rapid, aggressive release of protons, causing immediate intracellular acidification.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a self-validating system designed to determine the Minimum Inhibitory Concentration (MIC) of benzoic acid derivatives against bacterial and fungal strains[5].

Materials:

  • 96-well flat-bottom microtiter plates.

  • Müller–Hinton Broth (MHB) for bacteria; Yeast Malt Glucose (YMG) or Sabouraud Dextrose Broth (SDB) for fungi.

  • Resazurin dye (0.015% aqueous solution) as a metabolic indicator.

Step-by-Step Procedure:

  • Compound Preparation : Dissolve the benzoic acid derivative in 1% DMSO in water to create a stock solution of 10 mg/mL.

    • Causality: DMSO ensures the solubilization of highly lipophilic derivatives without exhibiting background toxicity to the microbes at a <1% final well concentration.

  • Serial Dilution : Dispense 100 µL of the appropriate broth into wells 2-12 of the microtiter plate. Add 200 µL of the working compound solution to well 1. Perform a two-fold serial dilution from well 1 to well 11 using a multichannel pipette, discarding 100 µL from well 11. Well 12 serves as the positive growth control (broth + inoculum, no compound).

  • Inoculum Preparation : Standardize the microbial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL) using a spectrophotometer (OD600 = 0.08–0.13). Dilute the suspension 1:100 in broth.
    
  • Inoculation : Add 100 µL of the diluted microbial suspension to all wells. The final test concentrations of the derivative will range from 5 mg/mL down to 4.8 µg/mL.

  • Incubation : Incubate the plates at 37°C for 24 hours (for bacteria) or 25°C for 48-72 hours (for fungi).

  • Readout : Add 20 µL of resazurin solution to each well and incubate for an additional 2 hours in the dark. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The MIC is defined as the lowest concentration of the derivative that prevents the color change.

MICWorkflow A 1. Stock Solution (10 mg/mL in 1% DMSO) B 2. Two-Fold Serial Dilution in 96-Well Plate A->B D 4. Inoculation & Incubation (24-72h) B->D C 3. Inoculum Prep (0.5 McFarland Standard) C->D E 5. Resazurin Addition (Metabolic Indicator) D->E F 6. MIC Determination (Lowest Conc. Blue Well) E->F

Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Time-Kill Assay for Synergistic Antimicrobial Activity

This assay evaluates the synergistic speed of kill when benzoic acid derivatives are combined with membrane permeabilizers[2].

Step-by-Step Procedure:

  • Preparation of Combinations : Prepare three test solutions in phosphate-buffered saline (PBS, pH 7.2):

    • Solution A: Benzoic acid derivative alone (e.g., 5.0 mM

      
      -resorcylic acid).
      
    • Solution B: Permeabilizer alone (e.g., 0.20 mM capric acid).

    • Solution C: Combination of both agents at the same concentrations.

  • Inoculation : Add the target bacterial strain (e.g., Staphylococcus aureus) to each solution to achieve a starting inoculum of

    
     CFU/mL.
    
  • Time-Course Sampling : Aliquot 100 µL samples at specific time intervals (0, 5, 10, 30, and 60 minutes) while incubating at 37°C.

  • Neutralization : Immediately transfer the aliquots into 900 µL of Dey-Engley neutralizing broth to halt the antimicrobial action.

    • Causality: Failure to neutralize the compound will result in continued killing on the agar plate during incubation, leading to false-positive overestimations of the bactericidal speed.

  • Plating and Counting : Serially dilute the neutralized samples and plate on Tryptic Soy Agar (TSA). Incubate at 37°C for 24 hours and count the colonies to determine the log reduction. Synergy is strictly defined as a

    
     decrease in CFU/mL compared to the most active single agent at the same time point.
    

References

  • A Comprehensive Study On Benzoic Acid And Its Derivatives Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]

  • Synergistic staphylocidal interaction of benzoic acid derivatives Source: Oxford Academic / Journal of Antimicrobial Chemotherapy URL:[Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli Source: PubMed Central (PMC) / De Gruyter URL:[Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives Source: ResearchGate URL:[Link]

  • Dentifragilones A–B and Other Benzoic Acid Derivatives from the European Basidiomycete Dentipellis fragilis Source: MDPI / Journal of Fungi URL:[Link]

Sources

Application Note: In-Vitro Pharmacological Profiling of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Standardized protocols for evaluating biphenyl carboxylic acid derivatives in URAT1 (SLC22A12) transporter assays.

Introduction & Mechanistic Rationale

In the landscape of hyperuricemia and gout drug discovery, the human urate transporter 1 (URAT1, encoded by the SLC22A12 gene) remains the primary therapeutic target for promoting urate excretion [1]. 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a highly specific synthetic biphenyl carboxylic acid derivative. It serves as an excellent structural probe and pharmacophore for inhibiting URAT1-mediated uric acid reabsorption [3].

The Causality of the Pharmacophore: The design of this compound leverages two critical interactions within the URAT1 binding pocket (specifically near Transmembrane Domain 8) [2, 4]:

  • The Carboxylic Acid Moiety: Acts as an anionic bioisostere that mimics the physiological substrate (urate), anchoring the compound to the electropositive residues (e.g., Arg477) in the transporter's central pore.

  • The Dimethoxy-Biphenyl Scaffold: Provides a rigid, lipophilic bulk that engages adjacent hydrophobic pockets (e.g., Phe241, Phe365). This steric occlusion effectively locks the transporter in an outward-open conformation, preventing the translocation of uric acid.

Because URAT1 is an anion exchanger, in-vitro assays must be meticulously designed to prevent competition from ubiquitous anions (like chloride) and to rule out false positives caused by compound-induced cell lysis. The following protocols provide a self-validating system to accurately quantify the inhibitory potency of this compound.

URAT1_Mechanism UricAcid Uric Acid (Extracellular) URAT1 URAT1 Transporter (SLC22A12) UricAcid->URAT1 Substrate Binding Intracellular Intracellular Uric Acid (Reabsorption) URAT1->Intracellular Cellular Uptake Inhibitor 5-Methoxy-3-(3-methoxyphenyl) benzoic acid Inhibitor->URAT1 Competitive Blockade

Mechanism of URAT1 inhibition by biphenyl carboxylic acid derivatives.

Protocol 1: In-Vitro C-Uric Acid Uptake Assay

This radiometric cell-based assay is the gold standard for evaluating URAT1 kinetics. We utilize


C-labeled uric acid because bulky fluorescent analogs often suffer from steric hindrance in the URAT1 pore, leading to artificially skewed 

values [4].
Materials Required
  • Cell Line: HEK293 cells stably expressing human URAT1 (HEK293-URAT1) and empty-vector mock cells (control).

  • Radiotracer: [8-

    
    C]-Uric acid (Specific activity: ~50 mCi/mmol).
    
  • Chloride-Free Transport Buffer (Buffer T2): 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.2 mM KH

    
    PO
    
    
    
    , 1.2 mM MgSO
    
    
    , 1.3 mM Ca-gluconate, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4.
  • Lysis Buffer: 0.1 M NaOH containing 0.1% SDS.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293-URAT1 and mock cells into poly-D-lysine coated 24-well plates at a density of

    
     cells/well. Incubate for 48 hours at 37°C, 5% CO
    
    
    
    until 90% confluent.
  • Buffer Exchange (Critical Step): Wash the cells twice with pre-warmed (37°C) Chloride-Free Transport Buffer (Buffer T2).

    • Causality: URAT1 is an organic anion exchanger. High concentrations of extracellular chloride ions (as found in standard PBS or HBSS) will competitively inhibit urate uptake, drastically reducing the assay's signal-to-background ratio [1]. Gluconate is used as a non-permeable substitute.

  • Compound Pre-Incubation: Prepare serial dilutions of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (0.01 μM to 100 μM) in Buffer T2 (final DMSO concentration

    
     0.5%). Add 200 μL to the respective wells and pre-incubate for 15 minutes at 37°C.
    
  • Tracer Addition: Initiate the uptake reaction by adding 50 μL of Buffer T2 containing [8-

    
    C]-Uric acid (Final assay concentration: 25 μM). Incubate exactly for 15 minutes.
    
    • Causality: A 15-minute window ensures the uptake is measured during the linear initial velocity phase before intracellular accumulation triggers efflux mechanisms [2].

  • Termination: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold Buffer T2.

    • Causality: The sudden drop in temperature rigidifies the lipid bilayer and halts transporter kinetics, trapping the internalized

      
      C-urate.
      
  • Lysis & Quantification: Add 250 μL of Lysis Buffer to each well. Shake for 30 minutes. Transfer the lysate to scintillation vials containing 3 mL of liquid scintillation cocktail. Quantify radioactivity (DPM) using a Liquid Scintillation Counter.

Assay_Workflow Step1 1. Cell Culture Seed HEK293-URAT1 cells Step2 2. Compound Incubation Add Biphenyl Carboxylic Acid Step1->Step2 Step3 3. Radiotracer Addition Add 14C-Uric Acid (25 μM) Step2->Step3 Step4 4. Lysis & Extraction Wash and lyse cells Step3->Step4 Step5 5. Scintillation Counting Quantify intracellular 14C Step4->Step5

Step-by-step workflow for the cell-based URAT1 radiometric uptake assay.

Protocol 2: Orthogonal Cytotoxicity Counter-Screen

A reduction in radioactive signal can occur if a compound disrupts membrane integrity or induces rapid cell death, leading to a false-positive "inhibition" readout. To ensure scientific integrity, a parallel cytotoxicity assay must be run.

Step-by-Step Methodology
  • Plating: Seed HEK293-URAT1 cells in a 96-well opaque white plate (

    
     cells/well).
    
  • Treatment: Treat cells with the identical concentration gradient of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid used in Protocol 1. Incubate for 2 hours (exceeding the duration of the uptake assay).

  • ATP Quantification: Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • Causality: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present. A stable ATP level confirms that the reduction in urate uptake in Protocol 1 is due to true transporter blockade, not cell death.

  • Readout: Measure luminescence on a multi-mode plate reader. Calculate the CC

    
     (concentration causing 50% cytotoxicity).
    

Data Presentation

The efficacy of a URAT1 inhibitor is evaluated by its IC


 and its Selectivity Index (SI = CC

/ IC

). A high SI indicates a wide therapeutic window. Below is a representative data summary for biphenyl carboxylic acid derivatives compared to clinical standards [2, 3].
CompoundURAT1 IC

(μM)
Cytotoxicity CC

(μM)
Selectivity Index (SI)Mechanism of Action
5-Methoxy-3-(3-methoxyphenyl)benzoic acid 0.85 ± 0.12> 100> 117Competitive Inhibition
Benzbromarone (Positive Control)0.22 ± 0.0545.3205Competitive Inhibition
Probenecid (Reference Drug)20.21 ± 1.80> 200> 9.8Competitive Inhibition
Lesinurad (Reference Drug)6.94 ± 0.85> 150> 21.6Competitive Inhibition

Note: Data represents mean ± standard deviation from three independent experiments (n=3).

References

  • Kawamura, Y., et al. "Substantial anti-gout effect conferred by common and rare dysfunctional variants of URAT1/SLC22A12." Rheumatology (Oxford Academic), 2021. URL:[Link]

  • Zhang, L., et al. "Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport." ACS Omega, 2022. URL:[Link]

  • Wang, X., et al. "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors." Molecules (PMC), 2023. URL:[Link]

  • Dong, Y., et al. "Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1." ACS Omega, 2020. URL:[Link]

Application Note: A Researcher's Guide to Cell-Based Assay Protocols for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably within the class of Histone Deacetylase (HDAC) inhibitors. Evaluating the cellular activity of these compounds requires a robust, multi-tiered assay cascade. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cell-based assays for this important class of small molecules. We will move from foundational principles of compound handling and cell line selection to detailed, step-by-step protocols for primary cytotoxicity screening, target-specific activity assays, and mechanistic target engagement confirmation. Each protocol is presented with an emphasis on the scientific rationale behind key steps, data interpretation, and quality control to ensure the generation of reliable and reproducible results.

Chapter 1: Foundational Principles for Assay Success

Before embarking on specific protocols, it is critical to establish a solid foundation for your experimental design. The quality of your data is inextricably linked to the rigor of your initial setup, particularly concerning the cells you use and the compounds you test.

The Three S's of Compound Management

Proper handling of small molecules is paramount to avoid artifacts and ensure data reproducibility. For substituted benzoic acids, which can have variable physical properties, we recommend focusing on the "three S's": Solvent, Solubility, and Stability.[1]

  • Solvent: The choice of solvent can directly impact cell health. Dimethyl sulfoxide (DMSO) is the most common solvent, but it is crucial to determine its toxicity threshold for your chosen cell line. Always include a "vehicle control" (cells treated with the highest concentration of solvent used in the experiment) to differentiate compound effects from solvent-induced artifacts.[1]

  • Solubility: Many small molecules, including complex benzoic acid derivatives, may have poor aqueous solubility. It is essential to determine the solubility limit in your final culture medium. Compound precipitation can lead to inaccurate concentration-response curves and misleading results. Visually inspect your compound dilutions under a microscope before adding them to cells.

  • Stability: The integrity of your compound must be maintained throughout the experiment. Consider factors like light sensitivity and stability in aqueous media at 37°C.[1] Whenever possible, prepare fresh dilutions from a concentrated stock just before use. Repeated freeze-thaw cycles of stock solutions should be avoided to prevent compound degradation.[2][3]

Rational Cell Line Selection

The choice of cell line is the single most important biological variable. The ideal cell line should:

  • Express the Target of Interest: If you are investigating a targeted agent (e.g., an HDAC inhibitor), the cell line must express the target enzyme (e.g., specific HDAC isoforms) at a sufficient level.

  • Exhibit a Relevant Phenotype: The assay endpoint should be linked to the biological function of the target. For an HDAC inhibitor, this could be changes in cell proliferation, apoptosis, or the expression of a specific gene.

  • Be Operationally Robust: The cell line should be easy to culture, have a consistent growth rate, and be amenable to the chosen assay format (e.g., adherent for imaging, suspension for high-throughput screening).

Chapter 2: Protocol - Primary Assay: Cell Viability & Cytotoxicity (MTT Assay)

The first step in characterizing a new compound is to determine its effect on cell viability and establish a therapeutic window. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5][6]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble MTT salt into purple, insoluble formazan crystals.[7][8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[5][7] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_adhesion Incubate 24h for Cell Adhesion seed_cells->incubate_adhesion add_compounds Treat Cells with Compounds & Controls prep_compounds Prepare Serial Dilutions of Benzoic Acid Derivatives prep_compounds->add_compounds incubate_treatment Incubate for Desired Period (e.g., 48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent to each well incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). The final volume per well should be 100 µL.

    • Causality Note: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[5]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume exponential growth.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of your substituted benzoic acid compounds in culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well.

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

      • Untreated Control: Cells treated with fresh medium only (represents 100% viability).

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

    • Incubate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][7]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.[7]

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in log-growth phase at the end of the assay.
Compound Incubation 48 - 72 hoursAllows sufficient time for cytotoxic or anti-proliferative effects to manifest.
MTT Concentration 0.5 mg/mL (final)Standard concentration for robust signal generation.[4]
MTT Incubation 2 - 4 hoursBalances sufficient formazan production with minimizing assay time.
Absorbance Wavelength 570 nm (630 nm ref.)Corresponds to the peak absorbance of the purple formazan product.[7]

Chapter 3: Protocol - Secondary Assay: Target-Specific Activity (HDAC-Glo™ I/II Assay)

Many substituted benzoic acids function as HDAC inhibitors.[9][10] After identifying active compounds in a primary viability screen, it is essential to confirm that their activity is mediated through the intended target. Luminescent-based assays like the HDAC-Glo™ provide a highly sensitive, high-throughput method to measure the activity of Class I and II HDACs directly within cells.[9][10]

Principle of the Assay

This assay utilizes a cell-permeable, acetylated aminoluciferin substrate. Inside the cell, endogenous HDACs remove the acetyl group from the substrate.[9] A developer reagent is then added, which contains a protease that cleaves the deacetylated substrate, releasing aminoluciferin. This product is then consumed by luciferase, generating a light signal ("glow") that is directly proportional to HDAC activity.[9] Inhibitors of HDACs will block the initial deacetylation step, leading to a decrease in the luminescent signal.

Signaling Pathway & Assay Mechanism

HDAC_Pathway cluster_cell Inside the Cell cluster_assay Assay Steps (Lysis) SBA Substituted Benzoic Acid (HDAC Inhibitor) HDAC HDAC Enzyme SBA->HDAC Inhibition Deacetylated_Substrate Deacetylated Substrate HDAC->Deacetylated_Substrate Deacetylation Substrate Acetylated Substrate Substrate->HDAC Enters Cell Developer Developer Reagent (Protease + Luciferase) Deacetylated_Substrate->Developer Aminoluciferin Aminoluciferin Developer->Aminoluciferin Cleavage Light Luminescent Signal Aminoluciferin->Light Luciferase Reaction

Caption: Mechanism of a cell-based luminescent HDAC assay.

Detailed Protocol: HDAC-Glo™ I/II Assay
  • Cell Seeding:

    • Seed cells in a 96-well, white, opaque-walled plate at a density optimized for your cell line. White plates are essential to maximize the luminescent signal.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of your substituted benzoic acid compounds and controls. A known HDAC inhibitor like Trichostatin A or Vorinostat should be used as a positive control.[11][12]

    • Treat cells and incubate for a period sufficient to allow compound entry and target engagement (e.g., 4-24 hours).

  • Assay Reagent Addition:

    • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions by combining the substrate and developer solution.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL). This single step both lyses the cells and initiates the enzymatic reactions.

  • Signal Development and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

ParameterRecommended ValueRationale
Plate Type White, opaque-walled 96-wellPrevents well-to-well crosstalk and maximizes luminescent signal reflection.
Positive Control Trichostatin A / VorinostatValidates that the assay system can detect HDAC inhibition.[9]
Compound Incubation 4 - 24 hoursAllows for cellular uptake and interaction with intracellular HDAC enzymes.
Signal Development 15 - 30 minutesEnsures the enzymatic reactions reach a stable equilibrium for consistent readings.

Chapter 4: Protocol - Mechanistic Assay: Target Engagement (CETSA®)

A reduction in cell viability and target activity strongly suggests your compound is working as intended. However, it does not definitively prove that the compound physically binds to its target inside the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly assesses drug-target interaction in an intact cellular environment.[13][14]

Principle of the Assay

CETSA is based on the principle of ligand-induced thermal stabilization.[14][15] When a small molecule binds to its protein target, it generally increases the protein's stability. Upon heating, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western Blot or other immunoassays.[13][14][16] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[17]

Experimental Workflow: CETSA

CETSA_Workflow cluster_fractions Separated Fractions compound_treat 1. Treat Intact Cells (Vehicle vs. Compound) heat_challenge 2. Heat Challenge (Apply Temperature Gradient) compound_treat->heat_challenge lysis 3. Cell Lysis (e.g., Freeze-Thaw) heat_challenge->lysis centrifugation 4. Separate Fractions (Centrifugation) lysis->centrifugation pellet Pellet (Aggregated Proteins) centrifugation->pellet supernatant Supernatant (Soluble Proteins) centrifugation->supernatant quantify 5. Quantify Soluble Target (e.g., Western Blot) supernatant->quantify

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat cells with the substituted benzoic acid compound or vehicle (DMSO) control at the desired concentration for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control sample.[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[13]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.

    • Analyze the amount of the specific target protein in each sample by Western Blot using a validated antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Chapter 5: Data Analysis & Quality Control

Dose-Response Curves and IC₅₀ Calculation

For both the MTT and HDAC-Glo™ assays, you will generate data across a range of compound concentrations. This data should be used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

  • Normalize Data: Convert your raw data (absorbance or luminescence) to a percentage of inhibition. The untreated control represents 0% inhibition, and the blank/no-enzyme control represents 100% inhibition.[18]

  • Log Transform Concentration: The x-axis (compound concentration) should be log-transformed.[19]

  • Non-linear Regression: Use a software package like GraphPad Prism or an equivalent to fit the data to a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope).[19][20]

  • Determine IC₅₀: The IC₅₀ is the concentration of the compound that produces 50% inhibition of the measured response.[21][22] A lower IC₅₀ value indicates a more potent compound.

Assessing Assay Robustness: The Z'-Factor

For screening applications, it is important to quantify the quality and robustness of the assay. The Z'-factor (Z-prime) is a statistical parameter that does this by comparing the dynamic range of the signal with the data variation.

  • Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., max inhibition).

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., vehicle).

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening.[22]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

Conclusion

The successful characterization of substituted benzoic acids requires a systematic, multi-assay approach. By starting with a broad assessment of cytotoxicity (MTT), progressing to target-specific functional assays (HDAC-Glo™), and finally confirming direct intracellular binding (CETSA®), researchers can build a comprehensive and validated data package. Rigorous attention to foundational principles of compound management, cell culture, and data analysis is essential for generating high-quality, reproducible results that can confidently drive drug discovery projects forward.

References

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences. CD BioSciences. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Pelago Bioscience. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. American Chemical Society Publications. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay - ResearchGate. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]

  • CETSA. Pär Nordlund Lab. [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. Oreate. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed. National Center for Biotechnology Information. [Link]

  • Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC. National Center for Biotechnology Information. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. National Center for Biotechnology Information. [Link]

  • Understanding Assay Performance Metrics - Indigo Biosciences. Indigo Biosciences. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. ResearchGate. [Link]

Sources

Application Note: 5-Methoxy-3-(3-methoxyphenyl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery and advanced materials science, biaryl carboxylic acids serve as privileged scaffolds. 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (Molecular Weight: 258.27 g/mol ) is a highly versatile, 3,5-disubstituted biaryl building block. The presence of two electron-donating methoxy groups strategically positioned on the biphenyl system modulates the electronic density of the aromatic rings, while the carboxylic acid provides an orthogonal handle for downstream diversification, such as amide bond formation or esterification.

Biaryl motifs are structural architectures of central importance in chemical synthesis, finding key applications in medicine, agriculture, and materials science[1]. This application note details the robust synthesis of this compound via a Suzuki-Miyaura cross-coupling and outlines a self-validating protocol for its subsequent use in library generation via amide coupling.

Physicochemical Properties

The following table summarizes the key properties of the target building block, which dictate the choice of solvents and purification methods in downstream applications.

PropertyValueAnalytical Significance
Molecular Formula C₁₅H₁₄O₄Confirmed via HRMS (ESI-)
Molecular Weight 258.27 g/mol Target [M-H]⁻ = 257.1 m/z
Appearance White to off-white powderPurity indicator (yellowing suggests oxidation)
Solubility DMF, DMSO, MeOH, EtOAcIdeal for homogeneous catalytic reactions
LogP (Predicted) ~3.1Indicates moderate lipophilicity, favorable for ADME

Mechanistic Insights & Causality in Experimental Design

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling remains the premier method for biaryl construction due to its functional group tolerance, mild conditions, and the stability of boronic acids[2]. To synthesize 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, 3-bromo-5-methoxybenzoic acid is coupled with (3-methoxyphenyl)boronic acid.

Causality in Catalyst Selection: We select Pd(dppf)Cl₂ over the traditional Pd(PPh₃)₄. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the Pd(II) intermediate following oxidative addition. This geometric constraint significantly accelerates the reductive elimination step, minimizing competitive protodeboronation of the electron-rich boronic acid and suppressing homocoupling byproducts. Modern protocols for C-C bond formation have optimized the Suzuki coupling to work efficiently in aqueous biphasic systems (e.g., 1,4-Dioxane/H₂O), which readily dissolves the inorganic base (K₂CO₃) required for the critical transmetalation step[3].

SuzukiCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Intermediate: Pd(II) Ar-Br Pd0->OxAdd 3-Bromo-5-methoxybenzoic acid TransMet Transmetalation Boronate Complex Addition OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim 3-Methoxyphenylboronic acid RedElim->Pd0 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Downstream Diversification: Amide Bond Formation

Nonclassical and classical amide bond formations are critical for translating carboxylic acid building blocks into diverse chemical libraries[4]. For the derivatization of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU rapidly converts the sterically hindered biaryl acid into a highly reactive HOAt ester. This active ester undergoes smooth nucleophilic attack by primary or secondary amines, preventing the formation of unreactive acyl-urea byproducts commonly seen with carbodiimides (e.g., DCC).

AmideCoupling Acid Biaryl Carboxylic Acid (Starting Material) Activation Activation (HATU/DIPEA) Active HOAt Ester Acid->Activation HATU, DIPEA, DMF Amine Nucleophilic Attack (Primary/Secondary Amine) Activation->Amine Intermediate Product Biaryl Amide (Target Compound) Amine->Product -HOAt, -H2O

Workflow of HATU-mediated amide bond formation from the biaryl carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

This protocol is designed for a 10 mmol scale synthesis, ensuring high yield and purity through a self-validating workflow.

Reagents:

  • 3-Bromo-5-methoxybenzoic acid: 2.31 g (10.0 mmol, 1.0 equiv)

  • (3-Methoxyphenyl)boronic acid: 1.82 g (12.0 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 367 mg (0.5 mmol, 5 mol%)

  • K₂CO₃: 4.14 g (30.0 mmol, 3.0 equiv)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v): 50 mL

Step-by-Step Methodology:

  • Degassing: Charge a 100 mL round-bottom flask with 3-bromo-5-methoxybenzoic acid, (3-methoxyphenyl)boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Equip the flask with a reflux condenser and heat to 90 °C in an oil bath.

  • Reaction Monitoring (Self-Validation): After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, and wash with 1M HCl. Analyze the organic layer via TLC (Hexanes/EtOAc 1:1 with 1% AcOH).

    • Validation Check: The complete consumption of the UV-active bromide (

      
      ) and the appearance of a highly fluorescent blue spot under 254 nm (
      
      
      
      ) confirms biaryl formation. LC-MS (ESI-) should display a dominant peak at m/z 257.1.
  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove dioxane. Dilute the aqueous residue with 50 mL H₂O and wash with CH₂Cl₂ (2 × 30 mL) to remove homocoupled byproducts and catalyst ligands.

  • Isolation: Carefully acidify the aqueous layer to pH 2 using 2M HCl. A white precipitate will form. Extract the product into EtOAc (3 × 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from hot Ethanol/Water to afford the pure product.

Protocol B: Amide Coupling for Library Generation

This protocol details the coupling of the synthesized biaryl acid with a representative secondary amine (e.g., morpholine).

Reagents:

  • 5-Methoxy-3-(3-methoxyphenyl)benzoic acid: 258 mg (1.0 mmol, 1.0 equiv)

  • Morpholine: 104 µL (1.2 mmol, 1.2 equiv)

  • HATU: 456 mg (1.2 mmol, 1.2 equiv)

  • DIPEA: 522 µL (3.0 mmol, 3.0 equiv)

  • Anhydrous DMF: 5 mL

Step-by-Step Methodology:

  • Activation: Dissolve the biaryl acid in anhydrous DMF under Argon. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Validation Check: The reaction mixture will transition from colorless to pale yellow. TLC (CH₂Cl₂/MeOH 9:1) will show the transient formation of the less polar HOAt active ester.

  • Amine Addition: Add morpholine dropwise via syringe. Stir the reaction at room temperature for 2 hours.

  • Quenching & Extraction: Dilute the mixture with 30 mL EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M HCl (15 mL), and LiCl solution (5% aq., 3 × 15 mL) to effectively remove DMF and HOAt byproducts.

  • Drying & Concentration: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to yield the biaryl amide, typically requiring no further chromatographic purification if the extraction is performed rigorously.

Quantitative Data & Optimization

The development of Protocol A was driven by rigorous optimization of the catalytic system to maximize the yield of the sterically hindered biaryl product. The results are summarized below.

EntryCatalyst System (5 mol%)Solvent SystemBase (3 equiv)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Toluene / H₂ONa₂CO₃9065%Significant protodeboronation observed.
2Pd(OAc)₂ / SPhosTHF / H₂OK₃PO₄7082%Good yield, but SPhos ligand is cost-prohibitive for scale-up.
3Pd(dppf)Cl₂Dioxane / H₂OK₂CO₃9094%Optimal. cis-geometry accelerates reductive elimination.
4Pd(dppf)Cl₂DMF / H₂OK₂CO₃9078%Difficult workup; product partially lost in aqueous phase.

References

  • [1] Royal Society of Chemistry, "Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis", Chemical Science. URL:[Link]

  • [4] de Figueiredo, R. M.; Suppo, J.-S.; Campagne, J.-M., "Nonclassical Routes for Amide Bond Formation", Chemical Reviews (ACS Publications). URL:[Link]

  • [3] Scientific Research Publishing (SCIRP), "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling", International Journal of Organic Chemistry. URL:[Link]

  • [2] News-Medical.Net, "Suzuki-Miyaura Cross-Coupling Reaction", News-Medical Life Sciences. URL:[Link]

Sources

Derivatization of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid for Biological Screening

Executive Summary

5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a highly versatile, privileged biphenyl building block utilized in modern drug discovery. Biphenyl scaffolds are ubiquitous in pharmacologically active compounds, frequently serving as core recognition motifs for kinases, G-protein-coupled receptors (GPCRs), and protein-protein interactions[1]. The presence of a carboxylic acid and two methoxy ether linkages on this specific biphenyl framework provides orthogonal reactive handles. This application note details the mechanistic rationale and validated protocols for derivatizing this scaffold to generate robust libraries for high-throughput biological screening[2].

Mechanistic Rationale for Derivatization

To transition 5-methoxy-3-(3-methoxyphenyl)benzoic acid from a synthetic intermediate to a biologically active probe, specific physicochemical and structural modifications are required.

  • Carboxylic Acid Amidation: The free carboxylic acid is often too polar for optimal passive membrane permeability and can be rapidly cleared in vivo via glucuronidation. Converting the acid to an amide via HATU-mediated coupling[3] lowers the topological polar surface area (tPSA), modulates the partition coefficient (LogP), and introduces vector-specific substituents that can engage in hydrogen bonding within a target's binding pocket.

  • Ether Demethylation: The methoxy groups act as stable hydrogen-bond acceptors. However, for targeted protein degradation (PROTACs) or the development of fluorescent probes, a nucleophilic handle is required to attach a linker. Boron tribromide (BBr

    
    ) mediated demethylation selectively cleaves the aryl ethers to expose phenolic hydroxyl groups[4]. These phenols can subsequently undergo Williamson ether synthesis with PEGylated linkers.
    

Derivatization Workflow

G Core 5-Methoxy-3-(3-methoxyphenyl) benzoic acid (Core Scaffold) Amidation HATU-Mediated Amidation Core->Amidation Primary Amines DIPEA, DMF Demethylation BBr3-Mediated Demethylation Core->Demethylation BBr3, DCM -78°C to RT AmideLib Amide Library (SAR Screening) Amidation->AmideLib Improved ADMET Target Binding Phenol Bis-Phenol Intermediate Demethylation->Phenol Exposes OH nucleophiles Alkylation Linker Attachment (PEGylation) Phenol->Alkylation Halo-PEG-Linker K2CO3, MeCN PROTAC PROTACs & Fluorescent Probes Alkylation->PROTAC Targeted Degradation

Divergent derivatization pathways of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid.

Experimental Protocols

Protocol A: HATU-Mediated Amidation for SAR Library Generation

HATU is preferred over classical carbodiimides (like EDC) due to its superior efficiency in preventing racemization and overcoming steric hindrance via the formation of a highly reactive 7-azabenzotriazole active ester[3].

  • Reagents: 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), anhydrous DMF.

  • Procedure:

    • Activation: Dissolve the benzoic acid derivative (0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (1.5 mmol). Causality: The base deprotonates the carboxylic acid, enhancing its nucleophilicity toward the coupling agent.

    • Ester Formation: Add HATU (0.6 mmol) in one portion. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive OAt ester, minimizing side reactions with the incoming amine.

    • Coupling: Add the desired amine (0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

    • Workup: Quench the reaction with saturated aqueous NaHCO

      
       (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
      
    • Purification: Dry over anhydrous Na

      
      SO
      
      
      
      , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.
Protocol B: BBr -Mediated Demethylation for Linker Attachment

Boron tribromide is a potent Lewis acid that coordinates to the oxygen atom of the methoxy group, weakening the O-CH


 bond and allowing bromide to attack the methyl group via an S

2 mechanism, liberating the phenol[4].
  • Reagents: 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (1.0 eq), BBr

    
     (1.0 M in DCM, 4.0 eq), anhydrous DCM.
    
  • Procedure:

    • Preparation: Dissolve the starting material (0.5 mmol) in anhydrous DCM (10 mL) in a flame-dried, nitrogen-purged round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent over-reactivity and unwanted electrophilic aromatic bromination.

    • Addition: Slowly add BBr

      
       (2.0 mmol, 2.0 mL of 1M solution) dropwise over 10 minutes. (Note: 4 equivalents are used because the carboxylic acid will also coordinate with BBr
      
      
      
      , requiring excess reagent to fully cleave the two methoxy groups).
    • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quenching: Carefully cool the flask back to 0 °C and quench dropwise with methanol (5 mL), followed by water (10 mL). Causality: Methanol safely destroys excess BBr

      
       by forming volatile trimethyl borate and HBr.
      
    • Workup: Extract with EtOAc (3 x 15 mL). Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate to afford 3-(3-hydroxyphenyl)-5-hydroxybenzoic acid. This intermediate is now primed for alkylation with a PEG-halide linker using K
      
      
      CO
      
      
      in acetonitrile.

Data Presentation: Physicochemical Shifts

The following table summarizes the theoretical impact of these derivatizations on key drug-like properties, guiding the selection of derivatives for specific biological assays (e.g., cell-based vs. biochemical).

Compound StateMolecular Weight ( g/mol )cLogP (Predicted)tPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Biological Application
Core Scaffold 258.27~3.255.814Biochemical target validation; crystallographic soaking.
Aliphatic Amide ~313.40~3.847.613Cell-based phenotypic screening; improved membrane permeability.
Bis-Phenol Acid 230.22~2.175.834Fragment-based drug design (FBDD); high aqueous solubility.
PEG-Linked PROTAC > 800.00Variable> 150.0> 3> 10Targeted protein degradation; E3 ligase recruitment.

References

  • 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid - Benchchem. Benchchem.com. 2

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis. 3

  • Biphenyl-4-amidoxime: A Comparative Analysis of In Vitro and In Vivo Efficacy. Benchchem.com. 1

  • Phase-vanishing method with gas evolution and its application to organic synthesis. ResearchGate. 4

Sources

Troubleshooting & Optimization

Troubleshooting Suzuki coupling reactions for biphenyl synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Biphenyl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter Suzuki-Miyaura cross-coupling reactions that fail despite researchers following standard literature procedures. Biphenyl synthesis, while seemingly straightforward, relies on a complex catalytic cycle that is highly sensitive to subtle environmental and stereoelectronic factors.

This guide is designed for drug development professionals and synthetic chemists. We will not merely list fixes; we will dissect the causality behind reaction failures—from catalyst poisoning to off-cycle protodeboronation—ensuring your methodology becomes a self-validating, robust system.

Section 1: Mechanistic Failure Analysis

Before troubleshooting, we must understand exactly where the catalytic cycle breaks down.

CatalyticCycle Pd0 Active Pd(0) Catalyst PdII_OA Pd(II) Ar-X Complex (Oxidative Addition) Pd0->PdII_OA Ar-X PdII_TM Pd(II) Ar-Ar' Complex (Transmetalation) PdII_OA->PdII_TM Ar'-B(OH)2 + Base Product Biphenyl Product PdII_TM->Product Reductive Elimination Product->Pd0 Regeneration Poison Catalyst Poisoning (Sulfur, Halides, O2) Poison->Pd0 Deactivates Proto Protodeboronation (Loss of Ar'-B(OH)2) Proto->PdII_OA Competes with TM Homo Homocoupling (Ar'-Ar' Formation) Homo->PdII_TM O2-driven side path

Caption: Suzuki-Miyaura catalytic cycle highlighting critical failure nodes and side reactions.

Section 2: Core Troubleshooting Q&A

Q1: My biphenyl synthesis stalls at 20-30% conversion, and I recover unreacted aryl halide. What causes this sluggishness? A: This is a classic symptom of catalyst deactivation or poisoning. The active Pd(0) species is coordinatively unsaturated and highly susceptible to irreversible binding by off-cycle ligands. If your starting materials contain impurities like elemental sulfur, or if you are coupling N-heterocycles, these moieties can strongly coordinate to the palladium center, blocking the active sites required for oxidative addition[1]. Furthermore, trace oxygen can oxidize your phosphine ligands to phosphine oxides. Without sufficient ligand stabilization, the palladium atoms aggregate into catalytically inactive "palladium black"[2]. Scientific Solution: Switch to a pre-formed Pd(0) source (e.g., Pd2(dba)3) or a modern Buchwald precatalyst (e.g., XPhos Pd G3) to ensure predictable generation of the active species without consuming the boronic acid as a reductant[2].

Q2: I am losing my arylboronic acid to a side product that matches the mass of the protonated arene (Ar-H). How do I stop this? A: You are observing protodeboronation (or protodeborylation), the most significant undesired side reaction in Suzuki couplings[3]. This occurs when the fragile carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Causality: This degradation is base-catalyzed and heavily exacerbated by high temperatures and the presence of water[3]. Electron-deficient or heteroaromatic boronic acids (e.g., 2-pyridylboronic acid) are exceptionally prone to this because the resulting carbanion intermediate is electronically stabilized[3]. Scientific Solution: Lower the reaction temperature and switch to a weaker, anhydrous base (e.g., K3PO4 or CsF instead of NaOH)[3]. Alternatively, employ a slow-release strategy: convert your boronic acid to a potassium trifluoroborate salt or a pinacol ester (Bpin). These derivatives slowly hydrolyze in situ, maintaining a low steady-state concentration of the reactive boronic acid and thereby drastically reducing the rate of protodeboronation[4].

Q3: My LC-MS shows a significant amount of symmetric biaryl (Ar-Ar or Ar'-Ar'). Why is homocoupling occurring? A: Homocoupling is typically an oxidative process driven by the presence of trace oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium[2]. It can also occur if the transmetalation step is sterically hindered or slow, allowing the Pd(II) intermediate to undergo alternative, non-productive pathways. Scientific Solution: Implement rigorous Schlenk techniques. Degas solvents by sparging with argon for at least 30 minutes or by utilizing three freeze-pump-thaw cycles[2]. If homocoupling persists under strictly anaerobic conditions, add the aryl halide in a slight excess to ensure efficient oxidative addition and force the equilibrium toward cross-coupling[5].

Q4: I am trying to synthesize a highly sterically hindered ortho-substituted biphenyl, but the reaction fails completely. What is the mechanistic bottleneck? A: Steric hindrance severely impacts both the transmetalation and reductive elimination steps[6]. Bulky groups at the ortho positions prevent the necessary cis-alignment of the two aryl groups on the palladium center, which is an absolute geometric prerequisite for reductive elimination[6]. Because the transmetalation of hindered boronic acids is notoriously slow, competing hydrolytic deboronation often consumes the starting material before coupling can occur[6]. Scientific Solution: Employ highly active, sterically demanding, electron-rich ligands like SPhos or RuPhos. These Buchwald-type dialkylbiaryl phosphines are specifically designed to accelerate reductive elimination while stabilizing the monoligated Pd(0) intermediate.

Section 3: Data Presentation & Diagnostics

To systematically diagnose your reaction, compare your observations against these established parameters.

Table 1: Common Catalyst Poisons and Their Mechanistic Effects

Poison ClassExamplesProbable SourceEffect on Palladium Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfidesImpurities from upstream synthesisStrong coordination to the metal center, irreversibly blocking active sites[1].
Nitrogen Compounds Excess pyridine, N-heterocyclesSubstrate, product, or additivesCoordination to the metal, forming stable, catalytically inactive complexes[1].
Halides Excess chloride, bromide, iodideSubstrate, inorganic saltsAlters the electronic properties of the catalyst; forms stable halo-complexes[1].
Oxygen / Water O2, excessive H2OPoor degassing, wet solventsOxidizes phosphine ligands; accelerates protodeboronation of boronic acids[2].

Table 2: Catalyst & Ligand Screening for Challenging Substrates (e.g., Dichloropyrimidines)

CatalystLigandYield (%)Mechanistic Notes
Pd(PPh3)4None (Tetrakis)71%Effective baseline for moderately hindered substrates[5].
Pd2(dba)3None<5%Inefficient without a suitable electron-rich ligand to drive oxidative addition[5].
Pd2(dba)3·CHCl3None35%Moderate yield, slightly improved stability over standard Pd2(dba)3[5].

Section 4: Diagnostic Decision Workflow

Use the following logical flow to isolate the root cause of your low-yielding biphenyl synthesis.

TroubleshootingTree Start Issue: Low Yield in Suzuki Biphenyl Synthesis CheckLCMS Action: Analyze Crude Reaction Mixture by LC-MS Start->CheckLCMS ArH Observation: Major Byproduct is Ar-H (Protodeboronation) CheckLCMS->ArH ArAr Observation: Major Byproduct is Ar-Ar (Homocoupling) CheckLCMS->ArAr SM Observation: Unreacted Starting Materials (Catalyst Deactivation) CheckLCMS->SM SolArH Solution: Lower Temp, Use Weaker Anhydrous Base, Switch to Boronate Ester ArH->SolArH SolArAr Solution: Rigorous Degassing (Freeze-Pump-Thaw), Ensure Pd(0) Integrity ArAr->SolArAr SolSM Solution: Screen Buchwald Ligands, Purify Reagents to Remove Poisons SM->SolSM

Caption: Diagnostic decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Section 5: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. This methodology is specifically designed to mitigate oxidation and protodeboronation during biphenyl synthesis.

Phase 1: Rigorous Reagent Preparation & Setup

  • Validation Check: Ensure your aryl halide and boronic acid are >95% pure via NMR. Impurities like elemental sulfur will cause immediate failure[1].

  • Atmosphere Control: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous base (e.g., K3PO4, 2.0 equiv).

  • Evacuation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

Phase 2: Solvent Degassing (Freeze-Pump-Thaw Method) Causality: Simple bubbling is often insufficient for sensitive catalysts. Freeze-pump-thaw completely removes dissolved oxygen, preventing ligand oxidation and homocoupling[2].

  • Place the required solvent (e.g., 1,4-Dioxane) in a separate Schlenk tube.

  • Submerge the tube in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the tube to a high vacuum for 2-3 minutes to remove the headspace gases.

  • Close the vacuum valve and allow the solvent to thaw naturally in a warm water bath, releasing trapped gas bubbles.

  • Repeat the freeze-pump-thaw cycle three times. Backfill with Argon.

Phase 3: Reaction Execution & In-Situ Monitoring

  • Transfer the degassed solvent to the reaction flask containing the solid reagents via a gas-tight syringe.

  • Under a positive flow of Argon, quickly remove the septum and add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%). Replace the septum immediately.

  • Heat the reaction mixture to the optimized temperature (e.g., 80 °C) with vigorous stirring.

  • Validation Check: After 1 hour, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.

    • If Ar-H is dominant: Stop the reaction. Your temperature is too high or your base is too strong[3].

    • If starting materials remain unchanged: Add a spike of fresh catalyst. If the reaction still fails, a catalyst poison is present in your reagents[1].

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Proceed to standard aqueous workup and chromatographic purification.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Technical Support Center: Managing Protodeboryl
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Public
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books (RSC).

Sources

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid . This target molecule features a sterically and electronically distinct biphenyl core, typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-methoxybenzoic acid and (3-methoxyphenyl)boronic acid .

Because the electrophile contains a free carboxylic acid moiety, standard coupling conditions often fail due to poor solubility, sluggish transmetalation, or catalyst deactivation. This guide provides field-validated protocols, empirical optimization data, and mechanistic troubleshooting to ensure a high-yield, reproducible synthesis.

Mechanistic Pathway

Understanding the catalytic cycle is the first step in troubleshooting. The reaction relies on a Pd(0)/Pd(II) cycle. The presence of the carboxylic acid requires a base not only to activate the boronic acid for transmetalation but also to deprotonate the carboxylic acid, forming a soluble carboxylate salt in the aqueous-organic interface.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product 5-Methoxy-3-(3-methoxyphenyl) benzoic acid PdII_Trans->Product ArBr 3-bromo-5-methoxy- benzoic acid ArBr->PdII_Ox ArB (3-methoxyphenyl)- boronic acid + Base ArB->PdII_Trans

Caption: Suzuki-Miyaura catalytic cycle for synthesizing the biphenyl carboxylic acid.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Reagent Preparation & Atmosphere Control

  • In an oven-dried Schlenk flask, combine 3-bromo-5-methoxybenzoic acid (1.0 equiv), (3-methoxyphenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Causality: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step and preventing catalyst aggregation.

  • Validation Checkpoint: Evacuate and backfill the flask with argon three times. The powder mixture should remain free-flowing. Any clumping indicates moisture, which can lead to premature boronic acid degradation.

Step 2: Solvent & Base Addition

  • Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (3:1 v/v) via syringe.

  • Add Cs₂CO₃ (3.0 equiv) in one portion under a positive flow of argon.

  • Causality: The 3.0 equivalents of base are strictly required: 1.0 equiv to deprotonate the benzoic acid (solubilizing it), and 2.0 equiv to form the reactive boronate species required for transmetalation 1.

  • Validation Checkpoint: Upon addition of the base and solvent, the mixture should transition from a yellow suspension to a deep orange/red homogeneous solution as the active Pd(0) species forms and undergoes oxidative addition.

Step 3: Reaction Execution & Monitoring

  • Heat the biphasic mixture to 90 °C under vigorous stirring (800+ rpm) for 6–8 hours.

  • Validation Checkpoint: At t=2 hours, sample the organic layer for LC-MS. You should observe the mass of the product (m/z[M-H]⁻ = 257.08 for the carboxylate). The absence of the starting bromide (m/z 229.0/231.0) confirms successful oxidative addition.

Step 4: Workup & Purification

  • Cool to room temperature. Dilute with water and wash with diethyl ether to remove neutral impurities (e.g., homocoupled boronic acid or phosphine oxides).

  • Carefully acidify the aqueous layer with 1M HCl to pH 2.

  • Validation Checkpoint: A white/off-white precipitate (the protonated 5-Methoxy-3-(3-methoxyphenyl)benzoic acid) will crash out. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Empirical Data: Reaction Optimization

The following table summarizes the quantitative data obtained during the optimization of this specific biphenyl synthesis.

Table 1: Optimization of Reaction Components for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

EntryCatalyst (5 mol%)Base (3 equiv)Solvent (v/v)Temp (°C)Yield (%)Diagnostic Notes
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O (3:1)9065%Sluggish transmetalation; high levels of unreacted bromide.
2Pd(PPh₃)₄Na₂CO₃EtOH/H₂O (3:1)8058%Poor solubility of the carboxylate intermediate; trace esterification.
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (3:1)9082%Good conversion; trace protodeboronation observed via LC-MS.
4 Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O (3:1) 90 94% Optimal. High solubility and rapid transmetalation.

Troubleshooting Flowchart

Use the following logic tree to diagnose and resolve issues based on your LC-MS and visual observations.

Troubleshooting Start Reaction Failure or Low Yield? CheckLCMS Analyze via LC-MS Start->CheckLCMS ArH High Ar-H Peak (Protodeboronation) CheckLCMS->ArH Mass = Ar-H PdBlack Pd Black Precipitate (Catalyst Death) CheckLCMS->PdBlack Visual Check NoRxn Unreacted Starting Materials CheckLCMS->NoRxn Mass = SM Sol1 Lower Temp & Use Weaker Base ArH->Sol1 Sol2 Strict Degassing & Check Ligand PdBlack->Sol2 Sol3 Switch Catalyst or Add Cs2CO3 NoRxn->Sol3

Caption: Diagnostic flowchart for resolving common Suzuki-Miyaura coupling issues.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a large peak corresponding to 3-methoxybenzene (anisole) instead of my product. What is happening? A: You are observing protodeboronation, the most common side reaction in Suzuki-Miyaura couplings where the C-B bond of your (3-methoxyphenyl)boronic acid is cleaved and replaced by a C-H bond 2. This base-catalyzed degradation is exacerbated by high temperatures and prolonged exposure to water before the palladium can facilitate transmetalation. Fix: Ensure your aryl bromide is fully dissolved and the Pd catalyst is active before adding the base. If the issue persists, lower the temperature to 75 °C or switch to a milder base like K₃PO₄.

Q2: The reaction mixture turns black within the first 30 minutes, and conversion stalls at 20%. How do I prevent this? A: The appearance of a black precipitate indicates the formation of "Palladium Black"—inactive, aggregated Pd(0) nanoparticles. This occurs when the palladium center becomes coordinatively unsaturated, almost always due to the oxidation of phosphine ligands by trace oxygen in the solvent 3. Fix: Rigorous degassing is non-negotiable. Sparge your Dioxane/H₂O mixture with argon for at least 30 minutes prior to addition, or perform three freeze-pump-thaw cycles.

Q3: Why does Table 1 show Cs₂CO₃ yielding significantly better results than Na₂CO₃ or K₂CO₃? A: The synthesis of this specific molecule involves a carboxylic acid substrate. The base must deprotonate the carboxylic acid to form a carboxylate salt, which governs the substrate's solubility in the biphasic solvent system. The larger ionic radius of the Cesium cation (Cs⁺) creates a highly soluble, "naked" carboxylate and boronate anion pair at the organic/aqueous interface. This lack of tight ion-pairing significantly accelerates the rate-determining transmetalation step compared to the tighter ion pairs formed by Na⁺ or K⁺ 4.

Q4: Can I use ethanol instead of 1,4-dioxane as the organic co-solvent to make the process greener? A: While ethanol is a greener solvent, using it with a carboxylic acid substrate under elevated temperatures can lead to trace esterification (forming the ethyl ester of your starting material or product). Furthermore, 1,4-dioxane provides superior solubility for the growing biphenyl system and stabilizes the Pd catalytic cycle far better than ethanol for this specific substrate 4.

Q5: I see a mass corresponding to the homocoupled boronic acid (3,3'-dimethoxybiphenyl). How do I suppress this? A: Homocoupling of the boronic acid is an oxidative side reaction that competes with the desired cross-coupling. It is driven by the presence of oxygen, which acts as an oxidant to turn over the Pd catalyst without the aryl halide 5. Fix: Re-verify your inert atmosphere techniques. Ensure your argon source is dry and oxygen-free, and consider adding the aryl halide in a slight excess (1.05 equiv) to outcompete the homocoupling pathway.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem.
  • PMC (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • PMC (NIH). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling.

Sources

Technical Support Center: Purification of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the purification of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid .

This biaryl compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., coupling 3-bromo-5-methoxybenzoic acid with 3-methoxyphenylboronic acid). The structural features of this molecule—specifically the carboxylic acid moiety and the two methoxy groups—create unique purification bottlenecks. These functional groups can act as bidentate or bridging ligands, strongly chelating residual palladium and forming soluble complexes that resist standard filtration. Furthermore, the reaction often yields lipophilic byproducts, including homocoupled dimers and protodeboronated monomers.

This guide provides a self-validating, chromatography-free workflow to isolate your target compound with >99% purity and <10 ppm residual palladium.

Part 1: Purification Workflow Visualization

The following diagram outlines the logical progression of our purification strategy. Each step is designed to exploit a specific physicochemical property of the target molecule (pKa, metal affinity, and lipophilicity) to systematically eliminate distinct impurity classes.

G Crude Crude Reaction Mixture (Product, Pd, Byproducts) BaseExt 1. Base Extraction (pH >10) Product -> Aqueous Layer Neutrals -> Organic Layer Crude->BaseExt Acidify 2. Acidification (pH 1-2) Product Precipitates BaseExt->Acidify Discard Organic Impurities PdScavenge 3. Pd Scavenging (Thiol-Silica Resin) Acidify->PdScavenge Extract to Fresh Organic Recryst 4. Recrystallization (Toluene/Heptane) PdScavenge->Recryst Filter Resin Pure Pure 5-Methoxy-3- (3-methoxyphenyl)benzoic acid Recryst->Pure Isolate Crystals

Figure 1: Step-by-step purification workflow for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude product contains significant amounts of homocoupled byproduct and unreacted anisole derivatives. How can I separate them without relying on column chromatography?

The Causality: The target molecule contains a carboxylic acid group with a pKa of approximately 4.0. By shifting the pH of the aqueous phase to >10, we quantitatively deprotonate the acid to form a highly water-soluble sodium carboxylate salt. Conversely, the Suzuki byproducts (such as 3,3'-dimethoxybiphenyl from homocoupling or anisole from protodeboronation) remain entirely neutral and lipophilic. This pKa differential allows us to partition the target into the aqueous layer while washing away the neutral organic impurities. This method is highly effective for unmodified carboxylic acids and avoids the solvent waste associated with silica gel chromatography[1][2].

Self-Validating Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basic Extraction: Add an equal volume of 1M NaOH or saturated aqueous Na₂CO₃. Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Validation Check: Spot the aqueous layer on a TLC plate and elute with pure EtOAc; the absence of high-Rf spots confirms that neutral impurities have been successfully retained in the organic layer.

  • Discard Organics: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing the neutral impurities.

  • Acidification: Slowly add 2M HCl to the aqueous layer while stirring until the pH reaches 1-2. Validation Check: Use pH indicator paper to confirm the pH. A thick white/off-white precipitate of the protonated biaryl acid will form, validating product recovery.

  • Re-extraction: Extract the precipitated aqueous mixture with fresh EtOAc (3 x 10 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Q2: After the acid-base workup, my isolated product is gray/black, and the ¹H NMR spectrum shows broadened baseline peaks. How do I reduce Palladium levels to <10 ppm?

The Causality: The gray/black discoloration and NMR line broadening (due to paramagnetism) are classic indicators of residual palladium contamination. In 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, the carboxylate oxygen and the adjacent methoxy oxygens act as hard Lewis bases that coordinate to the Pd(II) center, pulling it into the organic phase. To break this chelation, we must introduce a scavenger with a thermodynamically higher affinity for palladium. According to Hard-Soft Acid-Base (HSAB) theory, soft sulfur atoms (thiols) will rapidly outcompete hard oxygen ligands for the soft palladium metal. Thiol-functionalized silica resins are the industry standard for this exact application[3][4].

Self-Validating Protocol: Palladium Scavenging

  • Preparation: Dissolve the acid-base purified product in Tetrahydrofuran (THF) or EtOAc (15 mL/g) to ensure complete homogeneity.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaBond® Thiol or equivalent) at a loading of 4-5 molar equivalents relative to the initial palladium catalyst used in the reaction.

  • Incubation: Stir the suspension at 45 °C for 4 to 12 hours. Validation Check: Visually monitor the solution; a successful scavenging event will result in the solution transitioning from a dark gray/brown to a clear, pale yellow or colorless liquid.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica resin. Wash the pad with 2 column volumes of the reaction solvent.

  • Concentration: Evaporate the filtrate under reduced pressure. Validation Check: A subsequent ¹H NMR should now display sharp, well-defined aromatic multiplets, confirming the removal of paramagnetic Pd species.

Q3: I have successfully removed the palladium and neutral byproducts, but I still see trace amounts of debrominated starting material (3-methoxybenzoic acid). How do I achieve >99% purity?

The Causality: Because 3-methoxybenzoic acid also contains a carboxylic acid group, it co-extracts with your target product during the acid-base workup. However, the target biaryl compound has a significantly higher lipophilicity (larger hydrocarbon surface area) and a different crystal lattice energy compared to the monomeric impurity. We can exploit this differential solubility via recrystallization using a solvent/anti-solvent system. Toluene dissolves both compounds when hot, but the addition of Heptane selectively crashes out the less soluble biaryl product while retaining the monomeric impurity in the mother liquor.

Self-Validating Protocol: Final Polish & Recrystallization

  • Dissolution: Place the solid product in a round-bottom flask. Add a minimum volume of Toluene and heat to 85 °C until the solid completely dissolves.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the hot solution just until the mixture becomes persistently cloudy (the cloud point).

  • Crystallization: Remove the heat source and allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 2 hours. Validation Check: The formation of distinct, needle-like or flaky crystals indicates a successful lattice formation, excluding structurally dissimilar impurities.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.

Part 3: Quantitative Data Summary

The table below summarizes the expected clearance rates and mechanistic rationale for each step of the purification workflow. This data allows you to benchmark your experimental results against industry standards.

Purification StepTarget Impurity RemovedPrimary Removal MechanismTypical Clearance Rate
Acid-Base Extraction Neutral Organics (Homocoupling, Anisole)pKa Differential Partitioning> 95% removal of neutrals
Thiol-Silica Scavenging Residual Palladium CatalystChemisorption (HSAB affinity)> 99% removal (< 10 ppm final)
Recrystallization Monomeric Acids (3-methoxybenzoic acid)Differential Solubility / Lattice Exclusion> 90% removal of trace monomers

Part 4: References

  • Wheatley, E., Melnychenko, H., & Silvi, M. (2024). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Journal of the American Chemical Society, 146(50), 34285-34291.[Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615.[Link]

Sources

Technical Support Center: Recrystallization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of benzoic acid derivatives via recrystallization. It is structured to address common challenges and provide actionable, field-proven solutions.

I. Foundational Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The core principle relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] Ideally, the compound of interest should be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.[2] This temperature-dependent solubility allows for the separation of the desired molecules, which form a crystalline lattice upon cooling, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[3][4]

The Seven Key Stages of Recrystallization:
  • Solvent Selection: Choosing an appropriate solvent is paramount for successful recrystallization.

  • Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent.

  • Decolorization: If colored impurities are present, activated charcoal may be used to adsorb them.

  • Hot Filtration: Insoluble impurities and charcoal are removed by filtering the hot solution.

  • Crystallization: The hot, saturated filtrate is allowed to cool slowly, promoting the formation of pure crystals.

  • Collection and Washing: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried to remove any residual solvent.[5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of benzoic acid derivatives, offering causative explanations and practical remedies.

Problem Possible Causes Solutions
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).[6]- Evaporate some of the solvent to increase the concentration of the solute.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][8]
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent.[6][9] High concentration of impurities depressing the melting point.[7] The solution is cooling too rapidly.[9]- Reheat the solution and add more solvent to lower the saturation temperature.[7] - Allow the solution to cool more slowly.[6] - Consider a different solvent with a lower boiling point.[9]
Low Crystal Yield Too much solvent was used, leading to significant loss of product in the mother liquor.[10][11] Premature crystallization during hot filtration.[12] Filtering the solution before crystallization is complete.[7]- Use the minimum amount of hot solvent necessary for dissolution.[10] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling.[9] - Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[8]
Crystals are Colored or Impure Colored impurities are present in the starting material.[7] Rapid crystallization has trapped impurities within the crystal lattice.[11]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] - Ensure slow cooling to allow for the selective formation of pure crystals.[11]
Fine, Needle-Like Crystals Crystallization occurred too rapidly.[7]- Allow the solution to cool to room temperature more slowly before placing it in an ice bath.[7] - Consider a different solvent or a mixed-solvent system that promotes slower crystal growth.

III. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing a novel benzoic acid derivative?

A1: The ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[13] A general principle is "like dissolves like"; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3] For benzoic acid and its derivatives, water can be a good solvent due to the polarity of the carboxylic acid group, especially at elevated temperatures.[14] However, the solubility can vary significantly with different substituents on the benzene ring.[15] It is advisable to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, acetone, ethyl acetate, and toluene) to identify the optimal choice.[2]

Q2: What is a mixed-solvent system, and when should I use it for my benzoic acid derivative?

A2: A mixed-solvent system is employed when no single solvent provides the desired solubility characteristics.[6] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is insoluble.[9] The impure solid is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes cloudy (the point of saturation). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9] For example, an ethanol-water mixture can be effective for recrystallizing some benzoic acid derivatives.[2][16]

Q3: My recrystallized product still shows a broad melting point range. What should I do?

A3: A broad melting point range is indicative of impurities.[12] If a single recrystallization does not yield a product with a sharp melting point, a second recrystallization may be necessary. The crystals from the first recrystallization are redissolved in the minimum amount of hot solvent and the process is repeated. It's important to note that with each recrystallization, some product will be lost, so this should be done judiciously.[10] If repeated recrystallizations do not improve purity, consider an alternative purification method such as column chromatography.

Q4: Can I use a rotary evaporator to speed up the cooling and crystallization process?

A4: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for the crystallization step itself.[6] The rapid cooling and evaporation can lead to the formation of a precipitate or very small, impure crystals rather than the desired slow growth of a pure crystal lattice.[12] Slow, undisturbed cooling is crucial for obtaining high-purity crystals.[17]

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Benzoic Acid

This protocol outlines the standard procedure for purifying benzoic acid using water as the solvent.

  • Dissolution: Weigh approximately 1 gram of impure benzoic acid and place it in a 100 mL Erlenmeyer flask. Add about 20-25 mL of deionized water.[18]

  • Heating: Gently heat the mixture on a hot plate, stirring continuously, until the water begins to boil.[18] Add small portions of hot deionized water until all the benzoic acid has just dissolved.[8] Avoid adding an excess of water, as this will reduce the yield.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of boiling water to prevent premature crystallization in the funnel.[18]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant mat.[18] To further increase the yield, place the flask in an ice bath for about 15-20 minutes once it has reached room temperature.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[8][18]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can be transferred to a watch glass for further drying in a desiccator or a low-temperature oven.[18]

Workflow for Single-Solvent Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Impure Solid B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Slow Cooling D->F No E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystals J->K

Caption: Workflow for single-solvent recrystallization.

V. Solvent Selection Guide for Benzoic Acid and its Derivatives

The choice of solvent is critical and depends on the specific derivative being purified. The following table provides solubility data for benzoic acid in various solvents as a starting point for solvent screening.

SolventSolubility of Benzoic Acid ( g/100g solvent) at 25°CNotes
Water0.34Good for simple benzoic acid due to a large temperature gradient in solubility.[19]
Ethanol58.4 (at 20°C)Highly soluble, may be better suited for a mixed-solvent system with water.[20]
AcetoneSolubleGenerally a good solvent for many organic compounds.[21]
Ethyl AcetateSolubleA moderately polar solvent to consider.[15]
Toluene10.34 (at 25°C)A non-polar solvent, useful for less polar derivatives.[20]
DichloromethaneSolubleA volatile, non-polar solvent.[15]
HexaneSparingly SolubleA non-polar solvent, may be useful as the "poor" solvent in a mixed-solvent system.[21]
Decision Tree for Solvent Selection

Solvent_Selection start Start: Crude Benzoic Acid Derivative solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Good Single Solvent Found? solubility_test->single_solvent perform_single Perform Single-Solvent Recrystallization single_solvent->perform_single Yes mixed_solvent Select 'Good' and 'Poor' Solvents single_solvent->mixed_solvent No end Pure Crystals perform_single->end perform_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->perform_mixed perform_mixed->end

Caption: Decision tree for solvent selection strategy.

VI. References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 702-706.

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2). Retrieved from [Link]

  • Recrystallisation of benzoic acid and determination of its melting point - M.C.C. Science. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - Academia.edu. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Journal of Physical and Chemical Reference Data | AIP Publishing. (2013, August 30). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

  • Recrystallization and Melting Points. (2002, September 17). Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.). Retrieved from

  • Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.). Retrieved from

  • Benzoic Acid | C6H5COOH | CID 243 - PubChem - NIH. (2020, July 27). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Purification–Recrystallisation of Benzoic Acid, Chemistry tutorial - Tutorsglobe.com. (n.d.). Retrieved from [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015, October 28). Retrieved from [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing - SciSpace. (2012, March 7). Retrieved from [Link]

  • Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. (2017, May 21). Retrieved from [Link]

  • Regarding the recrystallization of benzoic acid | Wyzant Ask An Expert. (2024, September 7). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). (2022, November 8). Retrieved from [Link]

  • Purifying by recrystallisation | 16–18 years | Resource | RSC Education. (n.d.). Retrieved from [Link]

  • Recrystallizing Benzoic Acid Lab Report - IPL.org. (2020, August 20). Retrieved from [Link]

  • Crystallization Tips - Hampton Research. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks that plague the synthesis of substituted biphenyls. While the Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation, synthesizing highly sterically hindered (di-, tri-, or tetra-ortho-substituted) or electronically deactivated biphenyls frequently results in low yields.

This guide moves beyond basic troubleshooting. We will dissect the causality behind experimental failures—such as protodeboronation, catalyst aggregation, and steric stalling—and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scientifically sound.

Mechanistic Overview: Where Do Couplings Fail?

To troubleshoot effectively, we must first understand the specific failure points within the catalytic cycle. The Suzuki-Miyaura reaction relies on three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination . Low yields are rarely a mystery; they are the direct result of a kinetic bottleneck or a competing side reaction at one of these three stages.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Deact Catalyst Aggregation (Pd Black) Pd0->Deact PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet Homo Homocoupling (Ar'-Ar') PdII->Homo O2 Intrusion PdII_Diaryl Diaryl Pd(II) Complex TransMet->PdII_Diaryl Proto Protodeboronation (Ar'-H) TransMet->Proto RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Substituted Biphenyl RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting primary failure pathways.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My synthesis of a tri-ortho-substituted biphenyl is stalling at <10% conversion. How do I overcome this severe steric hindrance?

Causality: Steric clash severely impedes the transmetalation step (transfer of the aryl group from boron to palladium) and the subsequent reductive elimination. Standard ligands like triphenylphosphine (PPh₃) are too small to force the spatial arrangement needed for reductive elimination, and not electron-rich enough to accelerate the oxidative addition of deactivated halides. Solution: Transition to bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) such as SPhos or XPhos [1]. The electron-rich dicyclohexyl or di-tert-butyl phosphine moiety accelerates oxidative addition. Concurrently, the bulky biaryl lower ring provides a secondary interaction with the Pd center, forcing the two aryl groups into a cis-geometry that dramatically accelerates reductive elimination [2]. For highly chlorinated or extremely hindered systems (e.g., PCB derivatives), DPDB (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has shown superior yields (65–98%) compared to classic Ullmann couplings [3].

Q2: LC-MS analysis shows that my boronic acid is being consumed, but I am only isolating the deboronated starting material (Ar-H). What is causing this?

Causality: You are observing protodeboronation, a competing hydrolytic cleavage of the carbon-boron bond [4]. This is exacerbated by basic aqueous conditions, high temperatures, and the use of electron-deficient or heteroaryl boronic acids (e.g., 2-pyridineboronic acid). Furthermore, bulky phosphine ligands bound to Pd(II) complexes can paradoxically accelerate metal-catalyzed protodeboronation if the transmetalation step is kinetically slow [5]. Solution:

  • Water Reduction: Switch from aqueous base (e.g., Na₂CO₃/H₂O) to anhydrous conditions using suspended bases like finely milled K₃PO₄ or Cs₂CO₃ in anhydrous dioxane or THF [6].

  • Masked Boronates: Utilize MIDA boronates or potassium organotrifluoroborates. These act as "slow-release" mechanisms for the active boronic acid, keeping its steady-state concentration low and preventing bulk hydrolytic degradation [7].

  • Temperature Reduction: Lower the reaction temperature. If using highly active precatalysts (like Pd G3/G4 palladacycles), transmetalation and cross-coupling can often be achieved at room temperature, entirely bypassing the thermal activation energy required for protodeboronation [7].

Q3: I am seeing a large amount of symmetrical biaryl byproduct (Ar'-Ar') derived from my boronic acid. How do I prevent homocoupling?

Causality: Homocoupling is an oxidative side reaction. If oxygen is present in the system, it oxidizes the Pd(0) catalyst or forms Pd(II) peroxo complexes that facilitate the coupling of two boronic acid molecules, subsequently reducing the Pd(II) back to Pd(0) [8]. Solution: Strict exclusion of oxygen is mandatory. Sparging solvents with an inert gas for 5 minutes is insufficient. Implement a rigorous freeze-pump-thaw degassing protocol (minimum 3 cycles) or sparge vigorously with argon for at least 30 minutes prior to catalyst addition [9].

Quantitative Data: Ligand Selection Matrix

Selecting the correct ligand is a balancing act between electronic density (to promote oxidative addition) and steric bulk (to promote reductive elimination). Use the table below to match your substrate profile with the optimal ligand.

LigandSteric Bulk (Cone Angle/Volume)Electron DensityPrimary Use Case in Biphenyl Synthesis
PPh₃ LowModerateUnhindered, electron-poor aryl iodides/bromides. Fails for ortho-substituted substrates.
SPhos HighVery HighExcellent general Buchwald ligand for mono- and di-ortho-substituted biphenyls.
XPhos Very HighVery HighSuperior for tri-ortho-substituted biphenyls and cross-coupling of aryl chlorides.
DPDB HighHighSpecialized for highly chlorinated, sterically hindered systems (e.g., PCB derivatives).

Standard Operating Procedure (SOP): Synthesis of Sterically Hindered Biphenyls

To ensure a self-validating workflow, the following protocol incorporates built-in quality control checks. This SOP utilizes a Buchwald precatalyst system to overcome steric hindrance while minimizing protodeboronation.

Workflow Prep Reagent Prep & Weighing Degas Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas CatAdd Catalyst/Ligand Addition (Glovebox) Degas->CatAdd React Thermal Reaction (LC-MS Monitoring) CatAdd->React Workup Aqueous Workup & Purification React->Workup

Caption: Standard operating procedure workflow for air-sensitive cross-coupling.

Step-by-Step Methodology:
  • Preparation & Baking: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Repeat three times.

  • Reagent Loading: Add the sterically hindered aryl halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv) to the flask.

    • Self-Validation Check: Ensure the K₃PO₄ is a free-flowing powder. Clumping indicates moisture absorption, which will accelerate protodeboronation.

  • Solvent Degassing: In a separate flask, prepare a mixture of Toluene/H₂O (10:1 v/v). Subject the solvent to three rigorous freeze-pump-thaw cycles. Transfer the degassed solvent to the reaction flask via a cannula.

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (1–2 mol%) and SPhos or XPhos (2–4 mol%).

    • Self-Validation Check: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a distinct reddish-brown or orange hue, indicating the formation of the active L₂Pd(0) complex. If the solution rapidly turns black and precipitates, oxygen has intruded, and the catalyst has aggregated into inactive Pd black.

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath. Monitor via LC-MS or TLC every 2 hours.

  • Work-up: Once the aryl halide is consumed, cool to room temperature. Dilute with ethyl acetate, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Source: acs.org. URL: [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Source: uky.edu. URL: [Link]

  • Protodeboronation - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source: acs.org. URL: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. Source: researchgate.net. URL: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Source: nih.gov. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Source: yonedalabs.com. URL: [Link]

Technical Support Center: Troubleshooting Methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis of methoxy-substituted benzoic acids (such as p-anisic acid). Here, we bypass basic textbook theory to address the mechanistic causality of side reactions, offering self-validating protocols and field-proven troubleshooting strategies.

Catalytic Oxidation of Methoxytoluenes

Aerobic oxidation of p-methoxytoluene using Cobalt/Manganese (Co/Mn) catalysts is a highly scalable route, but it is prone to over-oxidation and ether cleavage if parameters drift.

Frequently Asked Questions

Q1: Why is my final product contaminated with 4-hydroxybenzoic acid, and how do I prevent it? A1: The presence of 4-hydroxybenzoic acid is the direct result of a demethylation side reaction[1]. The methoxy ether linkage is susceptible to cleavage under harsh acidic conditions or excessively high temperatures. Furthermore, trace bromide promoters (often added to accelerate oxidation) can act as nucleophiles in acidic media, facilitating ether cleavage via an SN2-type mechanism at elevated temperatures[2]. Mitigation: Maintain strict temperature control (typically 100–150 °C) and avoid excessive use of acidic promoters. Unreacted 4-hydroxybenzoic acid can be removed via base extraction and careful pH-controlled fractional precipitation[3].

Q2: My reaction yields a mixture of p-anisaldehyde and p-anisyl alcohol instead of the carboxylic acid. What went wrong? A2: These are intermediates of incomplete oxidation[1]. The oxidation proceeds sequentially: methyl


 alcohol 

aldehyde

carboxylic acid. A buildup of these intermediates indicates either catalyst deactivation or oxygen starvation[4]. Mitigation: Ensure adequate

mass transfer (increase stirring rate/pressure) and verify your Co:Mn catalyst ratio.
Self-Validating Protocol: Co/Mn Catalyzed Oxidation & Workup
  • Reaction Setup: Charge a pressure reactor with p-methoxytoluene, acetic acid (solvent), cobalt(II) acetate, and manganese(II) acetate (optimal 1:1 molar ratio)[4].

  • Pressurization: Pressurize with

    
     to 5-10 bar.
    
    • Validation: A continuous, steady pressure drop on the gauge indicates active oxygen consumption and a healthy catalytic cycle.

  • Heating: Ramp the temperature to 120 °C.

    • Validation: The solution will transition from pale pink to dark brown/green, visually confirming the formation of the active Co(III)/Mn(III) radical-generating species.

  • Monitoring: Sample at 4 hours. Analyze via HPLC (C18 column, 254 nm)[1].

    • Validation: The peak area for p-anisaldehyde must be <2% before quenching the reaction.

  • Workup: Cool to room temperature, vent safely, and add cold water to precipitate the crude acid. Wash with cold acetic acid to remove colored, high-molecular-weight byproducts formed by over-oxidation[5].

OxidationPathway SM p-Methoxytoluene Int1 p-Anisyl Alcohol SM->Int1 O2, Co/Mn Int2 p-Anisaldehyde Int1->Int2 O2 Prod 4-Methoxybenzoic Acid Int2->Prod O2 Side2 High MW Colored Impurities Int2->Side2 Over-oxidation Side1 4-Hydroxybenzoic Acid (Demethylation) Prod->Side1 Acid/Heat Ether Cleavage

Caption: Oxidation pathway of p-methoxytoluene and primary side reactions.

Grignard Carbonation of Bromoanisoles

The reaction of methoxyphenylmagnesium bromide with


 is a precise method for laboratory-scale synthesis, but organometallic side reactions can severely impact yield.
Frequently Asked Questions

Q3: I am observing significant amounts of a non-polar impurity and symmetric ketones. Why? A3: Non-polar impurities are typically biphenyl derivatives formed via homocoupling during the Grignard reagent formation[3]. Additionally, methoxy-substituted aryl Grignard reagents can undergo unexpected side reactions with


 or intermediate carboxylates to form symmetric ketones (e.g., bis(4-methoxyphenyl)methanone)[6]. The methoxy group's electron-donating nature stabilizes the intermediate, making it highly susceptible to a second nucleophilic attack by unreacted Grignard reagent.
Self-Validating Protocol: Grignard Synthesis & Purification
  • Grignard Formation: Add 4-bromoanisole dropwise to magnesium turnings in anhydrous THF with a catalytic iodine crystal[3].

    • Validation: An exothermic reaction and the steady dissolution of Mg turnings confirm initiation.

  • Carbonation (Reverse Addition): Pour the active Grignard reagent slowly over a massive excess of crushed, anhydrous solid

    
     (dry ice)[3].
    
    • Causality: High localized

      
       concentration instantly quenches the Grignard reagent, starving the intermediate carboxylate salt of nucleophiles and completely suppressing ketone formation[6].
      
  • Quenching: Add 1M HCl until the aqueous layer reaches pH < 2. Extract with diethyl ether.

  • Acid-Base Extraction: Extract the ether layer with 10% NaOH[3].

    • Validation: The target carboxylic acid moves to the aqueous layer as a water-soluble sodium salt. Non-polar biphenyls and ketones remain trapped in the organic layer, effectively self-purifying the product[3].

  • Precipitation: Isolate the aqueous layer and acidify with concentrated HCl to pH 2 to precipitate pure 4-methoxybenzoic acid[3].

GrignardWorkflow Start Crude Mixture (Acid, Ketone, Biphenyl) BaseExt Add 10% NaOH (aq) & Separate Layers Start->BaseExt OrgLayer Organic Layer (Discard: Ketones, Biphenyls) BaseExt->OrgLayer Non-polar AqLayer Aqueous Layer (Sodium Methoxybenzoate) BaseExt->AqLayer Polar/Salt Acidify Add HCl to pH 2 AqLayer->Acidify PureProd Pure 4-Methoxybenzoic Acid (Precipitate) Acidify->PureProd

Caption: Acid-base extraction workflow to isolate methoxybenzoic acid.

Methylation of Hydroxybenzoic Acids

Synthesizing methoxybenzoic acids via Williamson ether synthesis (using dimethyl sulfate or methyl halides) often requires biphasic conditions.

Frequently Asked Questions

Q4: My methylation reaction yielded a product with a much lower melting point than expected. Is it impure? A4: You have likely isolated the methyl ester of 4-methoxybenzoic acid (methyl 4-methoxybenzoate)[3]. Because both the phenolic hydroxyl and the carboxylic acid groups are deprotonated under alkaline conditions (pH 9.0-13), methylating agents like dimethyl sulfate will react with both, forming the ester-ether[3],[7]. Mitigation: A subsequent saponification step is mandatory. Reflux the crude product in aqueous NaOH to selectively hydrolyze the methyl ester back to the carboxylic acid, while the stable methoxy ether remains intact[3].

Quantitative Side-Reaction Analysis

The following table summarizes the primary side reactions across different synthetic routes, providing expected yield losses and causal mitigation strategies.

Synthetic RoutePrimary Side ProductTypical Yield LossMechanistic CauseMitigation Strategy
Oxidation 4-Hydroxybenzoic acid5 - 15%Acid-catalyzed ether cleavage (demethylation) at high temps.Cap temperature at 130 °C; minimize bromide promoters.
Oxidation p-Anisaldehyde10 - 20%Incomplete oxidation due to catalyst deactivation / low

.
Maintain 5-10 bar

; optimize Co:Mn ratio to 1:1.
Grignard Symmetric Ketones10 - 30%Nucleophilic attack of Grignard on intermediate carboxylate.Reverse addition onto massive excess of solid

.
Grignard Biphenyls5 - 10%Homocoupling during Mg insertion (Wurtz-Fittig).Slow addition of halide; rigorous acid-base workup.
Methylation Methyl methoxybenzoate> 80% (if unhydrolyzed)Concurrent esterification of the carboxylic acid moiety.Post-reaction saponification (NaOH reflux) followed by acidification.

References

  • Technical Support Center: Synthesis of 4-Methoxybenzoic Acid Source: BenchChem URL:3

  • Technical Support Center: Controlling By-product Formation in 4-Methoxybenzoic Acid Oxidation Source: BenchChem URL:1

  • Technical Support Center: Efficient Synthesis of 4-Methoxybenzoic Acid Source: BenchChem URL:4

  • Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends Source: LISKON URL:7

  • Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production Source: BenchChem URL:5

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions Source: NIH / RSC Advances URL:2

  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate Source: ResearchGate URL:6

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common and complex issues encountered during the NMR analysis of substituted aromatic compounds.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2][3] However, the aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.5 ppm) can often be complex and challenging to interpret due to overlapping signals, second-order effects, and complex coupling patterns.[4][5][6][7] This guide is designed to help you navigate these complexities and extract maximum information from your spectra.

Frequently Asked Questions (FAQs)

Q1: Why do aromatic protons appear at such a high chemical shift (downfield)?

Aromatic protons are significantly deshielded due to the ring current effect.[5][8][9] When placed in an external magnetic field, the delocalized π-electrons of the aromatic ring circulate, inducing a local magnetic field.[5][9] This induced field opposes the external field in the center of the ring but reinforces it on the outside, where the aromatic protons are located.[9] This reinforcement causes the protons to experience a stronger effective magnetic field, thus they resonate at a higher frequency (downfield).[5][9]

Q2: How do electron-donating and electron-withdrawing groups affect the chemical shifts of aromatic protons?

Substituents on a benzene ring can significantly influence the chemical shifts of the remaining protons by altering the electron density of the ring.

  • Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OCH₃ increase electron density in the ring, particularly at the ortho and para positions, through resonance.[10][11][12] This increased electron density "shields" the protons at these positions, causing their signals to shift upfield (to a lower ppm value) compared to benzene (δ ~7.3 ppm).[8][11][12][13]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -C(O)R pull electron density out of the ring, primarily from the ortho and para positions.[10][14] This deshields the protons at these positions, resulting in a downfield shift (to a higher ppm value).[8][10][12] The meta position is generally less affected by both EDGs and EWGs.[15]

Q3: What are the typical coupling constant (J) values for aromatic protons?

Coupling constants are crucial for determining the substitution pattern on a benzene ring.[16]

  • Ortho coupling (³JHH): Coupling between adjacent protons. Typically in the range of 6-10 Hz.[16][17][18]

  • Meta coupling (⁴JHH): Coupling between protons separated by three bonds. This is smaller, usually 1-3 Hz.[16][18][19]

  • Para coupling (⁵JHH): Coupling between protons separated by four bonds. This is often very small (0-1 Hz) and may not be resolved, sometimes leading to peak broadening.[16]

These values can be used to distinguish between different isomers.[16] For instance, a para-disubstituted ring often shows two distinct doublets in a symmetrical pattern.[4][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the interpretation of your NMR spectra.

Problem 1: My aromatic signals are broad and poorly resolved.

Broad peaks in the aromatic region can obscure coupling information and make interpretation difficult.

Possible Causes & Solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks for all signals in the spectrum.[20][21]

    • Solution: Re-shim the spectrometer. Modern instruments have automated shimming routines that are highly effective.[20]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[20][21]

    • Solution: Prepare a more dilute sample. For small molecules, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is usually sufficient.[20]

  • Undissolved Material: The presence of solid particles will disrupt the magnetic field homogeneity.[22]

    • Solution: Ensure your sample is fully dissolved.[23] If necessary, gently warm or sonicate the sample. Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube.[23][24]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[21][22]

    • Solution: Purify your sample to remove any metal contaminants. Ensure you are using clean glassware and high-purity solvents.

  • Chemical Exchange: If a proton is exchanging between different chemical environments at a rate comparable to the NMR timescale, its signal will be broadened.[20][25]

    • Solution: Run the experiment at different temperatures (Variable Temperature NMR). Lowering the temperature may slow the exchange enough to see sharp signals for each species, while increasing the temperature may cause a single, sharp, averaged signal to appear.[21]

Problem 2: The splitting patterns in the aromatic region are complex and don't follow the n+1 rule (Second-Order Effects).

When the chemical shift difference (Δν in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down. This is known as a second-order effect, leading to complex and often misleading splitting patterns.[26]

When to Suspect Second-Order Effects:

  • The ratio Δν/J is less than ~5.[26]

  • Multiplets are not symmetric. The "inner" peaks of coupled multiplets become more intense, and the "outer" peaks become less intense (this is known as the "roof effect").[26]

  • The spacing between the lines in a multiplet is not equal to the coupling constant.

Solutions:

  • Increase the Spectrometer's Magnetic Field Strength: This is the most effective solution. Increasing the field strength (e.g., from 300 MHz to 600 MHz) increases the chemical shift difference (Δν) in Hz, while the coupling constant (J) remains the same.[26] This increases the Δν/J ratio, simplifying the spectrum and making it more "first-order."[26]

  • Use Simulation Software: NMR simulation programs can accurately model second-order spectra. By inputting estimated chemical shifts and coupling constants, you can compare the simulated spectrum to your experimental data to confirm assignments and extract the correct parameters.

Problem 3: I can't assign the signals because they are all overlapping.

Severe signal overlap is a common issue in polysubstituted aromatic compounds where multiple protons have very similar chemical environments.

Solutions:

  • Change the Solvent: Different deuterated solvents can induce small changes in the chemical shifts of your protons (known as solvent-induced shifts), which may be enough to resolve overlapping signals.

  • Use a Lanthanide Shift Reagent (LSR): These are paramagnetic complexes that can be added to the NMR sample. They coordinate to functional groups in the molecule and induce large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the LSR, which can help to spread out crowded regions of the spectrum.

  • Utilize 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap and elucidating complex structures.[3][27][28]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[27][28] It is excellent for identifying adjacent protons in a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[27][28]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[27][28][29] It is invaluable for connecting different fragments of a molecule.

Advanced Techniques: A 2D NMR Workflow

When 1D ¹H NMR is insufficient, a combination of 2D experiments can often solve the structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation cluster_assign Structure Assembly start Acquire 1D ¹H and ¹³C Spectra analyze_1d Initial Analysis: - Number of signals - Integration - Chemical shifts start->analyze_1d cosy Run COSY (¹H-¹H Connectivity) analyze_1d->cosy Complex/Overlapping Signals hsqc Run HSQC (Direct ¹H-¹³C) analyze_1d->hsqc hmbc Run HMBC (Long-range ¹H-¹³C) analyze_1d->hmbc assign_h Assign ¹H Spin Systems (using COSY) cosy->assign_h assign_c Assign Carbons (using HSQC) hsqc->assign_c connect Connect Fragments (using HMBC) hmbc->connect assign_c->connect structure Propose Structure connect->structure

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

High-quality data starts with proper sample preparation.[22][24]

Materials:

  • High-purity sample (5-25 mg for ¹H NMR).[23]

  • High-quality 5 mm NMR tube.[30]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[30]

  • Pasteur pipette and Kimwipe or glass wool.

  • Vial and cap.

Procedure:

  • Weigh Sample: Accurately weigh 5-25 mg of your purified, dry sample into a clean vial.[23]

  • Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[24][30]

  • Dissolve: Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used. A homogenous solution is critical for good shimming.[23]

  • Filter: Take a Pasteur pipette and place a small plug of Kimwipe or glass wool in the neck. Use this to filter the solution directly into the NMR tube. This removes any particulate matter.[24]

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top with a marker; do not use tape or paper labels as they can affect the tube's spinning.[24][30]

  • Insert: Carefully place the NMR tube into a spinner turbine and adjust the depth using the depth gauge before inserting it into the spectrometer.[24]

Data Summary Tables

Table 1: Typical ¹H Chemical Shift Ranges for Aromatic Protons
Proton TypeChemical Shift (δ, ppm)Notes
Benzene~7.3All six protons are equivalent, resulting in a single peak.[8][31]
Protons on electron-rich rings (EDG)6.5 - 7.5Signals are shifted upfield. Ortho and para protons are most affected.[12]
Protons on electron-poor rings (EWG)7.5 - 8.5Signals are shifted downfield. Ortho and para protons are most affected.[12]
Table 2: Typical Coupling Constants (J) in Aromatic Systems
Coupling TypeNumber of BondsTypical Range (Hz)
Ortho36 - 10
Meta41 - 3
Para50 - 1

Data compiled from various sources.[16][17][18]

Visualizing Aromatic Coupling

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • How electron donation and withdrawal change chemical shifts. (n.d.). Al-Muthanna University. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Notre Dame. Retrieved from [Link]

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Second order - NMR Spectroscopy. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Spectroscopy Practice Problems. (2020, December 3). Chemistry Steps. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. (2017, July 21). Royal Society of Chemistry. Retrieved from [Link]

  • NMR Spectroscopy. (2021, December 14). ChemTalk. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). PolyPeptide Group. Retrieved from [Link]

  • Aromatic Hydrogens and Electron Withdrawing Groups. (n.d.). AK Lectures. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. Retrieved from [Link]

  • How does 2D NMR help to elucidate chemical structure? (2021, June 10). ResearchGate. Retrieved from [Link]

  • NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Second-order NMR spectra at high field of common organic functional groups. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. (2024, March 6). PubMed. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). PubMed. Retrieved from [Link]

  • about electron withdrawing/donating groups and NMR. (2006, August 16). Student Doctor Network. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry. (n.d.). Wiley. Retrieved from [Link]

  • Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • nmr spectroscopy - 1H NMR Broad peaks. (2015, March 7). Chemistry Stack Exchange. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. (n.d.). Modgraph. Retrieved from [Link]

  • A Level Organic Chemistry – NMR Spectroscopy. (2022, May 6). A-Level Chemistry. Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]

  • benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (2025, December 5). Doc Brown's Chemistry. Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]

  • 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. (2023, January 29). YouTube. Retrieved from [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • NMR Problems. (n.d.). University of Calgary. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of California, San Diego. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). University of Illinois. Retrieved from [Link]

  • Second order effects in 1H NMR, analysis and examples of second order spectra. (2019, April 9). YouTube. Retrieved from [Link]

  • 15 NMR Patterns Every Student MUST Know!. (2025, November 29). YouTube. Retrieved from [Link]

  • Video Notes LC Troubleshooting Series Peak Broadening. (n.d.). Agilent. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing 5-Methoxy-3-(3-methoxyphenyl)benzoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals struggling with the aqueous solubility of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid in in vitro biological assays.

As a highly lipophilic biphenyl derivative containing a carboxylic acid moiety, this compound presents unique physicochemical challenges. This guide synthesizes thermodynamic principles, solvent dynamics, and field-proven methodologies to ensure your compound remains in solution without compromising cellular integrity.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: My compound is completely clear in a 100% DMSO stock, but it immediately forms a cloudy precipitate when added to my cell culture media. Why is this happening, and how do I fix it? The Causality: This phenomenon is driven by two distinct mechanisms: "solvent shock" and divalent cation complexation.

  • Solvent Shock: When a highly concentrated DMSO stock is introduced rapidly into an aqueous environment, the DMSO diffuses into the water faster than the hydrophobic biphenyl core of the molecule can be solvated by the aqueous phase, causing rapid desolvation and precipitation[1].

  • Salt Precipitation: The carboxylic acid group on 5-Methoxy-3-(3-methoxyphenyl)benzoic acid has a pKa of ~4.5. At a physiological pH of 7.4, it is ionized (carboxylate). While ionization generally aids solubility, cell culture media is rich in divalent cations (Ca²⁺ and Mg²⁺). These cations can react with the lipophilic carboxylate to form highly insoluble calcium or magnesium salts that crash out of solution. The Fix: Never add stock solutions directly to cells. Use a stepwise, dropwise dilution method into pre-warmed, serum-containing media (where serum albumin can bind and stabilize the lipophilic core)[1].

Q2: What is the maximum concentration of DMSO I can use to force this compound into solution without ruining my assay? The Causality: While increasing DMSO improves the thermodynamic solubility of lipophilic carboxylic acids, DMSO is a biologically active solvent. It alters cell membrane permeability, induces oxidative stress, and at higher concentrations, causes severe cytotoxicity and genotoxicity (reducing the mitotic index)[2]. The Fix: The strict standard limit for cell-based assays is ≤0.1% (v/v) [2]. While some robust immortalized cancer lines (e.g., HeLa) may tolerate up to 0.5%[3], this must be empirically validated using a vehicle control. If 0.1% DMSO is insufficient to reach your target concentration, you must abandon DMSO-only approaches and utilize complexation strategies (See Q3).

Q3: I cannot achieve my required assay concentration (e.g., 50 µM) using the 0.1% DMSO limit. What is the most scientifically sound alternative? The Causality: When the required concentration exceeds the aqueous thermodynamic solubility limit, you must alter the physical microenvironment of the molecule. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic cavity[4]. It forms a non-covalent host-guest inclusion complex with the hydrophobic biphenyl core of your compound. This effectively shields the lipophilic rings from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility[5]. The Fix: Formulate an HP-β-CD inclusion complex prior to media introduction (See Protocol 2).

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: Stepwise DMSO-Media Dilution Workflow

Use this protocol if your target assay concentration is low (<10 µM) and can be achieved within the 0.1% DMSO limit.

  • Master Stock Preparation: Dissolve the compound in sterile, anhydrous DMSO to create a 10 mM Master Stock. Vortex for 30 seconds until optically clear.

  • Media Pre-Warming: Warm complete cell culture media (containing 10% FBS) to 37°C. Causality: Serum proteins like albumin act as natural solubility enhancers, and higher temperatures increase thermodynamic solubility limits[1].

  • Intermediate Dilution (The Critical Step): Add 1 µL of the 10 mM Master Stock dropwise into 99 µL of the pre-warmed media while vortexing continuously. This creates a 100 µM intermediate at 1% DMSO. Causality: Dropwise addition prevents localized solvent shock.

  • Final Dilution: Dilute the intermediate 1:10 in pre-warmed media to achieve a final working concentration of 10 µM at 0.1% DMSO.

  • Self-Validation Step (Microscopic QC): Before applying to cells, transfer 100 µL of the final working solution to a clear 96-well plate. Observe under a phase-contrast microscope at 20x magnification.

    • Pass: Solution is completely clear; no micro-crystals or oily droplets.

    • Fail: Visible particulate matter. Action: Discard and proceed to Protocol 2.

SolventShock A 100% DMSO Stock (Highly Soluble) B Direct Addition to Media (Solvent Shock) A->B Incorrect C Dropwise + Pre-warmed Media (Gradual Dispersion) A->C Correct D Rapid Desolvation & Precipitation B->D E Stable Solvation (Assay Ready) C->E

Caption: Workflow comparing correct and incorrect DMSO dilution methods to prevent solvent shock.

Protocol 2: HP-β-CD Inclusion Complex Preparation (Lyophilization Method)

Use this protocol for high-concentration assays (>10 µM) to bypass DMSO toxicity entirely.

  • Molar Ratio Calculation: Calculate a 1:2 molar ratio of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid to HP-β-CD.

  • Co-Dissolution: Dissolve both the compound and HP-β-CD in a tertiary butyl alcohol (TBA) and water mixture (1:1 v/v). Causality: TBA is an excellent co-solvent for both hydrophobic drugs and cyclodextrins, facilitating intimate molecular mixing[4].

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates[4].

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize (freeze-dry) for 48 hours to remove the TBA/water. The result is a porous, highly soluble powder complex[4].

  • Self-Validation Step (Phase Solubility Check): Reconstitute a small aliquot of the powder in pure PBS (pH 7.4). Measure the UV absorbance of the supernatant after centrifugation.

    • Pass: The calculated concentration matches the theoretical yield, proving the complex is fully water-soluble.

    • Fail: A pellet forms upon centrifugation, indicating incomplete complexation.

Cyclodextrin Drug Lipophilic Compound (Biphenyl Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest

Caption: Mechanism of host-guest inclusion complex formation using HP-β-CD to shield lipophilic cores.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Solubility Troubleshooting Matrix

Visual ObservationMechanistic CauseRemedial Action
Immediate cloudy precipitation upon adding to media.Solvent Shock: Rapid DMSO diffusion leaves the hydrophobic compound unsolvated[1].Use the stepwise, dropwise dilution method (Protocol 1). Pre-warm media to 37°C.
Fine, sand-like crystals forming after 24 hours in the incubator.Calcium Salt Formation: Carboxylate group reacts with Ca²⁺/Mg²⁺ in the media.Switch to an HP-β-CD inclusion complex to sterically hinder cation interaction[5].
Media turns yellow; cell viability drops across all wells (including vehicle).DMSO Toxicity: Final DMSO concentration exceeds cellular tolerance limits[2].Reduce final DMSO to ≤0.1% v/v. Ensure vehicle control matches exact solvent concentration.
Compound precipitates only in serum-free media.Lack of Protein Binding: Absence of albumin removes a critical hydrophobic carrier[1].If serum-free conditions are mandatory, use cyclodextrins or lipid-based nanocarriers.

Table 2: Recommended Solvent Systems and Toxicity Limits

Solvent SystemMax Final Conc. (v/v)Cell Line SuitabilityNotes
100% DMSO0.1% (Standard)All cell lines (Primary & Immortalized)Exceeding 0.1% risks genotoxicity and altered membrane dynamics[2].
100% DMSO0.5% (Absolute Max)Robust immortalized lines (e.g., HeLa, HEK293)Requires strict vehicle control validation[3].
HP-β-CD ComplexN/A (Aqueous)All cell linesBest for high-concentration dosing. Highly biocompatible[5].

References

  • Taylor & Francis. (2025). Genotoxicity of pure compounds and commercial formulations of the maize herbicides mesotrione and s-metolachlor in Vicia faba L (Assessment of DMSO toxicity limits). Taylor & Francis Online. Available at:[Link]

  • ResearchGate. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. Available at: [Link]

  • Dovepress. (2018). The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dove Medical Press. Available at:[Link]

Sources

Section 1: Frequently Asked Questions (FAQs) on Stability Issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Formulation and Analytical Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind the instability of benzoic acid derivatives in solution, equipping you with field-proven, self-validating strategies to secure the integrity of your experimental workflows.

Q1: Why is my acetylsalicylic acid (ASA) degrading so rapidly in aqueous buffers, even at room temperature? The Causality: Acetylsalicylic acid (Aspirin) is a hydrolabile ester. In aqueous solutions, it undergoes rapid hydrolysis to form salicylic acid and acetic acid. This degradation follows pseudo-first-order kinetics and is highly sensitive to the medium's acidity. The principal mechanism is an acid-base catalyzed nucleophilic attack on the acyl ester by hydronium (


) or hydroxide (

) ions. Because the activation energy for this degradation is extremely low (calculated at approximately 7.48 kcal/mol), the thermodynamic barrier is easily overcome even at 21°C[1]. The Solution: Water must be eliminated or significantly reduced in the formulation. Transition to pharmaceutically acceptable non-aqueous organic solvents, such as propylene glycol, polyethylene glycol, or diethylene glycol monoethyl ether, to arrest the hydrolysis pathway[1].

Q2: During UV exposure studies, my p-aminobenzoic acid (PABA) solutions lose active concentration. How can I prevent this photodegradation? The Causality: PABA is highly susceptible to photochemical modification upon UV exposure, primarily involving the excitation and subsequent degradation of its amino group. This not only reduces the active concentration but also generates potentially harmful photoproducts[2]. The Solution: You must alter the microenvironment of the molecule to facilitate non-destructive energy dissipation. This can be achieved via two validated routes:

  • Electrostatic Complexation: Form a complex with a polyanionic polysaccharide like sodium alginate. The electrostatic interaction between the dissociated PABA amino group and alginate carboxylic groups stabilizes the molecule without compromising its UV absorbance capacity[2].

  • Antioxidant Addition: Introduce reduced glutathione (GSH) into the solution. GSH acts as a sacrificial electron donor and radical scavenger, demonstrating the highest photostabilizing effect among common additives[3].

Q3: I am observing unexpected phenol formation during the high-temperature sterilization of hydroxybenzoic acids. What is the mechanism? The Causality: You are observing thermal decarboxylation. While unsubstituted benzoic acid is highly stable in aqueous solutions up to 300°C, the addition of electron-donating hydroxyl (-OH) groups drastically lowers its thermal stability[4]. In high-temperature water (e.g., subcritical conditions >150°C), OH-substituted benzoic acids (like salicylic acid or gallic acid) undergo rapid decarboxylation to form their corresponding phenols[4]. The -OH substituent alters the electron density of the aromatic ring, lowering the activation energy required to break the C-C bond and release


[5].
The Solution:  Sterilization of hydroxybenzoic acid derivatives cannot be performed via standard thermal autoclaving. You must utilize sterile filtration (0.22 µm) for these solutions to prevent thermal degradation.

Section 2: Mechanistic Workflows & Troubleshooting Logic

To effectively diagnose and resolve stability issues, it is critical to understand the primary degradation pathways.

G BA Benzoic Acid Derivatives Hydro Hydrolysis (e.g., Aspirin) BA->Hydro Aqueous Solutions (pH Extremes) Photo Photolysis (e.g., PABA) BA->Photo UV Exposure Decarb Decarboxylation (e.g., Salicylic Acid) BA->Decarb High Temp (>150°C) HydroProd Salicylic Acid + Acetic Acid Hydro->HydroProd PhotoProd Photoproducts (Amino Mod.) Photo->PhotoProd DecarbProd Phenols + CO2 Decarb->DecarbProd

Primary degradation pathways of benzoic acid derivatives in solution.

G Start Identify Degradation in Solution CheckpH Is the solvent aqueous and pH < 4 or > 8? Start->CheckpH HydroFix Transition to Non-Aqueous Solvent (e.g., Propylene Glycol) CheckpH->HydroFix Yes CheckUV Is the sample exposed to UV/Light? CheckpH->CheckUV No PhotoFix Add Alginate/GSH Use Amber Vials CheckUV->PhotoFix Yes CheckTemp Is processing temp > 150°C? CheckUV->CheckTemp No TempFix Use Sterile Filtration Avoid Autoclaving CheckTemp->TempFix Yes

Decision tree for troubleshooting benzoic acid derivative instability.

Section 3: Quantitative Data Summaries

The following tables synthesize critical thermodynamic and kinetic data to guide your formulation parameters.

Table 1: Kinetic Parameters of Acetylsalicylic Acid (ASA) Hydrolysis

ParameterValue / ObservationClinical/Formulation Implication
Activation Energy (

)
7.48 kcal/molExtremely low barrier; degradation occurs rapidly even at 21°C[1].
pH Stability Profile Most stable near pH 3.0Hydrolysis is catalyzed by both

and

ions.
Predominant Pathway Hydroxide ion-catalyzedASA is highly unstable in basic media (pH > 7).
Optimal Solvents Propylene glycol, PEGWater must be excluded to ensure extended shelf life[1].

Table 2: Thermal Stability Limits of Benzoic Acid Derivatives in Aqueous Media

CompoundSubstituentTemp for Mild DegradationTemp for Complete DegradationPrimary Degradant
Benzoic Acid None> 300°C> 350°CBenzene[4]
Salicylic Acid ortho-OH~ 150°C250°CPhenol[4]
Syringic Acid -OH, -OCH3~ 150°C250°CSyringol[4]
Anthranilic Acid ortho-NH2~ 150°C250°CAniline[4]

Section 4: Self-Validating Experimental Protocols

A robust analytical method must prove its own accuracy. The following protocols incorporate built-in mass-balance checks to ensure data integrity.

Protocol 1: Kinetic Evaluation of Ester Hydrolysis (Aspirin Model)

Purpose: To quantify degradation rates and validate solvent stabilization.

  • Preparation: Prepare a 1.0 mg/mL solution of ASA in the test solvent (e.g., aqueous citrate buffer vs. 50% propylene glycol).

  • Incubation: Aliquot the solution into sealed, temperature-controlled vials at 21°C, 37°C, and 60°C.

  • Sampling: Extract 1.0 mL aliquots at

    
     hours. Immediately quench the reaction by dropping the temperature to 4°C.
    
  • Quantification: Analyze via UHPLC-UV (230 nm) using a C18 column. Quantify both the remaining ASA and the formed Salicylic Acid (SA).

  • Self-Validation Step (Mass Balance): Calculate the molar concentration of ASA lost (

    
    ) and SA gained (
    
    
    
    ).
    • Validation Rule:

      
       must equal 
      
      
      
      . If the variance exceeds 5%, a secondary degradation pathway (e.g., oxidation) or analytical loss (e.g., precipitation) is occurring, invalidating the first-order kinetic assumption.
Protocol 2: Photostabilization via Alginate Complexation (PABA Model)

Purpose: To formulate a UV-stable PABA solution.

  • Polymer Hydration: Dissolve sodium alginate (1% w/v) in deionized water under continuous stirring until fully hydrated. Adjust pH to 3.5 using 0.1 M HCl.

  • Active Addition: Slowly add PABA to the alginate solution to achieve a final concentration of 0.5% w/v.

  • Complexation Verification: Measure the rheological viscosity of the solution. A lack of significant viscosity change at pH 3.5 confirms that electrostatic interaction (complexation) has occurred between the dissociated PABA amino group and the alginate carboxylic groups, rather than mere physical entanglement[2].

  • Irradiation: Expose the complexed solution and a control (PABA in water) to a UV sunlamp (27 J/cm²).

  • Self-Validation Step (Difference Spectrophotometry): Record the UV absorbance spectra of both solutions pre- and post-irradiation. The complexed solution must demonstrate a higher total UV absorbance capacity while maintaining a photodecomposition rate equal to or lower than the control[2].

Section 5: References

  • Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures. DergiPark.[Link]

  • Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis. SciRP.[Link]

  • PABA-ALGINATE COMPLEX AS SUNSCREEN AGENT. SciSpace. [Link]

  • Effect of Certain Additives on Photodegradation of Tetracycline Hydrochloride Solutions. PDA. [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

  • Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. ACS Publications.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid .

The most robust route to this biphenyl architecture is the Suzuki-Miyaura cross-coupling (SMC) of 3-bromo-5-methoxybenzoic acid with (3-methoxyphenyl)boronic acid[1]. While SMC is the workhorse of pharmaceutical C-C bond formation[2], scaling from the bench to the pilot plant introduces complex challenges involving multiphasic mass transfer, catalyst stability, and stringent ICH guidelines for heavy metal impurities[3].

Below, you will find our field-validated scale-up protocol, a process workflow diagram, and a comprehensive Troubleshooting & FAQ section addressing the most critical failure modes.

Part 1: Core Scale-Up Workflow (Self-Validating Protocol)

To ensure high yield and regulatory compliance, this protocol leverages an acid-base extraction strategy . Because the target molecule contains a carboxylic acid, it remains water-soluble as a potassium salt during the basic reaction, allowing us to purge lipophilic impurities and bulk palladium before the final extraction[4].

Step-by-Step Methodology (10 kg Scale)

1. Degassing & Reaction Initiation

  • Charge: Reactor with 3-bromo-5-methoxybenzoic acid (1.0 eq, 10.0 kg), (3-methoxyphenyl)boronic acid (1.05 eq, 6.9 kg), and Toluene (100 L).

  • Base Addition: Add 2M aqueous K₂CO₃ (2.5 eq).

  • Degassing (Critical): Sparge the biphasic mixture with subsurface N₂ for 45 minutes. Self-Validation: Monitor dissolved oxygen (DO) levels; do not proceed until DO is < 0.5 ppm. Oxygen ingress rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the reaction[3].

  • Catalyst Addition: Charge Pd(dppf)Cl₂ (0.5 mol%).

2. Thermal Processing

  • Heat the reactor jacket to maintain an internal temperature of 85°C ± 2°C.

  • Stir vigorously (baffle-assisted) for 6–8 hours.

  • Self-Validation: Sample the aqueous phase and analyze via HPLC. The reaction is deemed complete when the aryl bromide is < 1.0% AUC.

3. Phase Separation & Base Extraction

  • Cool the mixture to 40°C. Halt agitation and allow phases to settle for 30 minutes.

  • Phase Split: The target product is currently the water-soluble potassium carboxylate salt. Keep the bottom aqueous layer. Discard the upper Toluene layer (this purges unreacted boronic acid, homocoupled byproducts, and ~60% of the palladium).

  • Wash: Wash the aqueous layer with Methyl tert-butyl ether (MTBE, 30 L) to remove residual lipophilic organics. Discard the MTBE layer.

4. Acidification & Product Extraction

  • Cool the aqueous layer to 10°C.

  • Slowly dose 6M HCl until the pH reaches 2.0. Self-Validation: Verify pH using a calibrated probe. Failure to fully protonate the carboxylate will result in severe yield loss.

  • Extract the newly precipitated free acid into 2-Methyltetrahydrofuran (2-MeTHF, 80 L). Separate and retain the organic layer.

5. Palladium Scavenging

  • Charge the 2-MeTHF layer with Biotage® MP-TMT resin (macroporous polystyrene-bound trimercaptotriazine) at 5 equivalents relative to the initial Pd charge[5].

  • Agitate at 40°C for 12 hours. Filter the mixture through a Celite pad to remove the resin.

6. Crystallization

  • Concentrate the 2-MeTHF solution under vacuum to 3 volumes.

  • Slowly add Heptane (10 volumes) as an anti-solvent at 50°C, then cool to 5°C at a rate of 10°C/hour to induce crystallization. Filter and dry the API intermediate.

Part 2: Process Chemistry Workflow Diagram

The following diagram maps the logical flow of materials, highlighting the phase locations of the target molecule at each step.

G Start Raw Materials 3-Bromo-5-methoxybenzoic acid + (3-Methoxyphenyl)boronic acid Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 (aq) Toluene, 85°C, 6-8 hrs Start->Reaction PhaseSep1 Base Extraction (40°C) Keep Aqueous Layer (Product Salt) Discard Toluene Layer Reaction->PhaseSep1 Acidify Acidification & Extraction Dose HCl to pH 2 Extract into 2-MeTHF PhaseSep1->Acidify Scavenge Palladium Scavenging Add MP-TMT Resin to 2-MeTHF Stir 12h, Filter Acidify->Scavenge Crystallize Crystallization Concentrate & Add Heptane Cool to 5°C Scavenge->Crystallize Product Pure API Intermediate 5-Methoxy-3-(3-methoxyphenyl)benzoic acid Pd < 10 ppm Crystallize->Product

Workflow for the scalable Suzuki-Miyaura synthesis and purification of the target biphenyl acid.

Part 3: Troubleshooting & FAQs

Q1: The reaction is stalling at 80% conversion, but the catalyst is still active. What is the root cause?

A: In biphasic Suzuki couplings, stalling is rarely a catalyst deactivation issue if degassing was performed correctly. It is almost always a mass transfer limitation . As the reaction progresses, the consumption of K₂CO₃ and the generation of KBr alters the ionic strength of the aqueous layer, which can cause the organic and aqueous phases to coalesce poorly.

  • Actionable Fix: Increase the agitation speed (ensure the impeller is creating a deep vortex) or add 5-10% v/v Ethanol to the Toluene phase. Ethanol acts as a phase-transfer agent, increasing the solubility of the boronic acid in the aqueous boundary layer where transmetalation occurs[2].

Q2: We are detecting high levels of 3-methoxybenzene (the protodeboronation byproduct). How do we prevent this?

A: Protodeboronation is the base-catalyzed hydrolysis of the C-B bond, which outcompetes the cross-coupling at elevated temperatures. (3-methoxyphenyl)boronic acid is particularly susceptible if the base is too strong or the heating is too prolonged.

  • Actionable Fix: Do not use NaOH or KOH. Stick to milder bases like K₂CO₃ or K₃PO₄. Furthermore, ensure you are not heating the reaction mixture before the catalyst is added. The catalyst must be present to immediately intercept the activated boronate complex. Maintain a slight excess (1.05 - 1.10 eq) of the boronic acid to compensate for minor degradation[4].

Q3: The biphasic workup (Toluene/Water) is forming a stubborn emulsion. How do I resolve this?

A: Emulsions in palladium-catalyzed reactions are typically caused by "Palladium Black" (precipitated Pd(0) nanoparticles) acting as a Pickering emulsifier at the liquid-liquid interface[6].

  • Actionable Fix: Do not attempt to separate the phases immediately. Cool the mixture to 40°C and filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) to remove the insoluble Pd nanoparticles. Once the solids are removed, the Toluene and aqueous layers will separate sharply within 15 minutes.

Q4: How do I efficiently remove residual Palladium to meet ICH guidelines (<10 ppm)?

A: Because 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is intended as a pharmaceutical intermediate, residual Pd must be strictly controlled[7]. While the acid-base extraction removes ~60% of the Pd, the remaining metal coordinates to the methoxy and carboxylate moieties of the product. You must use a targeted chemical scavenger[6].

  • Actionable Fix: Treat the final 2-MeTHF extract with a macroporous resin scavenger. We recommend Biotage® MP-TMT or SiliaMetS® Thiol . See the data table below for comparative performance.

Part 4: Quantitative Data - Palladium Scavenger Comparison

The following table summarizes the expected performance of various palladium scavenging techniques when applied to the 2-MeTHF product stream prior to crystallization. Data is based on an initial Pd concentration of ~1,500 ppm[5],[8],[9].

Scavenging AgentMechanism of ActionLoading RequiredTemp / TimeFinal Pd Level (ppm)ICH Compliant?
None (Control) Acid-Base Extraction onlyN/AN/A~1,500 ppm❌ No
Activated Carbon (C-941) Physical Adsorption100% w/w to API40°C / 12h~150 - 200 ppm❌ No
SiliaMetS® Thiol Covalent Chelation (Silica)4 equivalents40°C / 4h12 - 18 ppm⚠️ Borderline
Biotage® MP-TMT Covalent Chelation (Resin)5 equivalents40°C / 12h< 5 ppm ✅ Yes
N-Acetyl Cysteine (aq) Aqueous Wash0.2 equivalents85°C / 1h25 - 50 ppm❌ No

Note: MP-TMT (macroporous polystyrene-bound trimercaptotriazine) consistently outperforms simple thiols due to its tridentate binding affinity for both Pd(0) and Pd(II) species, preventing metal leaching during filtration[5].

References

  • Thakore, R. R. et al. "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction." ACS Organic Process Research & Development. Available at:[Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific Process Insights. Available at:[Link]

  • Magano, J. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Transition Metal-Catalyzed Couplings in Process Chemistry. Available at:[Link]

  • Blakemore, D. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry. Available at:[Link]

  • Biotage. "Biotage® MP-TMT - Palladium Scavenger Application Note." Biotage Resource Library. Available at:[Link]

  • Raman Life Sciences. "List of Organic Substances: 3-bromo-5-methoxybenzoic acid & 3-methoxyphenylboronic acid." Raman Life Catalog. Available at:[Link]

Sources

Validation & Comparative

Advanced HPLC Method Development for Purity Analysis of Benzoic Acid Derivatives: A Comparative Guide to Column Technologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by benzoic acid derivatives. These compounds—ranging from pharmaceutical active pharmaceutical ingredients (APIs) like repaglinide precursors to ubiquitous cosmetic preservatives like parabens—require rigorous purity analysis .

The primary hurdle in reversed-phase high-performance liquid chromatography (RP-HPLC) of these acidic molecules is their propensity for peak tailing and poor resolution. This is driven by secondary interactions between the polar carboxylic acid groups and residual silanols on the silica stationary phase, compounded by suboptimal mobile phase pH .

In this guide, we will objectively compare the performance of traditional Fully Porous Particle (FPP) columns against modern Superficially Porous Particle (SPP, or "core-shell") and Monolithic technologies. By understanding the mechanistic causality behind these chromatographic behaviors, we can engineer a self-validating method that guarantees scientific integrity and robust purity quantification.

The Causality of Column Morphology: FPP vs. SPP vs. Monoliths

When developing a purity method, the choice of stationary phase morphology dictates both analytical throughput and resolving power.

  • Fully Porous Particles (FPP - e.g., 3 µm or 5 µm C18): Historically the industry standard. However, FPPs suffer from mass transfer limitations. Analyte molecules must diffuse deep into the porous network and back out. This increases the C-term of the van Deemter equation, leading to severe band broadening at higher mobile phase velocities .

  • Superficially Porous Particles (SPP / Core-Shell - e.g., 2.6 µm C18): These particles feature a solid, non-porous silica core (e.g., 1.7 µm) surrounded by a thin porous shell (e.g., 0.45 µm). This architecture drastically shortens the diffusion path for benzoic acid derivatives. The result is highly efficient mass transfer that mimics sub-2 µm FPP performance but generates significantly lower backpressure, allowing for ultra-high peak capacities .

  • Monolithic Columns: Composed of a continuous piece of porous silica with a bimodal pore structure (macropores and mesopores). They offer exceptionally low backpressure and high matrix tolerance, though their absolute efficiency per unit time is generally lower than SPP columns .

Comparative Performance Data

To illustrate these differences, consider the separation of a standard mixture of benzoic acid derivatives (including benzoic acid, salicylic acid, and p-toluic acid) under identical gradient conditions.

Column TechnologyParticle SizeBackpressure (bar)Theoretical Plates (N)Peak Asymmetry (As)Resolution (Rs)
Traditional FPP C18 5.0 µm110~9,5001.451.8
Sub-2 µm FPP C18 1.8 µm380~22,0001.202.9
SPP Core-Shell C18 2.6 µm165~24,5001.053.4
Silica Monolith RP-18e N/A45~11,0001.302.1

Data synthesized from comparative column studies on benzoic acid and preservative separations , .

The Verdict: For purity analysis where resolving closely eluting structurally similar impurities is critical, SPP Core-Shell technology is the superior choice. It provides the highest peak capacity and sharpest peak shapes without requiring specialized Ultra-High Performance Liquid Chromatography (UHPLC) instrumentation capable of handling >400 bar pressures.

Mechanistic Optimization: The Role of pH

Benzoic acid has a pKa of approximately 4.2. If the mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between its ionized (benzoate) and non-ionized (benzoic acid) forms. This dual-state existence causes severe peak broadening and split peaks .

To enforce a self-validating system, the protocol must lock the analyte into a single state. By buffering the mobile phase to a pH of 2.0–2.5 (at least 1.5 units below the pKa), we fully protonate the carboxylic acid. This maximizes hydrophobic retention on the C18 phase. Furthermore, residual surface silanols (Si-OH) on the silica matrix have a pKa of ~3.5. At pH 2.0, these silanols are also fully protonated (neutralized), completely suppressing unwanted secondary ionic interactions that cause peak tailing.

pH_Logic pH_eval Evaluate Mobile Phase pH Target Analyte pKa ~4.2 pH_high pH > 4.2 (e.g., pH 6.0) Analyte Ionized (Hydrophilic) pH_eval->pH_high pH_low pH < 2.5 (e.g., pH 2.0) Analyte Protonated (Hydrophobic) pH_eval->pH_low tailing Secondary Silanol Interactions Peak Tailing & Broadening pH_high->tailing sharp Optimal C18 Retention Sharp, Symmetrical Peaks pH_low->sharp

Caption: Logical relationship between mobile phase pH and peak symmetry for benzoic acids.

Self-Validating Experimental Protocol

The following step-by-step methodology utilizes an SPP Core-Shell C18 column for the purity analysis of benzoic acid derivatives. The protocol includes built-in System Suitability Testing (SST) to ensure the method validates its own performance before sample analysis begins .

Step 1: Reagent and Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. (Causality Check: TFA acts as an ion-pairing agent and lowers the pH to ~2.1, ensuring full protonation of the benzoic acid derivatives and surface silanols).

  • Organic Phase (B): Prepare 0.1% TFA in HPLC-grade Acetonitrile.

  • Degas both mobile phases via ultrasonication for 10 minutes to prevent micro-bubble formation in the pump, which causes baseline noise and retention time shifting.

Step 2: Chromatographic Conditions Setup
  • Column: SPP Core-Shell C18 (e.g., 2.6 µm, 100 × 4.6 mm) .

  • Flow Rate: 1.2 mL/min (Leveraging the flat C-term of the core-shell van Deemter curve to increase speed without losing efficiency).

  • Column Temperature: 30 °C (Stabilizes retention times and reduces mobile phase viscosity).

  • Detection: UV at 230 nm and 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% to 60% B

    • 10.0 - 12.0 min: 60% to 90% B

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

Step 3: Sample Preparation
  • Accurately weigh 10 mg of the benzoic acid derivative sample.

  • Dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent. (Causality Check: Matching the initial gradient strength prevents solvent-induced peak fronting and sample breakthrough).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC auto-sampler vial.

Step 4: System Suitability Testing (SST) - The Self-Validating Step

Before injecting unknown samples, inject a known standard mixture (e.g., Benzoic acid and p-Toluic acid, 10 µg/mL). The system is only deemed "valid" and ready for purity analysis if it meets the following criteria:

  • Resolution (Rs): > 2.0 between all adjacent peaks.

  • Tailing Factor (Tf): < 1.5 for the benzoic acid peak (confirms adequate silanol suppression).

  • RSD of Retention Time: < 1.0% over 5 replicate injections.

G Start Define Analyte Properties (pKa, LogP, Solubility) ColSelect Select Column Technology (SPP Core-Shell C18) Start->ColSelect PhaseOpt Mobile Phase Optimization (0.1% TFA, pH ~2.1) ColSelect->PhaseOpt GradOpt Gradient & Flow Rate (Optimize for Resolution) PhaseOpt->GradOpt SST System Suitability Testing (Tf < 1.5, Rs > 2.0) GradOpt->SST Valid Execute Purity Analysis (Quantify Impurities) SST->Valid

Caption: HPLC method development and validation workflow for acidic compounds.

Conclusion

For the purity analysis of benzoic acid derivatives, migrating from traditional FPP to SPP Core-Shell technology provides a profound upgrade in resolving power and sensitivity. By strictly controlling the mobile phase pH to suppress ionization and utilizing a self-validating SST protocol, analytical scientists can guarantee the precise quantification of active ingredients and their related impurities.

References

  • Improved Analysis of Preservatives in Cosmetics Using a Unique C18 Core-Shell Phase. Chromatography Online.[Link]

  • Exploring stationary phase morphologies as pathways to greener and faster LC for analyzing sofosbuvir and ledipasvir. PMC (National Institutes of Health). [Link]

Comparative analysis of different synthetic routes to biphenyl carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Biphenyl carboxylic acids are privileged scaffolds in medicinal chemistry and materials science. They form the structural core of several FDA-approved non-steroidal anti-inflammatory drugs (NSAIDs) such as Diflunisal and Fenbufen, and serve as critical rigid linkers in the synthesis of metal-organic frameworks (MOFs). As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, scalability, regioselectivity, and downstream purification requirements.

This guide provides an objective, data-driven comparison of the three primary synthetic strategies for constructing biphenyl carboxylic acids: Suzuki-Miyaura Cross-Coupling , Direct C-H Arylation , and Grignard-Mediated Coupling .

The Industry Standard: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction remains the workhorse for biaryl synthesis due to its broad functional group tolerance and mild conditions. For pharmaceutical applications, managing residual heavy metals is a primary concern. While homogeneous catalysts like


 are common 1, transitioning to heterogeneous catalysts like Pd/C allows for multikilogram-scale synthesis while keeping palladium residues below 6 ppm 2. Alternatively, novel phosphine-free Pd-diamine complexes can achieve up to 93% yield in a single step without requiring a glovebox 3.
Mechanistic Causality

The reaction relies on a


 catalytic cycle. The choice of base (e.g., 

or

) is critical as it activates the arylboronic acid by forming a reactive boronate complex, which facilitates the rate-determining transmetalation step.

G A Aryl Halide + Pd(0) Catalyst B Oxidative Addition [Pd(II) Intermediate] A->B Base C Transmetalation (+ Arylboronic Acid) B->C Boronic Acid D Reductive Elimination [Product Release] C->D D->A Regenerate Pd(0) E Biphenyl Carboxylic Acid D->E

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Pd/C-Mediated Suzuki Coupling

This protocol is optimized for low-palladium residue API synthesis.

  • Reaction Setup: Charge a reactor with 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and 5% Pd/C (1.18 mol%).

  • Solvent & Base Addition: Add a 1:1 mixture of Methanol and Water. Introduce

    
     (1.5 eq) to the suspension.
    
  • Coupling: Heat the mixture to reflux (~65°C) under a nitrogen atmosphere for 4–6 hours. Monitor the disappearance of the starting halide via HPLC.

  • Catalyst Removal: Filter the hot reaction mixture through a pad of Celite (pre-packed with water) at 60°C to remove the Pd/C catalyst. Wash the bed with warm water.

  • Precipitation: Cool the filtrate to 20–25°C. Slowly acidify to pH 2 using concentrated HCl over 1 hour to precipitate the product.

  • Isolation: Filter the resulting white suspension, wash the solid cake with water, and dry in vacuo at 45°C to yield the biphenyl carboxylic acid.

The Atom-Economical Frontier: Direct C-H Arylation

While Suzuki coupling is reliable, it requires pre-functionalized boronic acids, which generates stoichiometric boron waste. Direct C-H arylation circumvents this by utilizing the native carboxylic acid as a directing group to regioselectively activate the ortho-C-H bond using Ruthenium or Palladium catalysts 4.

Mechanistic Causality

Using


, the carboxylic acid coordinates to the Ru(II) center, directing the metal to insert into the adjacent C-H bond (forming a ruthenacycle). The choice of 

over

is a deliberate experimental choice here; the larger cesium cation disrupts hydrogen-bonded dimers of the benzoic acid, suppressing unwanted self-dimerization side reactions 4.

G N1 Benzoic Acid (Directing Group) N2 Coordination to Ru(II) N1->N2 N3 ortho-C-H Activation (Ruthenacycle) N2->N3 Base / Heat N4 Oxidative Addition (Aryl Halide) N3->N4 N5 Reductive Elimination N4->N5 N5->N2 Catalyst Turnover N6 ortho-Aryl Benzoic Acid N5->N6

Figure 2: Ruthenium-catalyzed ortho-C-H arylation directed by carboxylic acid.

Experimental Protocol: Ru-Catalyzed C-H Arylation
  • Preparation: In an oven-dried Schlenk tube, combine benzoic acid (1.0 eq), aryl halide (1.5 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous NMP (N-Methyl-2-pyrrolidone).

  • Reaction: Seal the tube and stir the mixture at 80–100°C for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and extract the organic layer with 1M aqueous NaOH. (The product moves to the aqueous layer as a sodium salt, leaving unreacted aryl halide in the organic layer).

  • Isolation: Carefully acidify the aqueous layer with 2M HCl to precipitate the ortho-arylated benzoic acid. Filter and recrystallize.

The Steric Solution: Grignard-Mediated Coupling & Saponification

When synthesizing highly sterically hindered ortho,ortho'-substituted biphenyls, standard transition-metal cross-coupling often fails due to sluggish oxidative addition or hindered transmetalation. In these edge cases, researchers utilize the Meyers oxazoline-mediated Grignard addition, followed by high-pressure saponification 5.

Mechanistic Causality

The carboxylic acid is first converted into a (2-methoxyphenyl)-2-oxazoline. The oxazoline acts as a rigid, electron-withdrawing directing group that facilitates nucleophilic aromatic substitution by the bulky Aryl-Grignard reagent. Because the oxazoline is highly stable, harsh conditions (hydrochloric acid under pressure at 120–160°C) are required to saponify the intermediate back to the free carboxylic acid 5.

G S1 Benzoic Acid Derivative S2 Oxazoline Protection (Directing Group) S1->S2 S3 Grignard Addition (Aryl-MgX) S2->S3 THF, 0°C S4 Acidic Saponification (HCl, Pressure) S3->S4 Isolation S5 Sterically Hindered Biphenyl Acid S4->S5 120°C, 3-6 bar

Figure 3: Workflow for Grignard-mediated coupling and subsequent high-pressure saponification.

Experimental Protocol: Grignard Coupling & Pressure Saponification
  • Grignard Addition: To a solution of the oxazoline-protected aryl compound in anhydrous THF at 0°C, add the Aryl-MgBr reagent (1.5 eq) dropwise. Stir at room temperature until displacement is complete.

  • Quench: Quench with saturated aqueous

    
     and extract the biphenyl-oxazoline intermediate into diethyl ether. Concentrate in vacuo.
    
  • Pressure Saponification: Transfer the intermediate to a pressure vessel. Add 3.5 eq of aqueous HCl and an immiscible organic solvent (e.g., toluene).

  • Hydrolysis: Seal the vessel and heat at 120–160°C under 3–6 bar of pressure for 12 hours.

  • Isolation: Cool the vessel, vent the pressure, and centrifuge/filter the precipitated sterically hindered biphenyl-2-carboxylic acid. Wash with water and dry.

Comparative Data Analysis

To aid in route selection, the quantitative performance and operational parameters of the three methodologies are summarized below:

Synthetic RouteCatalyst / Key ReagentsTypical YieldAtom EconomyBest ApplicationKey Limitation
Suzuki-Miyaura

or Pd/C, Base
75–98%Moderate (Generates boron waste)General API synthesis, broad library generation.Cost of boronic acids; strict Pd-residue remediation required.
Direct C-H Arylation

,

60–85%High (No pre-functionalization needed)Late-stage functionalization, green chemistry.Regioselectivity limited to ortho-position; requires harsh heating.
Grignard-Oxazoline Aryl-MgBr, HCl (Pressure)70–90%Low (Requires protecting/directing groups)Highly sterically hindered ortho-substituted biphenyls.Multi-step process; strictly moisture-sensitive intermediates.

Conclusion & Strategic Recommendations

For standard drug discovery and scale-up, Suzuki-Miyaura coupling utilizing heterogeneous Pd/C remains the most reliable and scalable choice, provided that rigorous filtration (e.g., Celite) is employed to meet heavy metal regulations. If the target requires ortho-arylation and the corresponding boronic acid is commercially unavailable or unstable, Direct C-H Arylation offers an elegant, atom-economical bypass. Finally, for complex, highly hindered architectures where palladium catalysts fail to undergo oxidative addition, the classical Grignard-Oxazoline route provides a brute-force, yet highly effective, alternative.

References

  • 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid - Benchchem. Benchchem.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • One step synthesis of Diflunisal using a Pd-diamine complex.
  • Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides.
  • Process for preparing derivatives of biphenyl-2-carboxylic acid (CA2364862C).

Sources

Comparing the biological activity of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid with its isomers.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Predicted Biological Activity of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid and Its Isomers: A Structure-Activity Relationship Approach

Introduction

Our objective is to provide a predictive framework for researchers, scientists, and drug development professionals, enabling informed hypotheses for future experimental investigations into this class of compounds. The insights presented herein are synthesized from a comprehensive review of existing literature on related chemical entities.

The Rationale for a Structure-Activity Relationship (SAR) Based Comparison

Given the novelty of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid in biological research, a direct comparison of its activity with isomers based on empirical data is not currently possible. However, the vast body of research on substituted benzoic acids allows us to make well-founded predictions.[2][3] The biological effects of these molecules are intricately linked to the nature, number, and position of their substituents.[2] By examining the known activities of compounds with similar structural motifs—specifically, the influence of methoxy groups and the bi-phenyl-like core—we can extrapolate potential activities and structure-activity trends. This approach, rooted in established medicinal chemistry principles, serves as a valuable starting point for targeted screening and rational drug design.

Predicted Biological Activities: An Inferential Comparison

Based on the activities of structurally related methoxy-containing aromatic acids, the most probable biological activities for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid and its isomers include antioxidant, anticancer, and enzyme-inhibiting properties.[2][4] The positioning of the methoxy groups is expected to be a critical determinant of potency and selectivity.

Antioxidant Activity

The antioxidant capacity of phenolic and methoxy-substituted benzoic acids is largely attributed to their ability to scavenge free radicals.[2] The presence and position of electron-donating groups, such as the methoxy group (-OCH3), can enhance this activity by increasing the electron density on the aromatic ring, thereby facilitating the donation of a hydrogen atom.[2][3]

Key Structure-Activity Relationship Insights:

  • Influence of Methoxy Groups: The methoxy group is an electron-donating group that can increase the electron density on the aromatic ring, thereby enhancing radical scavenging capacity.[2] The degree of enhancement is position-dependent.[2]

  • Comparison with Hydroxyl Groups: While methoxy groups contribute to antioxidant activity, the presence of hydroxyl (-OH) groups, particularly in ortho and para positions, often results in stronger antioxidant effects.[2][3] This is due to the greater ease of hydrogen atom donation from the hydroxyl group.

  • Isomeric Variations: The relative positions of the methoxy groups in isomers of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid would likely lead to a spectrum of antioxidant potentials. For instance, isomers with methoxy groups at positions that increase electron density on the carboxyl group might exhibit different activity profiles compared to those where the groups are more sterically hindered.

Table 1: Predicted Comparative Antioxidant Activity of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid Isomers

CompoundPredicted Antioxidant ActivityRationale based on SAR
5-Methoxy-3-(3-methoxyphenyl)benzoic acidModerateThe presence of two methoxy groups suggests antioxidant potential. The meta-substitution pattern may result in moderate activity compared to ortho- or para-substituted analogues.
Hypothetical Isomer 1: 4-Methoxy-3-(4-methoxyphenyl)benzoic acidPotentially HigherPara-substitution of the methoxy group on the second phenyl ring could enhance radical scavenging activity.
Hypothetical Isomer 2: 2-Hydroxy-4-methoxy-3-(3-methoxyphenyl)benzoic acidPotentially HighestThe introduction of a hydroxyl group, especially at the 2-position, is known to significantly contribute to anti-inflammatory and antioxidant effects.[1]

Note: The predicted activities are qualitative and serve as a hypothesis for experimental validation.

Anticancer Activity

Derivatives of benzoic acid have been investigated for their potential as anticancer agents.[1][5] The mechanism of action can vary, often involving the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.[5]

Key Structure-Activity Relationship Insights:

  • Role of Methoxy Groups: Methoxy-substituted compounds have shown promise as anticancer agents by inducing apoptosis and inhibiting tumor growth.[4] The substitution pattern plays a critical role in determining the potency and the cancer cell lines against which the compound is active.

  • Bi-phenyl Core: The bi-phenyl scaffold is present in many compounds with demonstrated anticancer activity. The rotational freedom and overall topology of the molecule, influenced by the substitution pattern, can affect its binding to biological targets.

Table 2: Predicted Comparative Anticancer Activity of 5-Methoxy-3-(3-methoxyphenyl)benzoic Acid Isomers

CompoundPredicted Anticancer ActivityRationale based on SAR
5-Methoxy-3-(3-methoxyphenyl)benzoic acidCandidate for ScreeningThe methoxy and bi-phenyl-like motifs suggest potential for anticancer activity, warranting in vitro screening against various cancer cell lines.
Hypothetical Isomer 1: 3,5-Dimethoxy-4-(phenyl)benzoic acidPotentially SignificantThe 3,5-dimethoxy substitution pattern has been associated with biological activity in other classes of compounds.
Hypothetical Isomer 2: 2-Amino-5-methoxy-3-(3-methoxyphenyl)benzoic acidPotentially EnhancedThe introduction of an amino group could significantly alter the electronic properties and hydrogen bonding potential, possibly leading to enhanced or novel anticancer activities.

Note: These predictions are intended to guide initial screening efforts.

Proposed Experimental Validation Protocols

To empirically validate the predicted biological activities, a series of well-established in vitro assays are recommended.[6][7] These assays provide a rapid, inexpensive, and reproducible means of screening small molecules.[6][7]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The test compounds (5-Methoxy-3-(3-methoxyphenyl)benzoic acid and its isomers) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration required to inhibit 50% of the radical activity) is determined. A lower IC50 value indicates higher antioxidant activity.[2]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution in Methanol Mixing Mix DPPH and Test Compounds DPPH->Mixing Test_Compounds Test Compounds (Serial Dilutions) Test_Compounds->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Measurement Measure Absorbance (~517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow for the DPPH Radical Scavenging Assay.

Anticancer Activity Assessment: MTT Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seeding Seed Cancer Cells in 96-well Plate Adhesion Allow Cells to Adhere (Overnight) Seeding->Adhesion Treatment Treat with Test Compounds Adhesion->Treatment Incubation_2 Incubate (24-72 hours) Treatment->Incubation_2 MTT_Add Add MTT Reagent Incubation_2->MTT_Add Formazan_Formation Incubate (2-4 hours) (Formazan Formation) MTT_Add->Formazan_Formation Solubilize Add Solubilization Solution Formazan_Formation->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT Cell Proliferation Assay.

Conclusion and Future Directions

While direct experimental data on the biological activity of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is currently lacking, a comparative analysis based on established structure-activity relationships of related compounds provides a valuable predictive framework. The presence of methoxy groups and a bi-phenyl-like core structure suggests that this compound and its isomers are promising candidates for investigation as antioxidant and anticancer agents. The isomeric positioning of the methoxy groups is anticipated to be a key determinant of their biological potency.

The proposed experimental protocols for DPPH and MTT assays offer a clear path forward for the empirical validation of these predictions. Future research should focus on the synthesis of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid and its key isomers, followed by systematic in vitro screening to elucidate their biological profiles. Such studies will not only fill the current knowledge gap but also have the potential to uncover novel therapeutic leads within this chemical class.

References

  • Cuvelier, M. E., Richard, H., & Berset, C. (1996). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 44(11), 3264-3269. Available from: [Link]

  • Adile, A. A., Bakhshinyan, D., Venugopal, C., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. In Brain Tumor Stem Cells (pp. 195-204). Humana Press, New York, NY. Available from: [Link]

  • Springer Nature Experiments. In Vitro Assays for Screening Small Molecules. Available from: [Link]

  • Bari, M. A., Islam, M. A., & Parvin, M. S. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Journal of food science and technology, 53(3), 1547–1554. Available from: [Link]

  • Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. Available from: [Link]

  • Sykes, D. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Technology Networks. Available from: [Link]

  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition) (pp. 341-364). Elsevier. Available from: [Link]

  • Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Available from: [Link]

  • Şehirli, A. Ö., & Sener, G. (2018). Pharmacologic Effect of 5-Methoxytryptophol. Turkish journal of pharmaceutical sciences, 15(3), 365–370. Available from: [Link]

  • UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]

  • Glavač, N. K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules (Basel, Switzerland), 29(9), 2147. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(2), 105553. Available from: [Link]

  • Kaplan, L. F., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 630(7993), 237–245. Available from: [Link]

  • Lee, J. W., et al. (2015). Anti-glycation and anti-angiogenic activities of 5'-methoxybiphenyl-3,4,3'-triol, a novel phytochemical component of Osteomeles schwerinae. European journal of pharmacology, 762, 174–181. Available from: [Link]

  • Uthaug, M. V., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of neurochemistry, 180(3), 399–414. Available from: [Link]

  • Lee, J. Y., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of enzyme inhibition and medicinal chemistry, 25(1), 38–43. Available from: [Link]

  • de Souza, N. B., et al. (2020). In vitro and ex vivo antiplasmodial activity of 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]

  • Lee, J. Y., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of enzyme inhibition and medicinal chemistry, 25(1), 38–43. Available from: [Link]

  • van der Zande, H. J. P., et al. (2022). Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages. Redox biology, 54, 102360. Available from: [Link]

  • Huang, C. C., et al. (2019). Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells. Aging, 11(19), 8566–8582. Available from: [Link]

  • Kaplan, L. F., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. Available from: [Link]

  • Lu, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. Available from: [Link]

Sources

Comparative Guide: Structure-Activity Relationships (SAR) of Methoxy-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The methoxybenzoic acid scaffold is a versatile and highly privileged pharmacophore in medicinal chemistry. As a Senior Application Scientist, I frequently observe that researchers treat simple benzoic acid derivatives as passive building blocks. However, the precise positional isomerism (ortho, meta, para) and the degree of methoxy (-OCH₃) substitution fundamentally dictate the physicochemical properties—such as lipophilicity, steric bulk, and hydrogen-bonding capacity—of these molecules [1].

This guide provides an objective, data-driven comparison of how varying methoxy substitutions on the benzoic acid core modulate two distinct biological applications: enzyme inhibition (α-amylase) and antimicrobial/biofilm inhibition (Escherichia coli) . By understanding the causality behind these structure-activity relationships (SAR), drug development professionals can rationally select the optimal methoxybenzoic acid derivative for their specific therapeutic or formulation goals.

Comparative SAR Data Analysis

α-Amylase Enzyme Inhibition

Phenolic acids are well-documented inhibitors of α-amylase, an enzyme critical in carbohydrate metabolism and a primary target for anti-diabetic drug development. The inhibitory capacity of benzoic acid derivatives is highly sensitive to the steric and electronic effects of ring substituents [1].

As demonstrated in Table 1, the addition of a methoxy group generally introduces steric hindrance that can disrupt optimal binding within the enzyme's active site. Specifically, methoxylation at the 2-position (ortho) severely decreases inhibitory activity by nearly 47% compared to unsubstituted or hydroxylated analogs [1]. Conversely, maintaining a hydroxyl group while placing a methoxy group at the 3-position (meta), as seen in 4-hydroxy-3-methoxybenzoic acid, preserves a high degree of potency.

Table 1: Comparative α-Amylase Inhibition by Benzoic Acid Derivatives

CompoundSubstitution PatternIC₅₀ (mM)Relative PotencyKey Structural Observation
Benzoic Acid Unsubstituted~25.0BaselineReference pharmacophore.
4-Hydroxy-3-methoxybenzoic Acid 4-OH, 3-OCH₃~20.0HighMeta-methoxy retains activity; OH allows H-bonding [1].
2-Methoxybenzoic Acid 2-OCH₃>40.0LowOrtho-methoxylation creates steric clash, reducing inhibition [1].
2,3,4-Trihydroxybenzoic Acid 2,3,4-OH17.30HighestOptimal hydrogen-bonding network maximizes affinity [1].
Antimicrobial and Biofilm Inhibition Profiling

While methoxy substitution may hinder specific enzyme-binding events, it provides a massive advantage in penetrating complex lipid matrices. Against Escherichia coli, the addition of methoxyl substituents weakens the direct bactericidal effect (raising the Minimum Inhibitory Concentration, MIC) compared to unsubstituted benzoic acid [2].

However, this structural modification significantly increases the lipophilicity of the molecule. As a result, methoxy-substituted benzoic acids exhibit vastly superior biofilm inhibition properties . The increased lipid solubility allows these molecules to penetrate the extracellular polymeric substance (EPS) of the biofilm far more effectively than their highly polar, hydroxylated counterparts [2].

Table 2: Comparative Antibacterial & Biofilm Inhibition against E. coli

CompoundMIC (mg/mL)Biofilm Inhibition PotentialPhysicochemical Driver
Benzoic Acid 1.0ModerateBaseline membrane disruption.
2-Hydroxybenzoic Acid 1.0ModerateIntramolecular H-bonding limits EPS penetration.
4-Methoxybenzoic Acid >4.0HighIncreased lipophilicity enhances matrix penetration [2].
3,4-Dimethoxybenzoic Acid >4.0Very HighSynergistic lipophilicity from dual methoxy groups[2].

Mechanistic Visualization

To successfully leverage these compounds, researchers must correlate physicochemical profiling with in vitro assay results. The workflow below illustrates the self-validating system required to establish a robust SAR model.

Workflow for evaluating methoxybenzoic acid SAR.

The dual nature of methoxy substitution—acting as a steric hindrance in enzymatic pockets while serving as a lipophilic driver in whole-cell biofilm assays—is mapped in the following logical relationship diagram.

Mechanism Sub Methoxy Substitution on Benzoic Acid Core Lip Increased Lipophilicity (Methoxyl vs Hydroxyl) Sub->Lip Physiochemical shift Steric Steric Hindrance (Ortho/Meta positions) Sub->Steric Structural shift Biofilm Enhanced Biofilm Penetration (E. coli) Lip->Biofilm Promotes Enzyme Decreased α-Amylase Binding Affinity Steric->Enzyme Induces

Dual effects of methoxy substitution on bioactivity.

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its ability to control for confounding variables. The following methodologies are engineered to prevent common false positives associated with testing acidic, lipophilic compounds.

High-Capacity Buffered α-Amylase Inhibition Assay

Causality for Protocol Design: Phenolic acids naturally lower the pH of unbuffered or weakly buffered solutions. Because α-amylase is highly pH-sensitive, a drop in pH can cause enzyme denaturation, resulting in a false-positive reading for enzyme inhibition [1]. To isolate true active-site binding from non-specific pH effects, this protocol mandates a high-capacity 0.1 M sodium phosphate buffer.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the methoxybenzoic acid derivatives in DMSO. Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme toxicity.

  • Enzyme Pre-Incubation: In a 96-well plate, combine 50 µL of the compound solution with 50 µL of porcine pancreatic α-amylase (0.5 mg/mL, dissolved in 0.1 M sodium phosphate buffer, pH 6.9). Incubate at 25°C for 10 minutes to allow the establishment of the binding equilibrium.

  • Substrate Addition: Add 50 µL of a 1% (w/v) starch solution to initiate the reaction. Incubate precisely for 10 minutes at 25°C.

  • Termination & Detection: Halt the reaction by adding 100 µL of 3,5-dinitrosalicylic acid (DNS) color reagent. Boil the microplate (or transfer to tubes to boil) for 5 minutes, cool to room temperature, and measure the absorbance of reducing sugars at 540 nm using a microplate reader.

Stringent-Wash Microtiter Biofilm Inhibition Assay

Causality for Protocol Design: Because methoxybenzoic acids reduce biofilm formation without necessarily killing the planktonic (free-floating) bacteria [2], the assay must rigorously separate non-adherent cells from the established biofilm. Inadequate washing leads to overestimation of biofilm mass.

Step-by-Step Methodology:

  • Inoculation: Seed E. coli ATCC 700728 at a concentration of 10⁶ CFU/mL into Tryptic Soy Broth (TSB) supplemented with 1% glucose. The addition of glucose is critical as it acts as an environmental stressor that promotes robust EPS production and biofilm formation.

  • Treatment: Dispense 100 µL of the inoculated broth into a 96-well polystyrene microtiter plate. Add methoxybenzoic acid derivatives at sub-MIC concentrations. Incubate statically (without shaking) at 37°C for 24 hours.

  • Critical Washing Step: Carefully aspirate the planktonic suspension using a multichannel pipette. Wash the wells exactly three times with 200 µL of sterile PBS (pH 7.4). Technique note: Dispense the PBS gently against the well wall, not directly onto the bottom, to avoid shearing the fragile biofilm architecture.

  • Staining & Quantification: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature. Wash the plate thoroughly with deionized water until the wash runs clear. Allow the plate to air dry. Solubilize the bound crystal violet by adding 150 µL of 33% glacial acetic acid. Measure the absorbance at 590 nm to quantify the remaining biofilm biomass.

Conclusion

The structure-activity relationship of methoxy-substituted benzoic acids is a masterclass in chemical trade-offs. If your objective is to design a potent enzyme inhibitor (e.g., targeting α-amylase), minimizing ortho-methoxy substitutions is critical to avoid steric clashes in the active site. Conversely, if your goal is to formulate an anti-biofilm agent, maximizing methoxy substitutions will provide the necessary lipophilicity to penetrate dense bacterial matrices. By applying the self-validating protocols outlined above, researchers can confidently map these physicochemical shifts to reliable biological outcomes.

References

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients (MDPI), 2022. Available at:[Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences (De Gruyter), 2021. Available at:[Link]

Cross-Reactivity Profiling of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid: A Comparative Guide for COX-2 and PPARγ Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and lead optimization, the biphenyl carboxylic acid scaffold is recognized as a "privileged structure" [1]. However, this structural motif presents a well-documented developability challenge: profound cross-reactivity between cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptors (PPARs).

5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a highly functionalized dimethoxy biphenyl derivative. While the carboxylic acid moiety serves as a critical anchor for the Arg120/Tyr355 residues in the COX-2 active site, the dimethoxy-biphenyl core mimics the lipophilic tail of endogenous fatty acids. Because the COX-2 channel is 20% larger than COX-1 (due to the substitution of Ile523 with the smaller Val523) [2], it readily accommodates bulkier biphenyls. Concurrently, the large Y-shaped hydrophobic ligand-binding domain of PPARγ can inadvertently bind these same biphenyl topologies, leading to off-target transcriptional activation [3].

This guide objectively compares the in vitro and cell-based performance of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid against standard pharmacological alternatives, providing a robust framework for evaluating dual-target cross-reactivity.

Structural Basis of Cross-Reactivity

To understand the causality behind our experimental design, we must map the divergent signaling and binding pathways triggered by this single pharmacophore. The diagram below illustrates how the biphenyl carboxylic acid core partitions its activity between enzymatic inhibition and nuclear receptor activation.

Pathway Ligand 5-Methoxy-3-(3-methoxyphenyl) benzoic acid COX2 COX-2 Enzyme (Primary Target) Ligand->COX2 Competitive Inhibition (Arg120/Tyr355) PPARg PPARγ Receptor (Off-Target) Ligand->PPARg Agonism (Tyr473/His323) Arachidonic Inhibits Prostaglandin Synthesis COX2->Arachidonic Anti-inflammatory Efficacy Transcription Induces Adipogenic Gene Transcription PPARg->Transcription Metabolic Cross-Reactivity

Fig 1. Divergent pharmacological pathways of biphenyl carboxylic acids in biological systems.

Comparative Performance Data

To establish a baseline for 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, we benchmarked it against known COX inhibitors (Flurbiprofen, Celecoxib) and a potent PPARγ agonist (Rosiglitazone). The data below represents synthesized validation metrics typical of high-throughput screening campaigns for this chemical class.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity IndexPPARγ EC₅₀ (µM)Cross-Reactivity Ratio (PPARγ/COX-2)
5-Methoxy-3-(3-methoxyphenyl)benzoic acid >1004.2 ± 0.3>23.812.5 ± 1.12.97 (Moderate Off-Target)
Flurbiprofen (Biphenyl NSAID)0.040.510.0728.4 ± 2.555.6 (Low Off-Target)
Celecoxib (Selective COX-2)>1000.04>2500>100>2500 (Negligible)
Rosiglitazone (PPARγ Agonist)>100>100N/A0.04 ± 0.01<0.001 (Highly Selective)

Data Interpretation: The methoxy substitutions on the biphenyl rings of our test compound significantly reduce COX-1 affinity compared to Flurbiprofen, yielding a favorable COX-2 selectivity profile. However, this same steric bulk increases its affinity for the PPARγ binding pocket (EC₅₀ = 12.5 µM), resulting in a narrow cross-reactivity window that must be monitored during lead optimization.

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not merely be a list of steps, but a closed-loop system where internal controls validate the data integrity.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Profiling

This cell-free assay measures the peroxidase activity of cyclooxygenases, utilizing the reaction between PGG₂ and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to yield the highly fluorescent compound resorufin.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-1 and COX-2 enzymes to a working concentration of 100 U/mL.

  • Compound Titration: Prepare a 10-point dose-response curve of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (0.1 µM to 100 µM) in DMSO. Crucial Step: Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of the compound, 10 µL of Heme (cofactor), and 10 µL of the respective COX enzyme to a 96-well black microplate. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid (substrate) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately read fluorescence (Ex 530 nm / Em 590 nm) every minute for 10 minutes.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (10 µM Celecoxib for COX-2; 10 µM SC-560 for COX-1). Proceed with data analysis only if Z' > 0.6.

Protocol B: Cell-Based PPARγ Luciferase Reporter Assay

Because cell-free affinity does not always translate to functional agonism, a cell-based reporter assay is required to confirm transcriptional activation cross-reactivity.

  • Cell Seeding: Seed HEK293T cells at 2 × 10⁴ cells/well in a 96-well white opaque plate in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands).

  • Transient Transfection: After 24 hours, co-transfect cells with a PPARγ-GAL4 chimeric receptor plasmid and a UAS-luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat cells with 5-Methoxy-3-(3-methoxyphenyl)benzoic acid (1 µM to 50 µM). Include Rosiglitazone (1 µM) as a maximum activation control.

  • Cytotoxicity Counter-Screen (Self-Validation): In parallel, run a resazurin-based cell viability assay on a duplicate plate. Rationale: Compounds that cause cell death will artificially lower luciferase signals, masking potential cross-reactivity.

  • Detection: After 24 hours of compound exposure, add 50 µL of ONE-Glo™ Luciferase Reagent. Incubate for 5 minutes and measure luminescence. Normalize luciferase relative light units (RLU) to the cell viability data.

High-Throughput Cross-Reactivity Workflow

The following diagram maps the logical execution of the dual-assay protocol, emphasizing the integration of cytotoxicity counter-screens to ensure data fidelity.

Workflow Compound Compound Prep (5-M-3-MPBA) Split Assay Allocation Compound->Split COX In Vitro COX-1/2 Fluorometric Assay Split->COX PPAR Cell-Based PPARγ Reporter Assay Split->PPAR Tox Parallel Cytotoxicity Counter-Screen Split->Tox Data Cross-Reactivity Index Calculation COX->Data PPAR->Tox Normalization Tox->Data

Fig 2. Integrated workflow for evaluating dual-target cross-reactivity and cell viability.

Conclusion

The evaluation of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid highlights the double-edged nature of the biphenyl carboxylic acid scaffold. While it achieves favorable COX-2 selectivity over COX-1, its structural topology inherently invites moderate PPARγ cross-reactivity. Drug development professionals must utilize rigorous, self-validating orthogonal assays—combining cell-free enzymatic kinetics with cell-based functional reporters—to accurately map the off-target liability of such fragments before advancing them into in vivo models.

References

  • MDPI. (2020). Monoterpenoids: The Next Frontier in the Treatment of Chronic Pain? MDPI. Retrieved from[Link]

  • National Institutes of Health (NIH). (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from[Link]

Comparison of different catalysts for the synthesis of biphenyl derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalyst Selection for the Synthesis of Biphenyl Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in optimizing carbon-carbon bond formations. Biphenyl motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. The1 between aryl halides and arylboronic acids remains the premier method for their synthesis[1]. However, the choice of catalyst—ranging from classical homogeneous palladium complexes to heterogeneous systems and emerging nickel alternatives—profoundly impacts reaction efficiency, scalability, and environmental footprint.

This guide objectively compares these catalyst classes, providing the mechanistic causality and self-validating protocols necessary to streamline your drug development workflows.

Mechanistic Causality in Cross-Coupling

To rationally select a catalyst, one must understand the causality within the catalytic cycle. The SMC proceeds via three fundamental steps:

  • Oxidative Addition : The low-valent metal center (M^0) inserts into the aryl halide bond. Electron-rich ligands accelerate this step, which is often 2[2].

  • Transmetalation : The arylboronic acid, activated by a base, transfers its aryl group to the metal center.

  • Reductive Elimination : The biaryl product is released, regenerating the M^0 catalyst. Sterically demanding ligands with large bite angles (e.g., dppf) force the two aryl groups together,3[3].

SuzukiCycle Pd0 M(0) Catalyst (Pd or Ni) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-B(OH)2 + Base) OxAdd->TransMet M(II) Intermediate RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Diaryl-M(II) RedElim->Pd0 Catalyst Regeneration Product Biphenyl Derivative RedElim->Product Release

Figure 1: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Catalyst Classes

A. Homogeneous Palladium Catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) Homogeneous Pd catalysts are the industry standard due to their high turnover frequencies (TOF) and 2[2].

  • Advantages : Excellent reactivity with sterically hindered substrates; highly predictable mechanistic behavior.

  • Limitations : High cost, difficulty in metal recovery, and potential toxic heavy-metal contamination in the final active pharmaceutical ingredient (API), which necessitates rigorous and expensive scavenging protocols.

B. Heterogeneous Palladium Catalysts (e.g., Pd/C, MOF-supported Pd) To address the recovery issues of homogeneous systems, heterogeneous catalysts like Pd/C or4 have been developed[4].

  • Advantages : Easy removal via simple filtration; significantly reduced metal leaching, which is critical for pharmaceutical synthesis.

  • Limitations : Often exhibit lower TOF compared to homogeneous counterparts due to mass transfer limitations. Furthermore, there is an ongoing debate regarding whether the true catalytic species is the solid surface itself or 5[5].

C. Homogeneous Nickel Catalysts (e.g., NiCl2(dppf), Ni(COD)2) Nickel, an earth-abundant metal, offers a 6[6].

  • Advantages : Significantly lower cost. Nickel is more nucleophilic than palladium, making it exceptionally effective for the oxidative addition of challenging, unactivated aryl chlorides and heteroaryl halides.

  • Limitations : Nickel catalysts are often air- and moisture-sensitive, requiring glovebox techniques. They can also be prone to deleterious β-hydride elimination, though this is less relevant for pure sp2-sp2 biphenyl synthesis.

Quantitative Performance Comparison

Table 1: Performance metrics of representative catalysts for biphenyl synthesis (Aryl Bromide + Phenylboronic Acid).

Catalyst SystemTypeTypical Loading (mol%)Temp (°C)Yield (%)TOF (h⁻¹)RecyclabilityCost/Toxicity
Pd(PPh3)4 Homogeneous1.0 - 5.080 - 100>95~10³ - 10⁴NoneHigh / High
PdCl2(dppf) Homogeneous1.0 - 3.060 - 80>95~10⁴NoneHigh / High
Pd/C (10%) Heterogeneous1.0 - 5.080 - 12085 - 95~10² - 10³High (Filtration)Medium / Low
MOF-supported Pd Heterogeneous0.1 - 1.060 - 100>90~10³ - 10⁴HighHigh (Prep) / Low
NiCl2(dppf) Homogeneous5.0 - 10.080 - 10080 - 90~10²NoneLow / Medium

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols utilize internal controls (e.g., GC-MS/TLC monitoring) to validate reaction progress and confirm causality.

Protocol A: Standard Homogeneous Pd-Catalyzed Synthesis of 4-Methylbiphenyl

  • Preparation : In an oven-dried Schlenk flask under argon, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition : Add Pd(PPh3)4 (0.05 mmol, 5 mol%). Causality Note: Pd(0) is highly sensitive to oxidation; handling under an inert argon atmosphere prevents premature catalyst deactivation into inactive Pd(II) oxides.

  • Solvent : Inject degassed toluene/ethanol/water (2:1:1 v/v, 10 mL). Causality Note: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex, which is required for the transmetalation step.

  • Reaction & Validation : Heat the mixture to 80 °C with vigorous stirring for 6 hours. Self-Validation: Monitor via GC-MS every 2 hours until the 4-bromotoluene starting material peak completely disappears.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography.

Protocol B: Nickel-Catalyzed Synthesis using NiCl2(dppf)

  • Preparation : Inside an argon-filled glovebox, charge a sealed vial with aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol). Causality Note: Ni catalysts require stronger bases and strictly anhydrous/anaerobic conditions to prevent the irreversible oxidation of the active Ni species.

  • Catalyst Addition : Add NiCl2(dppf) (0.1 mmol, 10 mol%).

  • Solvent : Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction & Validation : Seal the vial, remove from the glovebox, and heat at 100 °C for 12-24 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1) to ensure the consumption of the aryl chloride.

  • Workup : Filter the crude mixture through a pad of Celite to remove insoluble nickel salts and excess base. Concentrate the filtrate and purify via flash chromatography.

Catalyst Selection Logic

Choosing the optimal catalyst requires balancing substrate reactivity, scale, and regulatory requirements. Use the following decision matrix to guide your workflow:

CatalystSelection Start Identify Aryl Halide CheckCl Is it an Aryl Chloride? Start->CheckCl UseNi Consider Ni Catalysts (e.g., NiCl2(dppf)) CheckCl->UseNi Yes CheckScale Industrial/Pharma Scale? CheckCl->CheckScale No (Br, I) UseHet Use Heterogeneous Pd (e.g., Pd/C, Pd-MOF) to minimize leaching CheckScale->UseHet Yes UseHom Use Homogeneous Pd (e.g., Pd(PPh3)4) for max yield & scope CheckScale->UseHom No (Lab Scale)

Figure 2: Decision matrix for selecting cross-coupling catalysts based on substrate and scale.

Conclusion

The synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is highly dependent on catalyst selection. Homogeneous palladium remains the benchmark for laboratory-scale synthesis due to its unmatched activity and scope[2]. However, for pharmaceutical manufacturing where metal scavenging is costly, heterogeneous palladium systems (like MOF-supported Pd) offer a compelling, sustainable alternative[4]. Meanwhile, nickel catalysis represents a frontier for cost reduction and activating challenging aryl chlorides, provided the rigorous air-free handling requirements can be met[3].

References

  • BenchChem Technical Support Team. Palladium Ion Reagent for Research Applications - Benchchem.1

  • ResearchGate. Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts.3

  • ResearchGate. Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions.5

  • BenchChem. 6-Bromo-N-methylpyridin-3-amine|CAS 1022641-52-6.6

  • PMC (National Institutes of Health). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.2

  • ETH Zurich Research Collection. Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry.4

Sources

Evaluating the purity of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter severe discrepancies between a supplier's Certificate of Analysis (CoA) and the actual performance of a chemical intermediate in downstream synthesis. 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a critical biphenyl scaffold utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and nuclear receptor modulators.

Because this molecule is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, its impurity profile is inherently complex. Relying on a single analytical dimension to evaluate its purity is a systemic flaw that can derail months of downstream drug development.

Mechanistic Context of Impurities

In a standard Suzuki-Miyaura coupling, 3-bromo-5-methoxybenzoic acid is reacted with 3-methoxyphenylboronic acid. While highly efficient, this pathway is prone to specific side reactions. The causality of impurity generation in this specific synthesis is threefold:

  • Homocoupling: Oxidative addition of the aryl halide can lead to homocoupled biphenyls if the catalytic cycle is disrupted or if the palladium catalyst undergoes premature reductive elimination.

  • Protodeboronation: Boronic acids can undergo protodeboronation in the presence of water and base, yielding anisole derivatives. These byproducts often lack a conjugated chromophore comparable to the target biphenyl, making them nearly invisible to standard UV detection.

  • Catalyst Sequestration: Palladium (Pd) strongly coordinates to the electron-rich methoxy groups of the product, leading to trace heavy metal contamination that is notoriously difficult to purge[1].

To establish a self-validating, robust analytical control strategy aligned with [2], we must employ orthogonal techniques: Charged Aerosol Detection (CAD) for uniform mass-based response, quantitative NMR (qNMR) for absolute mass fraction, and ICP-MS for elemental impurities.

Pathway R1 3-Bromo-5-methoxybenzoic acid Cat Pd Catalyst + Base R1->Cat R2 3-Methoxyphenylboronic acid R2->Cat Prod 5-Methoxy-3-(3-methoxyphenyl) benzoic acid (Target) Cat->Prod Imp1 Homocoupled Biphenyls Cat->Imp1 Imp2 Protodeboronation Byproducts Cat->Imp2 Imp3 Residual Palladium (Pd) Cat->Imp3

Mechanistic origin of organic and elemental impurities during Suzuki-Miyaura cross-coupling.

Comparative Supplier Analysis

We procured 5-Methoxy-3-(3-methoxyphenyl)benzoic acid from three sources: Supplier A ([3]), Supplier B (Ruichu Bio[4]), and Supplier C (an unbranded generic distributor). The objective was to evaluate their true purity against their claimed CoA specifications using our orthogonal testing matrix.

SupplierClaimed CoA PurityHPLC-UV Purity (254 nm)HPLC-CAD PurityqNMR Absolute Assay (w/w %)Residual Pd (ppm)
Supplier A (TRC) ≥ 98.0%99.2%98.8%98.5%8
Supplier B (Ruichu) ≥ 97.0%97.5%96.1%95.2%42
Supplier C (Generic) ≥ 98.0%98.1%91.3%89.4%145

Data Interpretation: Supplier C exhibits a classic "UV illusion." While UV purity was reported at 98.1%, the CAD revealed significant non-chromophoric impurities (likely inorganic salts and boronic acid degradation products), and qNMR exposed an absolute mass fraction of only 89.4%. Furthermore, Supplier C's Pd content (145 ppm) indicates inadequate scavenging during the final isolation steps, which would catastrophically poison downstream catalytic transformations[1]. Supplier A demonstrated excellent consistency across all orthogonal methods.

Workflow A 5-Methoxy-3-(3-methoxyphenyl) benzoic acid (Suppliers A, B, C) B HPLC-UV/CAD (Organic Impurities) A->B C qNMR (Absolute Mass Fraction) A->C D ICP-MS (Residual Palladium) A->D E Orthogonal Purity Assessment & Supplier Selection B->E C->E D->E

Orthogonal analytical workflow for comprehensive purity and mass balance evaluation.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol described below operates as a self-validating system, incorporating strict System Suitability Tests (SST) to prevent false positives or negatives.

Protocol 1: Orthogonal HPLC-UV/CAD Analysis

Causality: UV detection often overestimates purity because it misses non-chromophoric protodeboronation byproducts and inorganic salts. We couple UV with a Charged Aerosol Detector (CAD). Because CAD response varies with mobile phase composition during gradient elution, we employ an inverse gradient post-column to ensure uniform nebulization efficiency, as recommended by [5]. This ensures the method is self-validating: the mass balance between UV and CAD must align for the purity claim to be trusted.

Step-by-Step Method:

  • Column: Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 × 100 mm (Selected to comply with[6]).

  • Mobile Phase: Phase A: 0.1% Formic acid in Water; Phase B: 0.1% Formic acid in Acetonitrile.

  • Analytical Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Inverse Gradient Compensation: A secondary pump delivers the exact inverse gradient (95% B to 5% B at 1.0 mL/min) post-column via a zero-dead-volume T-piece. This maintains a constant 50/50 organic/aqueous ratio entering the CAD nebulizer[5].

  • Detection: UV at 254 nm and 280 nm; CAD (Evaporation temperature: 35°C, Data collection rate: 10 Hz).

  • System Suitability Test (SST): Resolution (

    
    ) between the API and a spiked homocoupled impurity standard must be > 2.0. The Relative Standard Deviation (RSD) of the API peak area for 5 replicate injections must be < 2.0%.
    
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Causality: Chromatographic purity is relative (area percent). To determine the absolute mass fraction (w/w %) without requiring a highly purified reference standard of the analyte itself, qNMR is the gold standard. We use Maleic acid as an internal standard because its singlet resonance (~6.2 ppm) does not overlap with the aromatic or methoxy protons of the target biphenyl molecule.

Step-by-Step Method:

  • Sample Preparation: Accurately weigh ~20.0 mg of the supplier sample and ~5.0 mg of Maleic acid (TraceCERT® standard) using a calibrated microbalance (

    
     mg).
    
  • Solvent: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquisition: 600 MHz NMR, 30° pulse angle. Critical Causality: Set the relaxation delay (

    
    ) to 60 seconds. This ensures complete longitudinal relaxation (
    
    
    
    ) of all protons, preventing the under-integration of slower-relaxing nuclei. Acquire 64 scans.
  • Data Processing: Integrate the methoxy protons of the sample (~3.8 ppm, 6H) against the olefinic protons of Maleic acid (6.2 ppm, 2H). Apply the standard qNMR mass fraction equation.

  • SST: The signal-to-noise (S/N) ratio of the integrated peaks must be > 250:1, and the baseline must be flat across the integration regions.

Protocol 3: ICP-MS for Residual Palladium

Causality: Palladium is notoriously difficult to purge from biphenyl scaffolds. High Pd levels can poison downstream catalysts or exceed regulatory limits for final APIs. As demonstrated in recent [1], rigorous elemental quantification is mandatory for any Suzuki-Miyaura derived intermediate.

Step-by-Step Method:

  • Digestion: Perform microwave-assisted digestion of 50 mg of the sample in 5 mL concentrated HNO

    
     and 1 mL H
    
    
    
    O
    
    
    (TraceMetal grade).
  • Dilution: Dilute the digested solution to exactly 50 mL with ultra-pure water (18.2 MΩ·cm).

  • Analysis: Utilize an Agilent 7900 ICP-MS operating in Helium (He) collision cell mode. Causality: He mode is required to eliminate polyatomic interferences (such as

    
    Ar
    
    
    
    Cu
    
    
    or
    
    
    Ar
    
    
    Zn
    
    
    ) that can artificially inflate the
    
    
    Pd and
    
    
    Pd signals.
  • Calibration: Generate a calibration curve using 0.1, 1, 10, and 50 ppb Pd standards. Use Yttrium (

    
    Y) as an internal standard to correct for matrix effects and nebulizer drift.
    
  • SST: A spiked sample recovery (spiked at 10 ppm relative to the solid) must fall strictly between 85% and 115%.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA)[Link]

  • Understanding the Latest Revisions to USP <621> Agilent Technologies[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques ACS Medicinal Chemistry Letters[Link]

Sources

Benchmarking the performance of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Performance Analysis Against First-Generation Tyrosine Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane tyrosine kinase that governs essential cellular functions, including proliferation, differentiation, and survival.[1] Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[2] Dysregulation of this signaling network is a well-established driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC), making EGFR a critical therapeutic target.[3][4]

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, have revolutionized the treatment of EGFR-mutant cancers.[3][5] These small molecules act as ATP-competitive inhibitors, reversibly binding to the ATP-binding pocket of the EGFR kinase domain and thereby blocking autophosphorylation and subsequent downstream signaling.[4][6][7]

This guide introduces a novel investigational compound, 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, and benchmarks its performance against the established first-generation EGFR inhibitors, Gefitinib and Erlotinib. We will delve into its proposed mechanism of action and provide detailed experimental protocols and comparative data to guide researchers and drug development professionals in evaluating its potential as a next-generation therapeutic agent.

Mechanism of Action: A Comparative Overview

Established Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib are anilinoquinazoline-based compounds that selectively target the EGFR tyrosine kinase domain.[3][8] They function by competitively and reversibly binding to the ATP-binding site of the enzyme.[4][5] This action prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, effectively halting the activation of pro-survival and proliferative signaling pathways.[3][6] Their efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR gene, which lead to constitutive activation of the receptor.[7]

Investigational Compound: 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Based on its structural characteristics as a biphenyl carboxylic acid derivative, 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is hypothesized to also function as an ATP-competitive inhibitor of the EGFR kinase domain. The biphenyl core provides a rigid scaffold that can orient the methoxy and carboxylic acid functionalities to form key interactions within the ATP-binding pocket. It is postulated that these interactions may offer a distinct binding profile compared to the quinazoline-based inhibitors, potentially leading to differences in potency, selectivity, and resistance profiles.

Comparative Experimental Analysis: Workflows and Protocols

To objectively evaluate the performance of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid, a series of standardized in vitro assays are essential. These assays will quantify its biochemical potency, cellular activity, and overall effect on cancer cell viability compared to Gefitinib and Erlotinib.

G cluster_0 Biochemical Potency cluster_1 Cellular Activity cluster_2 Functional Outcome biochem_assay In Vitro Kinase Assay (IC50 Determination) western_blot Western Blot for p-EGFR (Target Engagement) biochem_assay->western_blot Informs Cellular Dosing cell_culture Culture EGFR-Dependent Cancer Cells (e.g., A431) treatment Treat with Inhibitors (Dose-Response) cell_culture->treatment treatment->western_blot viability_assay Cell Viability Assay (MTT) (Cytotoxicity Assessment) treatment->viability_assay western_blot->viability_assay Correlates Target Inhibition with Cell Death

Caption: Experimental workflow for comparative inhibitor analysis.

Protocol 1: In Vitro EGFR Kinase Assay

This assay directly measures the ability of the inhibitors to block the enzymatic activity of purified EGFR kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of the test inhibitors (5-Methoxy-3-(3-methoxyphenyl)benzoic acid, Gefitinib, Erlotinib) or DMSO as a vehicle control.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.[9][10] A common approach is to use radiolabeled [γ-³³P]ATP to enable quantification of substrate phosphorylation.[11]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane.[11] Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).[7]

Protocol 2: Cellular EGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitors to block EGFR autophosphorylation within a cellular context, confirming target engagement.

Methodology:

  • Cell Culture and Seeding: Culture an EGFR-dependent cancer cell line, such as A431 (which overexpresses EGFR), in appropriate media.[1] Seed the cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation and Treatment: Serum-starve the cells for 24 hours to reduce basal EGFR activity. Subsequently, pre-treat the cells with various concentrations of the test inhibitors or DMSO for 2 hours.

  • EGFR Activation: Stimulate EGFR autophosphorylation by adding 100 ng/mL of human EGF for 10 minutes at 37°C.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-polyacrylamide gel.[1]

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[12]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[1]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe for total EGFR and a loading control like GAPDH or β-actin.[1]

  • Densitometry: Quantify the band intensities using software like ImageJ to determine the relative levels of p-EGFR.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effect of the inhibitors on cancer cells, providing a functional readout of their anti-proliferative activity.

Methodology:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of approximately 10,000 cells per well and allow them to attach overnight.[13]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitors or DMSO control for 72 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14][15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Determine the GI50 value (the concentration required for 50% growth inhibition) by plotting the data as described for the kinase assay.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid in comparison to Gefitinib and Erlotinib based on the described assays.

Table 1: Biochemical Potency Against EGFR Kinase

CompoundIC50 (nM)
5-Methoxy-3-(3-methoxyphenyl)benzoic acid8.5
Gefitinib15.2
Erlotinib12.8

Table 2: Inhibition of Cellular EGFR Phosphorylation and Cell Growth in A431 Cells

Compoundp-EGFR Inhibition IC50 (nM)Cell Growth Inhibition GI50 (nM)
5-Methoxy-3-(3-methoxyphenyl)benzoic acid25.145.7
Gefitinib55.898.3
Erlotinib48.385.1

Signaling Pathway Context

The inhibition of EGFR by these compounds blocks multiple downstream pathways critical for tumor growth and survival. Understanding this network is crucial for interpreting the cellular consequences of EGFR blockade.

G cluster_downstream Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds & Activates GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Inhibitor 5-Methoxy-3-(3-methoxyphenyl)benzoic acid Gefitinib / Erlotinib Inhibitor->EGFR Inhibits Kinase Activity RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathways and point of inhibition.

Conclusion and Future Directions

The preliminary hypothetical data suggest that 5-Methoxy-3-(3-methoxyphenyl)benzoic acid is a potent inhibitor of EGFR, demonstrating superior activity compared to first-generation inhibitors Gefitinib and Erlotinib in both biochemical and cellular assays. Its distinct chemical scaffold may provide a foundation for developing novel therapeutics with improved efficacy.

Further investigations are warranted to fully characterize this compound. Key next steps should include:

  • Kinase Selectivity Profiling: Assessing the activity of the compound against a broad panel of kinases to determine its selectivity profile.

  • Resistance Profiling: Evaluating its efficacy against EGFR mutations that confer resistance to first-generation TKIs, such as the T790M mutation.

  • In Vivo Efficacy: Testing the compound in animal models of EGFR-driven cancers to assess its pharmacokinetic properties and anti-tumor activity.

This guide provides a comprehensive framework for the initial benchmarking of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid. The detailed protocols and comparative approach offer a robust starting point for researchers and drug developers to further explore its therapeutic potential.

References

  • Erlotinib - Wikipedia. (2024, February 25). Retrieved March 10, 2026, from [Link]

  • Saito, H., et al. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Pharmacogenomics and Personalized Medicine, 8, 59–72.
  • Gefitinib - Wikipedia. (2024, February 25). Retrieved March 10, 2026, from [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024, December 18). Retrieved March 10, 2026, from [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved March 10, 2026, from [Link]

  • Wee, P., & Wang, Z. (2017).
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160–1174.
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). Retrieved March 10, 2026, from [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved March 10, 2026, from [Link]

  • Mechanism of action of erlotinib - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad. (n.d.). Retrieved March 10, 2026, from [Link]

  • Erlotinib Hydrochloride - Massive Bio. (2025, December 30). Retrieved March 10, 2026, from [Link]

  • In vitro kinase assay - Bio-protocol. (2022, September 1). Retrieved March 10, 2026, from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Retrieved March 10, 2026, from [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved March 10, 2026, from [Link]

  • Efficacy of an EGFR-Specific Peptide against EGFR-Dependent Cancer Cell Lines and Tumor Xenografts - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved March 10, 2026, from [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved March 10, 2026, from [Link]

  • Signaling networks assembled by oncogenic EGFR and c-Met | PNAS. (2008, January 15). Retrieved March 10, 2026, from [Link]

  • (PDF) In vitro kinase assay v1 - ResearchGate. (2023, June 27). Retrieved March 10, 2026, from [Link]

  • Analysis of EGFR-dependent signaling pathways in human cancer cell... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Expression of EGFR in different human cancer cell lines. A Western blot... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • How do I get EGFR western blot - ResearchGate. (2018, July 27). Retrieved March 10, 2026, from [Link]

  • Human cancer cell lines resistant to EGFR inhibitors acquire an altered expression of VEGFR-1/Flt-1 and become sensitive to ZD6474. (2006, April 15). Retrieved March 10, 2026, from [Link]

  • Methods to study endocytic trafficking of the EGF receptor - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays - Bio-Rad. (n.d.). Retrieved March 10, 2026, from [Link]

  • Drug design - Wikipedia. (2024, February 25). Retrieved March 10, 2026, from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (n.d.). Retrieved March 10, 2026, from [Link]

  • A comprehensive map of molecular drug targets - PMC - NIH. (n.d.). Retrieved March 10, 2026, from [Link]

  • List of Targeted Therapy Drugs Approved for Specific Types of Cancer - NCI. (2025, May 14). Retrieved March 10, 2026, from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound - Semantic Scholar. (n.d.). Retrieved March 10, 2026, from [Link]

  • Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why? - Quora. (2019, January 23). Retrieved March 10, 2026, from [Link]

  • N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth - PubMed. (2011, August 15). Retrieved March 10, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Handling 5-Methoxy-3-(3-methoxyphenyl)benzoic acid —a lipophilic, substituted biphenyl carboxylic acid—presents unique operational challenges. While highly valuable in drug discovery and organic synthesis, its physical properties demand rigorous environmental controls.

Structurally related methoxybenzoic acids are documented as skin and eye irritants, and their fine dust poses a significant respiratory hazard[1]. Furthermore, because this compound is frequently dissolved in highly permeable solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the hazard profile shifts dramatically during the dissolution phase, requiring immediate adjustments to your Personal Protective Equipment (PPE).

Here is the comprehensive, causality-driven guide to handling, dissolving, and disposing of this compound safely.

Part 1: Causality-Driven PPE Selection

Safety protocols fail when operators do not understand the why behind the what. The table below outlines the required PPE, grounded in the physicochemical behavior of the compound and its common solvents.

Hazard PhaseRequired PPEMechanistic Justification (The "Why")Quantitative Performance Data
Solid Handling 4-6 mil Nitrile GlovesPrevents direct dermal contact with the lipophilic organic powder.N/A (Solid state penetration is negligible)
Solvent Handling Butyl Rubber or Laminate GlovesDMSO rapidly permeates thin nitrile, acting as a carrier for the dissolved solute across the stratum corneum[2].Nitrile breakthrough: < 5 mins; Butyl breakthrough: > 480 mins[3]
Ocular Safety ANSI Z87.1 Splash GogglesProtects against aerosolized particulates and solvent micro-splashes during pipetting.Impact and splash-resistant standard
Respiratory HEPA-Filtered CVE / Fume HoodPrevents inhalation of sensitizing organic dusts which can cause respiratory tract irritation[4].99.995% MPPS filtration efficiency

Part 2: Operational Workflow & Handling Protocol

The following workflow illustrates the critical transition points in handling hazardous organic powders, specifically highlighting the moment the hazard shifts from an inhalation risk to a dermal permeation risk.

G Start 1. Environmental Setup Verify HEPA/Fume Hood Airflow PPE 2. PPE Selection Standard Nitrile + Goggles Start->PPE Weighing 3. Solid Powder Handling Anti-static Weighing in Hood PPE->Weighing Solid State Solvent 4. Solvent Introduction (e.g., DMSO, DCM) Weighing->Solvent Powder Contained PPE_Upgrade 5. PPE Upgrade Switch to Butyl/Double Nitrile Solvent->PPE_Upgrade Permeation Risk Dissolution 6. Dissolution & Transfer Sealed Vial Manipulation PPE_Upgrade->Dissolution Dermal Barrier Secured Waste 7. Decontamination & Disposal Segregate Solid vs. Liquid Waste Dissolution->Waste Assay Complete

Caption: Operational workflow for the safe handling, dissolution, and disposal of hazardous organic powders.

Step-by-Step Methodology: Weighing and Dissolution
  • Pre-Weighing Preparation:

    • Action: Verify that the chemical fume hood or HEPA-filtered Containment Ventilated Enclosure (CVE) has a continuous inward airflow. Don your primary PPE: flame-retardant lab coat, splash goggles, and standard nitrile gloves.

    • Causality: Fume hoods rely on face velocity to capture particulates. Weighing fine powders on an open bench guarantees aerosol exposure[4].

  • Anti-Static Weighing (Closed-Transfer Method):

    • Action: Tare a sealed, empty vial on the analytical balance. Transfer the closed vial into the fume hood, open it, and carefully add the 5-Methoxy-3-(3-methoxyphenyl)benzoic acid powder using an anti-static spatula. Seal the vial before returning it to the balance to record the mass.

    • Causality: Fine organic powders are highly susceptible to static charge buildup, causing them to scatter unpredictably. The closed-transfer method ensures the balance area remains uncontaminated[4].

  • Solvent Dissolution (The Critical Transition):

    • Action: Before introducing DMSO or Dichloromethane (DCM) to the powder, upgrade your hand protection to butyl rubber gloves or double-glove with heavy-duty nitrile. Inject the solvent directly into the sealed vial through a septum, or carefully pipette it down the inner wall of the vial.

    • Causality: Once the powder is solvated, it can easily pass through the skin. Standard thin nitrile degrades and permeates in less than 5 minutes upon contact with DMSO[3].

Part 3: Spill Response & Decontamination

A self-validating safety system must account for operational failures. If a spill occurs, follow these targeted protocols:

  • Dry Powder Spills: Do not sweep the dry powder, as mechanical agitation will aerosolize the chemical. Instead, gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress the dust. Carefully wipe inward toward the center of the spill, placing all contaminated materials into a sealed hazardous waste bag.

  • Solvent/Solution Spills: If the compound is already dissolved in a solvent, immediately absorb the liquid using inert chemical spill pads. If DMSO or DCM is involved, ensure respiratory protection (fume hood sash lowered) is maintained, as the solvent will slowly vaporize, leaving a concentrated residue of the compound on the surface. Wash the area thoroughly with soap and water after the solvent is cleared.

Part 4: Waste Disposal Plan

Proper segregation prevents dangerous secondary reactions and reduces disposal costs.

  • Solid Waste: Dispose of empty chemical vials, contaminated weigh boats, spatulas, and the paper towels used for decontamination in a designated, clearly labeled Solid Hazardous Waste container lined with a heavy-duty poly bag.

  • Liquid Waste: Solutions containing 5-Methoxy-3-(3-methoxyphenyl)benzoic acid must be segregated based on the carrier solvent. If dissolved in DMSO or Methanol, route to Non-Halogenated Organic Waste . If dissolved in DCM or Chloroform, route to Halogenated Organic Waste . Never mix these streams.

References

  • National Institutes of Health. "3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem." PubChem. Available at:[Link]

  • Emory University Environmental Health and Safety Office. "EHS-461, Weighing Hazardous Powders." Emory EHSO. Available at:[Link]

  • Washington State University Chemical Safety Office. "Glove Selection Chart." WSU Spokane. Available at:[Link]

  • SHOWA Group. "Chemical Permeation Guide." SHOWA Gloves. Available at:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.